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4-Chloro-3-ethyl-2,5-dihydro-1,2-oxazol-5-imine Documentation Hub

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  • Product: 4-Chloro-3-ethyl-2,5-dihydro-1,2-oxazol-5-imine
  • CAS: 1824272-71-0

Core Science & Biosynthesis

Foundational

4-Chloro-3-ethyl-2,5-dihydro-1,2-oxazol-5-imine chemical structure

An In-Depth Technical Guide to 4-Chloro-3-ethyl-2,5-dihydro-1,2-oxazol-5-imine For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the novel...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-Chloro-3-ethyl-2,5-dihydro-1,2-oxazol-5-imine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the novel heterocyclic compound, 4-Chloro-3-ethyl-2,5-dihydro-1,2-oxazol-5-imine. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from analogous structures and established principles of organic chemistry to predict its chemical properties, reactivity, and potential applications. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential and synthetic utility of this and related chemical scaffolds. We will delve into its structural elucidation, propose viable synthetic strategies, and discuss its potential as a reactive intermediate in the synthesis of more complex molecules.

Structural Elucidation and Physicochemical Properties

The compound "4-Chloro-3-ethyl-2,5-dihydro-1,2-oxazol-5-imine" denotes a five-membered heterocyclic ring containing an oxygen and a nitrogen atom in adjacent positions (a 1,2-oxazole system). The "2,5-dihydro" designation indicates partial saturation of the ring. An imine group (=NH) is located at the 5-position, a chloro group at the 4-position, and an ethyl group at the 3-position. A closely related compound, 4-Chloro-3-ethylisoxazol-5(2H)-imine, has been cataloged, providing a basis for understanding the core structure.[1]

Based on IUPAC nomenclature, the predicted structure and its key identifiers are presented below.

Table 1: Predicted Physicochemical Properties and Identifiers

PropertyValueSource
Molecular Formula C₅H₇ClN₂O[1]
Molecular Weight 146.57 g/mol [1]
Canonical SMILES N=C1C(Cl)=C(CC)NO1[1]
InChI Key (Predicted)
CAS Number 1824272-71-0[1]
Topological Polar Surface Area (TPSA) 52.78 Ų[1]
Predicted LogP 1.30[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 2[1]
Rotatable Bonds 1[1]

The presence of both hydrogen bond donors (the imine N-H) and acceptors (the ring oxygen and nitrogen atoms) suggests that this molecule could participate in hydrogen bonding, influencing its solubility and interactions with biological targets. The chloro-substituted double bond introduces a site of potential reactivity.

Proposed Synthetic Pathways

While a specific synthesis for 4-Chloro-3-ethyl-2,5-dihydro-1,2-oxazol-5-imine has not been detailed in the literature, we can propose plausible synthetic routes based on established methods for constructing substituted oxazole and isoxazole rings.

Van Leusen Oxazole Synthesis Adaptation

The Van Leusen reaction, which utilizes tosylmethylisocyanides (TosMIC), is a powerful tool for the synthesis of oxazoles.[2] A potential adaptation of this method could be explored for the synthesis of our target molecule.

Conceptual Workflow:

Caption: Proposed adaptation of the Van Leusen synthesis.

This pathway would involve the reaction of an appropriately α-chlorinated carbonyl compound with a specialized TosMIC reagent bearing an ethyl group. The resulting oxazole could then be functionalized at the C5 position to introduce the imine group.

Synthesis from β-Dicarbonyl Compounds

Another common strategy for forming the isoxazole ring involves the condensation of a β-dicarbonyl compound with hydroxylamine.

Experimental Protocol (Hypothetical):

  • Synthesis of the β-ketoester: Claisen condensation of ethyl propionate with a suitable acetate derivative to yield a β-ketoester with the required ethyl group at the α-position.

  • Chlorination: Selective chlorination of the β-ketoester at the γ-position using a reagent such as N-chlorosuccinimide (NCS).

  • Cyclization with Hydroxylamine: Reaction of the chlorinated β-ketoester with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) to form the 2,5-dihydro-1,2-oxazol-5-one ring.

  • Imination: Conversion of the C5-keto group to an imine. This could potentially be achieved through a direct reaction with ammonia or a protected amine, followed by deprotection.

Predicted Reactivity and Chemical Behavior

The chemical reactivity of 4-Chloro-3-ethyl-2,5-dihydro-1,2-oxazol-5-imine is expected to be dictated by the interplay of its functional groups: the imine, the chloro-substituted double bond, and the oxazole ring itself.

  • Nucleophilic Attack: The C2 and C5 positions of the oxazole ring are generally the most electron-deficient and thus susceptible to nucleophilic attack.[3][4] The presence of the imine at C5 may further activate this position.

  • Electrophilic Attack: Electrophilic substitution on the oxazole ring typically occurs at the C5 position, although this is less common than nucleophilic attack.[5][6]

  • Ring-Opening Reactions: Strong bases can deprotonate the C2 position of oxazoles, which can lead to ring-opening to form isonitrile intermediates.[3][4]

  • Reactions of the Imine Group: The imine functionality can undergo hydrolysis back to the corresponding ketone, reduction to an amine, or reaction with nucleophiles at the imine carbon.

  • Reactions of the Chloro Group: The vinyl chloride moiety may participate in cross-coupling reactions (e.g., Suzuki, Heck) or nucleophilic aromatic substitution, although the latter is generally less facile on electron-rich rings.

Logical Flow of Reactivity:

Reactivity_Flow cluster_nucleophiles Nucleophilic Attack cluster_electrophiles Electrophilic Attack cluster_base Base-Induced Reaction TargetMolecule 4-Chloro-3-ethyl-2,5-dihydro-1,2-oxazol-5-imine C2 C4 (Cl) C5 (=NH) Nu Nucleophiles (e.g., R-MgBr, R-Li, Amines) Nu->TargetMolecule:c5 Attack at C5 Nu->TargetMolecule:c2 Attack at C2 E Electrophiles (e.g., Acyl Halides) E->TargetMolecule:c5 Reaction at Imine-N Base Strong Base (e.g., n-BuLi) Base->TargetMolecule:c2 Deprotonation at C2 (potential ring opening)

Caption: Key reactive sites and potential transformations.

Potential Applications in Drug Discovery and Medicinal Chemistry

The oxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anti-inflammatory, anticancer, antibacterial, and antifungal properties.[2][7][8][9] The unique substitution pattern of 4-Chloro-3-ethyl-2,5-dihydro-1,2-oxazol-5-imine makes it an intriguing candidate for several applications:

  • Scaffold for Library Synthesis: This molecule can serve as a versatile starting material for the synthesis of diverse compound libraries. The reactive handles (imine, chloro group) allow for the introduction of various substituents, enabling the exploration of structure-activity relationships (SAR).

  • Bioisosteric Replacement: The oxazole ring can be used as a bioisostere for other aromatic or heterocyclic systems in known bioactive molecules to modulate their pharmacokinetic and pharmacodynamic properties.

  • Fragment-Based Drug Discovery: As a small, functionalized heterocycle, it could be a valuable fragment for screening against various biological targets.

Spectroscopic Characterization (Predicted)

While experimental data is not available, we can predict the key spectroscopic features of 4-Chloro-3-ethyl-2,5-dihydro-1,2-oxazol-5-imine.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Key Signals
¹H NMR - Signal for the imine proton (N-H), likely a broad singlet. - Quartet and triplet for the ethyl group protons. - Singlet for the proton at C2 (if present, depending on tautomeric form).
¹³C NMR - Signal for the imine carbon (C=N) in the range of 150-170 ppm. - Signals for the olefinic carbons of the ring, with the carbon bearing the chlorine atom shifted downfield. - Signals for the ethyl group carbons.
IR Spectroscopy - N-H stretching vibration for the imine group (around 3300 cm⁻¹). - C=N stretching vibration (around 1650 cm⁻¹). - C=C stretching vibration for the ring double bond. - C-Cl stretching vibration.
Mass Spectrometry - Molecular ion peak (M⁺) at m/z corresponding to the molecular weight. - Isotopic pattern characteristic of a chlorine-containing compound (M+2 peak with approximately one-third the intensity of the M⁺ peak).

For comparison, spectroscopic data for other chloro-substituted oxazoles and carbazoles have been reported, showing characteristic signals for the C=N group and the influence of the chloro-substituent on the NMR spectra.[10][11]

Conclusion and Future Outlook

4-Chloro-3-ethyl-2,5-dihydro-1,2-oxazol-5-imine represents a novel chemical entity with significant potential for applications in synthetic and medicinal chemistry. While this guide provides a theoretical framework for its properties, synthesis, and reactivity, experimental validation is crucial. Future research should focus on the development of a robust synthetic route to this compound, followed by a thorough characterization of its physicochemical properties and a systematic investigation of its reactivity. The exploration of its biological activity through screening in various assays could unveil its potential as a lead compound for the development of new therapeutic agents. The versatility of the oxazole scaffold suggests that this and related compounds will continue to be of great interest to the scientific community.[12]

References

  • The Oxazole Ring System: A Comprehensive Guide to its Fundamental Reactivity. Benchchem.
  • Conformational Space and Vibrational Spectra of Methyl 4-Chloro-5-phenyl-1,3-oxazole-2-carboxylate. CORE.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar.
  • Oxazole.pdf. CUTM Courseware.
  • OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY.
  • 4-Chloro-3-ethylisoxazol-5(2H)-imine. ChemScene.
  • Synthesis and Characterization of Some Chlorosubstituted Azoles and their Screening Against Some Mushroom Crop Pathogens and Study of their Efficacy on Growth of Oyster Mushroom spp. Current Agriculture Research Journal.
  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review.
  • Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. MDPI.
  • Recent advance in oxazole-based medicinal chemistry. ResearchGate.
  • Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. MDPI.
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC.

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Exploratory

An In-Depth Technical Guide to the Tautomerism of 4-Chloro-3-ethylisoxazol-5-amine versus 5-imine

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals Abstract Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications for drug discovery and development. The specific tautomeric forms of a molecule can dictate its physicochemical properties, receptor binding affinity, and metabolic stability. This guide provides a comprehensive technical exploration of the amino-imino tautomerism of 4-chloro-3-ethylisoxazol-5-amine. We will delve into the underlying principles governing this equilibrium, present robust experimental and computational methodologies for its characterization, and discuss the critical implications for medicinal chemistry and materials science.

Introduction: The Significance of Tautomerism in Heterocyclic Chemistry

Heterocyclic compounds form the structural core of a vast array of pharmaceuticals and functional materials.[1] Their biological activity and material properties are intimately linked to their three-dimensional structure and electronic distribution. Tautomerism introduces a layer of complexity and opportunity, as the presence of multiple, readily interconvertible forms can significantly influence a molecule's behavior.[2]

The isoxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[3][4] The introduction of an amino group at the 5-position of the isoxazole ring, as in 4-chloro-3-ethylisoxazol-5-amine, gives rise to the possibility of amino-imino tautomerism.[5][6] Understanding and controlling this equilibrium is paramount for optimizing the properties of molecules based on this scaffold.

The two primary tautomeric forms are:

  • Amino form: 4-chloro-3-ethylisoxazol-5-amine

  • Imino form: 4-chloro-3-ethylisoxazol-5(2H)-imine or 4-chloro-3-ethylisoxazol-5(4H)-imine

The position of this equilibrium is dictated by a delicate balance of electronic effects, steric interactions, and environmental factors such as solvent polarity and pH.

The Tautomeric Equilibrium: A Deeper Look

The interconversion between the amino and imino tautomers involves the migration of a proton and a concurrent shift of double bonds. This is not a resonance phenomenon but a true isomeric equilibrium.

Tautomerism Amino 4-chloro-3-ethylisoxazol-5-amine (Amino Form) Imino 4-chloro-3-ethylisoxazol-5-imine (Imino Form) Amino->Imino Proton Transfer

Caption: The amino-imino tautomeric equilibrium.

Several factors influence the relative stability of these tautomers:

  • Aromaticity and Conjugation: The isoxazole ring possesses a degree of aromatic character. The amino form, with the exocyclic amino group, can participate in resonance with the ring system, potentially stabilizing this tautomer. The imino form disrupts this aromaticity to some extent but introduces a conjugated imine system. The overall energetic balance is not always intuitive and often requires computational analysis.

  • Substituent Effects: The electron-withdrawing nature of the chlorine atom at the 4-position and the electron-donating nature of the ethyl group at the 3-position will electronically influence the ring and the exocyclic group, thereby shifting the equilibrium.

  • Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can have a dramatic impact on tautomeric equilibria.[7] Polar, protic solvents may preferentially stabilize the more polar tautomer through hydrogen bonding. Conversely, nonpolar solvents will favor the less polar form.

  • Intramolecular and Intermolecular Hydrogen Bonding: The potential for hydrogen bond formation, either within the same molecule or between molecules, can significantly stabilize one tautomer over the other.

Experimental Characterization of Tautomeric Forms

A multi-pronged experimental approach is essential for the unambiguous characterization of the tautomeric equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful and indispensable tool for studying tautomerism in solution.[8][9] The chemical shifts of protons and carbons are highly sensitive to their local electronic environment, allowing for the differentiation of tautomers.

Table 1: Predicted Diagnostic NMR Signals for Tautomer Identification

TautomerKey ¹H NMR SignalKey ¹³C NMR SignalRationale
Amino Broad singlet for -NH₂ protonsC5 signal shifted downfield due to direct attachment of electronegative nitrogen in an sp²-like environment.The chemical shift of the amino protons can vary with concentration and solvent due to hydrogen bonding.
Imino Singlet for =NH protonC5 signal shifted significantly upfield compared to the amino form, characteristic of a carbon in a C=N bond.The imino proton is typically more deshielded than the amino protons.

Experimental Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve a precisely weighed amount of 4-chloro-3-ethylisoxazol-5-amine in a range of deuterated solvents of varying polarity (e.g., CDCl₃, DMSO-d₆, CD₃OD).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at a constant temperature (e.g., 298 K) on a high-field NMR spectrometer (≥400 MHz).

  • Data Analysis:

    • Integrate the signals corresponding to each tautomer to determine their relative populations.

    • Analyze the changes in chemical shifts and relative populations as a function of solvent polarity to gain insights into the solvent's influence on the equilibrium.[7]

    • Variable temperature NMR experiments can also be performed to study the thermodynamics of the tautomeric interconversion.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Since the amino and imino tautomers possess different chromophores (conjugated systems), they are expected to exhibit distinct absorption spectra.[7]

Experimental Protocol: UV-Vis Spectroscopic Analysis

  • Sample Preparation: Prepare dilute solutions of the compound in various solvents of differing polarity (e.g., hexane, ethanol, water).

  • Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis:

    • Identify the λmax (wavelength of maximum absorbance) for each tautomer.

    • Correlate the changes in λmax and molar absorptivity with solvent polarity to understand the solvatochromic effects and infer the predominant tautomer in each solvent.[10]

Computational Chemistry: Predicting Tautomer Stability

Density Functional Theory (DFT) calculations have become an invaluable tool for predicting the relative stabilities of tautomers and for rationalizing experimental observations.[11]

Computational Workflow: DFT Calculations

DFT_Workflow cluster_0 Computational Protocol start Define Tautomeric Structures (Amino and Imino forms) geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) start->geom_opt freq_calc Frequency Calculation (Confirm minima, obtain ZPE) geom_opt->freq_calc energy_calc Single-Point Energy Calculation (Higher level of theory, e.g., B3LYP/6-311+G(d,p)) freq_calc->energy_calc solvation Incorporate Solvent Effects (e.g., PCM, SMD) energy_calc->solvation analysis Analyze Relative Energies (ΔG) and Spectroscopic Properties solvation->analysis end Predict Predominant Tautomer analysis->end

Caption: A typical DFT workflow for tautomer stability prediction.

Key Steps and Considerations:

  • Structure Generation: Build the 3D structures of both the amino and potential imino tautomers.

  • Geometry Optimization: Optimize the geometry of each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).[12]

  • Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) corrections.

  • Single-Point Energy Calculations: For higher accuracy, perform single-point energy calculations on the optimized geometries using a larger basis set (e.g., 6-311+G(d,p)).[13]

  • Solvation Models: To simulate the effect of different solvents, employ a continuum solvation model such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).[14][15]

  • Analysis: Calculate the relative Gibbs free energies (ΔG) of the tautomers in the gas phase and in different solvents. The tautomer with the lower ΔG is predicted to be the more stable and therefore the predominant form.

Table 2: Hypothetical Relative Energies from DFT Calculations

TautomerGas Phase ΔG (kcal/mol)ΔG in Chloroform (kcal/mol)ΔG in Water (kcal/mol)
Amino 0.00 (Reference)0.00 (Reference)0.00 (Reference)
Imino +3.5+2.1-1.2

Note: These are illustrative values and would need to be determined through actual calculations.

In this hypothetical example, the amino form is more stable in the gas phase and in a non-polar solvent, while the imino form becomes the more stable tautomer in a polar, protic solvent like water.

Implications for Drug Development and Materials Science

The tautomeric preference of 4-chloro-3-ethylisoxazol-5-amine and its derivatives has significant practical consequences:

  • Receptor Binding: The different shapes, hydrogen bonding capabilities, and electrostatic potentials of the amino and imino tautomers will lead to different binding affinities for a biological target. A drug's efficacy can be highly dependent on the predominant tautomer at physiological pH.

  • Physicochemical Properties: Tautomerism influences properties such as solubility, lipophilicity (logP), and pKa. These properties are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Chemical Reactivity and Stability: The two tautomers will exhibit different chemical reactivities. For instance, the imine form may be more susceptible to hydrolysis. Understanding the tautomeric equilibrium is crucial for predicting a compound's shelf-life and metabolic fate.

  • Crystal Packing and Polymorphism: In the solid state, the predominant tautomer can influence the crystal packing arrangement, potentially leading to polymorphism. Different polymorphs can have different solubilities and bioavailabilities.

Conclusion

The amino-imino tautomerism of 4-chloro-3-ethylisoxazol-5-amine is a complex phenomenon governed by a subtle interplay of structural and environmental factors. A comprehensive understanding of this equilibrium is not merely an academic exercise but a critical component of rational drug design and materials development. By combining the power of modern spectroscopic techniques, particularly NMR and UV-Vis, with the predictive capabilities of computational chemistry, researchers can effectively characterize and, in some cases, control the tautomeric preference of this important heterocyclic scaffold. This knowledge empowers the design of molecules with optimized properties, leading to safer, more effective drugs and innovative functional materials.

References

  • Walsh Medical Media. (2024, May 24).
  • Fujii, T., et al. (2013, March 15). DFT Calculations on the Effect of Solvation on the Tautomeric Reactions for Wobble Gua-Thy and Canonical Gua-Cyt Base-Pairs. Journal of Physical Chemistry B.
  • da Silva, A. B. F., et al. (2020).
  • ResearchGate. (n.d.). Experimental and theoretical studies on the tautomerism and reactivity of isoxazolo[3,4-b]quinolin-3(1H)-ones. Request PDF.
  • Encyclopedia.pub. (2020, October 29). Tautomerism Detected by NMR.
  • Ouattara, B., et al. (n.d.). Theoretical Study by Density Functional Theory Method (DFT)
  • Kumar, A., Pandey, A., & Mishra, A. (2020, December 15). Quantum Chemical Studies for Inhibitory Action of 3-hydroxybenzo [d] Isoxazole Tautomers on Steel and Thermodynamic, Non-linear Optical Properties (NLO) using of Density Functional Theory Method (DFT).
  • Mondal, P., & Sahu, P. K. (2018, July 31). DFT Study To Explore the Importance of Ring Size and Effect of Solvents on the Keto–Enol Tautomerization Process of α- and β-Cyclodiones. ACS Omega.
  • ResearchGate. (2020, June 3).
  • Taylor & Francis. (2023, November 6). Investigation on the stability of the Enol Tautomer of Favipiravir and its derivatives by DFT, QTAIM, NBO, NLO and 1H-NMR.
  • PMC. (2023, July 21). DFT Meets Wave-Function Composite Methods for Characterizing Cytosine Tautomers in the Gas Phase.
  • (n.d.). Utilizing Tautomerization of 2-Amino-Oxazoline in Hydrogen Bonding Tripodal Ligands.
  • ResearchGate. (n.d.).
  • ACS Publications. (2020, April 3). Time-Resolved Photoelectron Spectroscopy Studies of Isoxazole and Oxazole. The Journal of Physical Chemistry A.
  • PMC. (2026, February 12).
  • PubMed. (2023, September 8). Kinetic Study on the Base-Catalyzed Imine-Enamine Tautomerism of a Chiral Biologically Active Isoxazoline Derivative by HPLC on Amylose Tris(3,5-dimethylphenylcarbamate)
  • Semantic Scholar. (n.d.). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and T.
  • MDPI. (2024, October 12). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.
  • MedchemExpress.com. (n.d.). 4-Chloro-3-methylisoxazol-5-amine (Synonyms.
  • ChemScene. (n.d.). 1824272-71-0 | 4-Chloro-3-ethylisoxazol-5(2H)-imine.
  • MDPI. (2022, May 20). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides.
  • Semantic Scholar. (2021, December 18).
  • MDPI. (2004, June 30).
  • Bohrium. (2006, November 1). The use of NMR spectroscopy to study tautomerism.
  • ResearchGate. (2025, August 6). (PDF) UV-vis, NMR and FT-IR spectra of tautomers of vitamin C.
  • RSC Publishing. (n.d.). Understanding the amino ↔ imino tautomeric preference in (imidazole)imidazolidine-N-aryl(alkyl)
  • MDPI. (2023, November 28). Lewis Acid-Base Adducts of α-Amino Acid-Derived Silaheterocycles and N-Methylimidazole.
  • YouTube. (2023, March 1). Imines and Enamines in Heterocycles and Biochemistry.
  • MDPI. (2025, February 6). Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z)
  • Scribd. (n.d.). Amino-Imino Tautomerisam in Albendazole | PDF | Infrared Spectroscopy.
  • BLD Pharm. (n.d.). 166964-09-6|4-Chloro-3-methylisoxazol-5-amine.
  • PubMed. (n.d.).
  • PMC. (n.d.). N-(4-Chlorobenzylidene)-3,4-dimethylisoxazol-5-amine.
  • Frontiers. (n.d.). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles.
  • YouTube. (2020, December 7). Types of Tautomerism | Keto-Enol | Imine-Enamine | Organic Chemistry.
  • Chemistry LibreTexts. (2019, June 5). 9.4.2. Tautomers.
  • PMC. (n.d.). Aminoacids in the Synthesis of Heterocyclic Systems: The Synthesis of Triazinoquinazolinones, Triazepinoquinazolinones and Triazocinoquinazolinones of Potential Biological Interest.

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Foundational

Technical Deep Dive: 4-Substituted 3-Ethylisoxazol-5-imine Derivatives

Executive Summary & Structural Architecture The Core Scaffold: The 3-ethylisoxazol-5-imine moiety represents a specialized subclass of the isoxazole pharmacophore. Unlike the ubiquitous 3-methyl analogs (found in Sulfame...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Architecture

The Core Scaffold: The 3-ethylisoxazol-5-imine moiety represents a specialized subclass of the isoxazole pharmacophore. Unlike the ubiquitous 3-methyl analogs (found in Sulfamethoxazole or Valdecoxib), the 3-ethyl group introduces a critical lipophilic shift (


 value) and steric bulk that alters binding pocket affinity, particularly in kinase and COX-2 hydrophobic channels.[1][2]

The Tautomeric Conundrum (The "Imine" Directive): Research professionals must recognize that the term "isoxazol-5-imine" refers to a tautomeric system.[1] In the unsubstituted state, the aromatic 5-amino-isoxazole (A) is thermodynamically favored over the 5-imino-isoxazoline (B) form due to heteroaromatic stabilization energy.[1][2]

  • Form A (Amine): Predominant in solution/solid state for

    
     species.[1][2]
    
  • Form B (Imine): Becomes the exclusive species only when the ring nitrogen (N2) is substituted (e.g.,

    
    -alkylation), locking the double bond exocyclic to the C5 position.[1][2]
    
Tautomeric Equilibrium Diagram

Tautomerism cluster_0 Thermodynamic Equilibrium cluster_1 Locked Species Amine 5-Amino-isoxazole (Aromatic, Stable) Imine 5-Imino-isoxazoline (Non-aromatic, Reactive) Amine->Imine  Tautomerization   Locked N-Alkylated 5-Imine (Fixed Structure) Imine->Locked  N-Alkylation  

Caption: The equilibrium shifts heavily toward the amine (left) unless N-substitution traps the imine (right).

Synthetic Strategies

To access 4-substituted 3-ethylisoxazol-5-imines, we employ two primary retrosynthetic disconnections. The choice depends on whether the 4-substituent is introduced during cyclization or post-cyclization.

Method A: The -Ketonitrile Cyclization (Primary Route)

This method is preferred for generating the core scaffold with high regioselectivity.[1] The 3-ethyl group is derived from propionylacetonitrile .

Mechanism:

  • Precursor Formation: Condensation of ethyl propionate with acetonitrile (using NaH) yields 3-oxopentanenitrile.[1]

  • C4-Functionalization: Alkylation of the active methylene at C2 of the nitrile.

  • Cyclization: Nucleophilic attack of hydroxylamine on the ketone, followed by intramolecular closure onto the nitrile carbon.

Method B: Three-Component One-Pot Reaction (MCR)

Ideal for rapid combinatorial library generation.[1][2]

  • Reagents: Propionaldehyde (or equivalent) + Ethyl cyanoacetate + Hydroxylamine.[1][2]

  • Catalysis: Often mediated by organocatalysts (e.g., amine-functionalized cellulose) or basic conditions in aqueous media.[1][2]

Synthesis Workflow Diagram

Synthesis cluster_RouteA Route A: Stepwise C4 Substitution Start Ethyl Propionate Inter1 3-Oxopentanenitrile (Beta-Ketonitrile) Start->Inter1 Acetonitrile, NaH Step1 C4-Alkylation (R-X, Base) Inter1->Step1 Step2 Cyclization (NH2OH·HCl, pH 8-9) Step1->Step2 Product 4-Substituted 3-Ethylisoxazol-5-amine Step2->Product Target N-Alkylated 3-Ethylisoxazol-5-imine Product->Target R'-X (N-Alkylation)

Caption: Stepwise construction of the 3-ethyl core via beta-ketonitrile intermediates.

Experimental Protocols

Note: All chemical operations must be performed in a fume hood. Standard PPE required.

Protocol 1: Synthesis of 4-Benzyl-3-ethylisoxazol-5-amine

This protocol validates the formation of the scaffold before locking it into the imine form.

Reagents:

  • 3-Oxopentanenitrile (10 mmol)[1][2]

  • Benzyl bromide (10 mmol)[1][2]

  • Hydroxylamine hydrochloride (12 mmol)[1][2]

  • Sodium ethoxide (25 mmol)[1][2]

  • Ethanol (anhydrous)[1][2]

Procedure:

  • C4-Alkylation: Dissolve 3-oxopentanenitrile in EtOH containing NaOEt (1 eq). Add benzyl bromide dropwise at 0°C. Stir at RT for 4h. Evaporate solvent and neutralize to isolate 2-benzyl-3-oxopentanenitrile.[2]

  • Cyclization: Reflux the isolated intermediate with Hydroxylamine HCl and NaOEt (1.2 eq) in EtOH for 6 hours.

  • Workup: Pour mixture into ice water. Acidify to pH 6 with dilute HCl. The precipitate (5-amino tautomer) is filtered and recrystallized from EtOH/Water.[1]

  • Validation:

    
    H NMR should show the ethyl triplet/quartet and the disappearance of the nitrile peak (IR 
    
    
    
    2200 cm
    
    
    ).[1]
Protocol 2: Biological Assay (COX-2 Inhibition Screen)

Isoxazoles are classic COX-2 pharmacophores.[1][2] This assay verifies the bioactivity of the 4-substituted derivative.

Materials:

  • Recombinant human COX-2 enzyme.

  • Arachidonic acid (Substrate).[1][2]

  • Colorimetric peroxidase substrate (TMPD).[1][2]

Methodology:

  • Incubate enzyme with the test compound (0.1 - 100

    
    M) in Tris-HCl buffer (pH 8.[1]0) for 10 mins at 25°C.
    
  • Initiate reaction by adding Arachidonic acid and TMPD.

  • Monitor absorbance at 590 nm (peroxidase activity correlates with PGH2 production).[1]

  • Data Analysis: Calculate IC

    
     using non-linear regression (Sigmoidal dose-response).
    

Medicinal Chemistry: Structure-Activity Relationships (SAR)

The 3-ethyl group is not merely a spacer; it is a probe for the hydrophobic tolerance of the binding pocket.[1]

Structural ZoneModificationEffect on Activity
Position 3 (Ethyl) vs. MethylIncreases logP (+0.5).[1][2] Improves VdW contact in hydrophobic pockets (e.g., COX-2 Val523 channel).[1][2]
Position 3 (Ethyl) vs. IsopropylSteric clash often observed in tight kinase hinge regions; Ethyl is the "Goldilocks" length.[1]
Position 4 Aryl / HeteroarylCritical for

-stacking. Electron-withdrawing groups (F, Cl) typically enhance potency.[1][2]
Position 5 (Imine)

-Methylation
Locks the imine tautomer.[1] Often reduces H-bond donor capacity but improves membrane permeability.
SAR Visualization

SAR Core Isoxazole Core Pos3 3-Ethyl Group Core->Pos3 Lipophilicity (LogP Modulation) Pos4 4-Substituent (Aryl/Benzyl) Core->Pos4 Pi-Stacking (Potency Driver) Pos5 5-Imine Nitrogen Core->Pos5 H-Bond Acceptor (Kinase Hinge Bind)

Caption: Functional mapping of the 3-ethylisoxazol-5-imine scaffold.

References

  • Tautomerism of Isoxazoles: Molecules2023 , 28(18), 6518.[1][2][3] "Kinetic Study on the Base-Catalyzed Imine-Enamine Tautomerism of a Chiral Biologically Active Isoxazoline Derivative." Link[1][2]

  • Synthesis via

    
    -Ketonitriles: European Journal of Medicinal Chemistry2017 , 137, 292–309.[2] "Isoxazole ring as a useful scaffold in a search for new therapeutic agents."[3][4][5][6] Link[1][2][4]
    
  • Biological Activity (COX-2): Bioorganic & Medicinal Chemistry2016 , 24, 367-375.[1][2] "Synthesis and COX-2 inhibitory activity of new isoxazole derivatives."

  • Multicomponent Synthesis: MDPI Molecules2024 . "Propylamine-Functionalized Cellulose Catalyzed Synthesis of Isoxazol-5(4H)-ones." Link[1][2]

  • General Isoxazole Chemistry: Science of Synthesis, Product Class 9: Isoxazoles. Thieme Chemistry. Link

Sources

Exploratory

Technical Deep Dive: Isoxazol-5-amine vs. Isoxazol-5-imine Tautomers

The following technical guide provides an in-depth analysis of the tautomeric equilibrium, structural properties, and reactivity differences between isoxazol-5-amine and its imine counterparts. Content Type: Technical Gu...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the tautomeric equilibrium, structural properties, and reactivity differences between isoxazol-5-amine and its imine counterparts.

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Synthetic Organic Chemists, Structural Biologists[1][2]

Executive Summary

In heterocyclic chemistry, the tautomeric equilibrium of 5-aminoisoxazoles is a critical determinant of reactivity, pharmacokinetics, and ligand-target binding.[2] While isoxazol-5-amine (A) is the thermodynamically dominant species in both solution and solid states due to aromatic stabilization, the isoxazol-5-imine (B) forms—specifically the 2H-imine and 4H-imine—represent accessible high-energy states that drive specific electrophilic substitutions and metabolic pathways.[1] This guide delineates the structural, spectroscopic, and functional differences between these tautomers, providing actionable protocols for their differentiation and selective synthesis.[2]

Structural & Electronic Analysis

The Tautomeric Landscape

The 5-aminoisoxazole system exists in a prototropic equilibrium involving three primary forms. Understanding the stability of these forms is essential for predicting reactivity.

  • Amino Form (5-aminoisoxazole): Characterized by a fully aromatic 6

    
    -electron system.[1] The exocyclic nitrogen is 
    
    
    
    -hybridized but possesses significant
    
    
    character due to lone-pair donation into the ring.[1]
  • 2H-Imino Form: A zwitterionic-like resonance contributor where the proton resides on the ring nitrogen (N2).[1] This form disrupts the standard aromaticity but maintains a conjugated system.[1]

  • 4H-Imino Form: The "true" non-aromatic imine where the proton resides at C4.[1] This form breaks the cyclic conjugation and is generally the least stable, though it is a key intermediate in specific rearrangement reactions.

Tautomeric Equilibrium Diagram

The following diagram illustrates the equilibrium and the resonance stabilization of the dominant amino form.

Tautomers Amino Isoxazol-5-amine (Dominant, Aromatic) Stable 6π System Imino2H Isoxazol-5(2H)-imine (Zwitterionic Character) Proton on N2 Amino->Imino2H Tautomerization (Fast) Imino4H Isoxazol-5(4H)-imine (Non-Aromatic) Proton on C4 Amino->Imino4H Tautomerization (Slow/High Energy)

Figure 1: Tautomeric manifold of 5-aminoisoxazole.[1] The equilibrium strongly favors the amino form (left) in neutral media.

Thermodynamic Stability[1][2][3]
  • Aromaticity: The amino form retains the aromatic stabilization energy (ASE) of the isoxazole ring (~20 kcal/mol). The 2H-imine form requires charge separation or quinoid-like rearrangement, raising the ground state energy.[1]

  • Solvent Effects: Polar protic solvents (MeOH, H₂O) stabilize the zwitterionic character of the 2H-imine transition state but do not shift the equilibrium significantly away from the amino form. Non-polar solvents exclusively favor the amino form.[1]

Spectroscopic Differentiation[1][2][4]

Distinguishing between the tautomers (or their fixed N-alkylated derivatives) is vital for structural assignment.

NMR Spectroscopy Profiles

The most diagnostic feature is the chemical shift of the proton at position 4 (H4) and the carbon chemical shifts of C5 and C4.

FeatureIsoxazol-5-amine (Amino)Isoxazol-5-imine (Fixed Model*)Mechanistic Insight
¹H NMR (H4) δ 4.9 – 5.6 ppm δ 6.0 – 7.5 ppm The amino form's H4 is shielded by the electron-donating -NH₂ group (+M effect).[1] In the imine, this shielding is diminished or lost due to C=N bond character.[2]
¹H NMR (NH) δ 6.0 – 7.0 ppm (Broad, 2H) δ 9.0 – 11.0 ppm (1H) Primary amine protons are exchangeable and broad.[2] The imine N-H (if not alkylated) is highly deshielded and acidic.
¹³C NMR (C5) δ 165 – 172 ppm δ 155 – 160 ppm C5 in the amino form is deshielded by the direct attachment of the electronegative amino nitrogen.
¹³C NMR (C4) δ 75 – 85 ppm δ 90 – 100 ppm C4 is electron-rich in the amino form (enamine-like character).[1]

*Fixed Model refers to N-methylated derivatives used as reference standards, such as 2-methylisoxazol-5(2H)-imine.[1][2]

IR Spectroscopy[1][2][5]
  • Amino Form: Distinct doublet in the 3100–3500 cm⁻¹ range (symmetric and asymmetric N-H stretch) and a strong C=C/C=N ring stretch around 1600–1640 cm⁻¹.

  • Imino Form: A single, sharp N-H stretch (if unalkylated) or absence (if alkylated), accompanied by a strong exocyclic C=N stretching band at 1650–1690 cm⁻¹, often overlapping with carbonyls if present.[2]

Reactivity & Synthesis Protocols

The reactivity of 5-aminoisoxazole is "ambident," meaning electrophiles can attack either the exocyclic nitrogen (yielding amines) or the ring nitrogen (yielding imines/isoxazolium salts).

Nucleophilicity and Alkylation
  • Hard Electrophiles (e.g., Acyl chlorides, Anhydrides): Preferentially attack the exocyclic amine (N-amino).[2]

    • Product: N-(isoxazol-5-yl)amides.[1][3][4]

  • Soft Electrophiles (e.g., Alkyl iodides): Can attack the ring nitrogen (N2), especially under neutral conditions, leading to the formation of the 2-alkyl-isoxazol-5-imine structure.[2]

  • Base-Mediated Alkylation: Using a strong base (NaH) deprotonates the exocyclic amine (forming the anion), directing alkylation to the exocyclic nitrogen.

Reaction Pathway Diagram

Reactivity Start 5-Aminoisoxazole Cond1 Hard Electrophile (Ac₂O / Pyridine) Start->Cond1 Cond2 Soft Electrophile (MeI / Neutral) Start->Cond2 Cond3 Strong Base (NaH / MeI) Start->Cond3 Prod1 N-Acyl-5-aminoisoxazole (Amide Form) Cond1->Prod1 Exocyclic N Attack Prod2 2-Methylisoxazol-5(2H)-imine (Fixed Imine) Cond2->Prod2 Ring N (N2) Attack Prod3 N-Methyl-5-aminoisoxazole (Secondary Amine) Cond3->Prod3 Exocyclic N Anion Attack

Figure 2: Divergent reactivity pathways of 5-aminoisoxazole based on electrophile hardness and reaction conditions.

Experimental Protocol: Regioselective Synthesis

Objective: To selectively synthesize the N-methyl-5-aminoisoxazole (Amino) vs. 2-methylisoxazol-5-imine (Imine).

Protocol A: Synthesis of Amino Derivative (Exocyclic Alkylation)

  • Preparation: Dissolve 5-aminoisoxazole (1.0 eq) in anhydrous THF under inert atmosphere (N₂).

  • Deprotonation: Cool to 0°C and add NaH (60% dispersion, 1.1 eq) portion-wise. Stir for 30 mins to generate the amide anion.

  • Alkylation: Add Methyl Iodide (1.0 eq) dropwise.

  • Workup: Quench with sat. NH₄Cl, extract with EtOAc.[1][2][5]

  • Result: The anion localizes charge on the exocyclic nitrogen, favoring the formation of N-methyl-5-aminoisoxazole .[1]

Protocol B: Synthesis of Imino Derivative (Ring Alkylation)

  • Preparation: Dissolve 5-aminoisoxazole (1.0 eq) in neutral solvent (e.g., Acetone or MeCN).

  • Alkylation: Add Methyl Iodide (excess, 2-3 eq) and stir at reflux without base.

  • Precipitation: The product often precipitates as the hydroiodide salt of the 2-methylisoxazol-5(2H)-imine .[1]

  • Validation: Dissolve salt in D₂O for NMR. Check for downfield shift of H4 (> 6.0 ppm).

Implications in Drug Discovery[4][8]

Pharmacophore Design
  • H-Bond Donor/Acceptor:

    • Amino Form: Acts as a dual H-bond donor (NH₂) and a weak acceptor (Ring N).[2] Critical for binding in pockets with backbone carbonyls (e.g., Kinase hinge regions).[2]

    • Imine Form: Acts primarily as an H-bond acceptor (Exocyclic =N) and lacks the donor capability unless protonated.[1]

  • Bioisosterism: The 5-aminoisoxazole moiety is often used as a bioisostere for amide or urea groups due to its planar geometry and H-bonding capability.[1]

Case Study: Sulfamethoxazole

In the antibiotic Sulfamethoxazole , the isoxazole ring is substituted at position 3, but the sulfonamide attachment at position 5 mimics the electronic demand of an amine.

  • Mechanism: The sulfonamide nitrogen deprotonates at physiological pH.[1] The negative charge is delocalized into the isoxazole ring.

  • Tautomeric Relevance: The resonance hybrid resembles the 2H-imine tautomer, enhancing the acidity of the sulfonamide (pKa ~ 5.7) and facilitating strong ionic interactions with the target enzyme (Dihydropteroate synthase).

References

  • BenchChem. (2025).[1][6] Aminoisoxazole: A Comparative Guide for Researchers. Retrieved from [2]

  • Katritzky, A. R., et al. (2010).[2] Tautomerism in Heterocycles. Advances in Heterocyclic Chemistry. (Standard text on heterocyclic tautomerism).

  • Perez, M. A., et al. (1998).[2] Regioselectivity in the alkylation of 5-aminoisoxazoles. Journal of Organic Chemistry.

  • Sperry, J. B., & Wright, D. L. (2005).[2] The application of isoxazoles in the synthesis of natural products. Current Opinion in Drug Discovery & Development.

  • RSC Advances. (2025). Understanding the amino ↔ imino tautomeric preference in N-heterocyclic systems. Retrieved from [2]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 4-chloro-3-ethyl-2,5-dihydro-1,2-oxazol-5-imine from Nitriles

Executive Summary This application note details the robust synthesis of 4-chloro-3-ethyl-2,5-dihydro-1,2-oxazol-5-imine (also known as 4-chloro-3-ethyl-5-aminoisoxazole) utilizing nitriles as the primary starting materia...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the robust synthesis of 4-chloro-3-ethyl-2,5-dihydro-1,2-oxazol-5-imine (also known as 4-chloro-3-ethyl-5-aminoisoxazole) utilizing nitriles as the primary starting materials.

The protocol deviates from conventional ester-based condensations by employing a Thorpe-Ziegler type heterodimerization of acetonitrile and propionitrile. This "all-nitrile" route offers high atom economy and utilizes readily available industrial solvents. The workflow proceeds through three distinct stages:

  • Nitrile Condensation: Base-catalyzed dimerization of acetonitrile and propionitrile to form the enaminonitrile intermediate.

  • Heterocyclization: Regioselective cyclization with hydroxylamine to yield the 3-ethyl-5-aminoisoxazole core.

  • Electrophilic Chlorination: Late-stage functionalization at the C4 position using N-chlorosuccinimide (NCS).

Retrosynthetic Analysis & Pathway

The synthesis leverages the nucleophilicity of lithiated acetonitrile and the electrophilicity of propionitrile. The resulting


-enaminonitrile serves as a masked 1,3-dicarbonyl equivalent, ideal for condensation with hydroxylamine.
Reaction Pathway Diagram

SynthesisPathway SM1 Acetonitrile (CH3CN) Inter1 Intermediate 1: 3-amino-2-pentenenitrile (Enaminonitrile) SM1->Inter1 Step 1: Thorpe-Ziegler Condensation SM2 Propionitrile (EtCN) SM2->Inter1 Step 1: Thorpe-Ziegler Condensation Base Base (LiHMDS/NaH) Base->Inter1 Inter2 Intermediate 2: 3-ethyl-5-aminoisoxazole (Core Scaffold) Inter1->Inter2 Step 2: Cyclocondensation NH2OH Hydroxylamine (NH2OH·HCl) NH2OH->Inter2 Product TARGET: 4-chloro-3-ethyl- 2,5-dihydro-1,2-oxazol-5-imine Inter2->Product Step 3: C4-Chlorination NCS N-Chlorosuccinimide (NCS) NCS->Product

Caption: Three-stage synthetic pathway from commodity nitriles to the target 4-chloroisoxazole derivative.

Detailed Experimental Protocols

Step 1: Synthesis of 3-amino-2-pentenenitrile (Enaminonitrile)

This step establishes the carbon skeleton. We utilize the higher acidity of acetonitrile (


) relative to propionitrile (

) to direct the condensation.
  • Reagents:

    • Acetonitrile (1.0 equiv, limiting reagent)

    • Propionitrile (1.2 equiv)

    • LiHMDS (Lithium bis(trimethylsilyl)amide) (1.1 equiv, 1.0 M in THF) or NaH

    • Solvent: Anhydrous THF

  • Protocol:

    • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and low-temperature thermometer.

    • Deprotonation: Charge the flask with anhydrous THF (100 mL) and cool to -78°C. Add LiHMDS (1.1 equiv) dropwise over 20 minutes.

    • Anion Formation: Add Acetonitrile (1.0 equiv) dropwise, maintaining temperature below -70°C. Stir for 30 minutes to ensure complete formation of the lithiated acetonitrile species (

      
      ).
      
    • Condensation: Add Propionitrile (1.2 equiv) slowly. The solution may turn yellow/orange.

    • Warming: Allow the mixture to warm slowly to 0°C over 2 hours, then stir at room temperature for 4 hours.

    • Quench: Cool to 0°C and quench with saturated aqueous

      
      .
      
    • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

      
      , and concentrate
      in vacuo.
      
    • Purification: The crude oil (often a mixture of E/Z isomers) is sufficiently pure for the next step. If storage is required, recrystallize from cold ethanol.

Step 2: Cyclization to 3-ethyl-5-aminoisoxazole

The enaminonitrile reacts with hydroxylamine. The reaction is regioselective: the amine of hydroxylamine attacks the nitrile carbon, followed by oxygen attack on the


-carbon (or via oxime intermediate), favoring the 5-amino isomer over the 3-amino isomer under basic conditions.
  • Reagents:

    • 3-amino-2-pentenenitrile (from Step 1)

    • Hydroxylamine Hydrochloride (

      
      ) (1.5 equiv)[1]
      
    • Sodium Hydroxide (NaOH) (1.5 equiv)

    • Solvent: Ethanol/Water (1:1 v/v)[2]

  • Protocol:

    • Preparation: Dissolve Hydroxylamine Hydrochloride (1.5 equiv) in water (minimum volume). Add NaOH (1.5 equiv) to generate free hydroxylamine in situ.

    • Addition: Add the enaminonitrile (1.0 equiv) dissolved in Ethanol.

    • Reflux: Heat the mixture to reflux (approx. 80°C) for 6–12 hours. Monitor conversion by TLC (Mobile phase: EtOAc/Hexane 1:1).

    • Acidification: Cool to room temperature. Acidify carefully with conc. HCl to pH ~2 to protonate the amine.

    • Extraction (Impurity Removal): Wash the acidic aqueous layer with diethyl ether to remove non-basic impurities.

    • Basification & Isolation: Basify the aqueous layer with NaOH to pH 10. The product will precipitate or oil out. Extract with Ethyl Acetate (3x).[1]

    • Drying: Dry over

      
       and concentrate.
      
    • Yield: Expect a solid product (3-ethyl-5-aminoisoxazole).

Step 3: Chlorination to 4-chloro-3-ethyl-2,5-dihydro-1,2-oxazol-5-imine

The C4 position of the 5-aminoisoxazole ring is highly nucleophilic (enamine-like character). Electrophilic chlorination proceeds rapidly under mild conditions.

  • Reagents:

    • 3-ethyl-5-aminoisoxazole (1.0 equiv)

    • N-Chlorosuccinimide (NCS) (1.05 equiv)

    • Solvent: Acetonitrile or DMF

  • Protocol:

    • Dissolution: Dissolve the isoxazole substrate in Acetonitrile (0.5 M concentration) at room temperature.

    • Chlorination: Add NCS (1.05 equiv) portion-wise over 15 minutes. The reaction is slightly exothermic; use a water bath if necessary to maintain 20–25°C.

    • Monitoring: Stir for 2–4 hours. Monitor by HPLC or TLC. The spot will shift significantly (less polar).

    • Workup: Dilute with water. If the product precipitates, filter and wash with cold water. If not, extract with Ethyl Acetate.

    • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel, 0-5% MeOH in DCM).

    • Characterization: The product exists in tautomeric equilibrium, predominantly as the 5-imino form in polar solvents or crystal state.

Analytical Data & Quality Control

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity > 98.0%HPLC (C18, ACN/H2O gradient)
Mass Spec [M+H]+ = 147.03 (approx)LC-MS (ESI+)
1H NMR

1.2 (t, 3H), 2.5 (q, 2H), 5.0-6.0 (br s, NH)
400 MHz, DMSO-d6
Key Shift Disappearance of C4-H proton (

~5.0 ppm)
NMR Comparison

Note on Tautomerism: The target molecule, 4-chloro-3-ethyl-2,5-dihydro-1,2-oxazol-5-imine, is the tautomer of 4-chloro-3-ethylisoxazol-5-amine. In solution (NMR), you may observe broadening of NH signals due to rapid tautomeric exchange.

Critical Mechanism: Regioselectivity

The formation of the 5-amino isomer (vs. 3-amino) is dictated by the initial attack of hydroxylamine.

Mechanism Step1 Enaminonitrile (R-C(NH2)=CH-CN) Step2 NH2OH Attack on Nitrile Carbon (Amidine formation) Step1->Step2 Nucleophilic Addition Step3 Oxygen Attack on Beta-Carbon (5-exo-dig / 5-exo-trig) Step2->Step3 Cyclization Result 5-Aminoisoxazole (Target Isomer) Step3->Result Aromatization

Caption: Mechanism favoring 5-aminoisoxazole formation via initial amidine intermediate.

References

  • General Synthesis of 5-Aminoisoxazoles from Nitriles

    • Bourbeau, M. P., & Rider, J. T. (2006). A Convenient Synthesis of 4-Alkyl-5-aminoisoxazoles. Organic Letters, 8(17), 3679–3680.
  • Thorpe-Ziegler Condensation (Nitrile Dimerization)

    • Eby, C. J., & Hauser, C. R. (1957). Condensations of Nitriles to form Enaminonitriles. Journal of the American Chemical Society.
  • Sperry, J. B., & Wright, D. L. (2005). Furans, Thiophenes and Related Heterocycles. Current Opinion in Drug Discovery & Development.
  • Commercial Analog Reference

    • 4-Chloro-3-ethylisoxazol-5(2H)-imine (CAS 1824272-71-0) Data Sheet.[3]

Sources

Application

Using 4-chloro-3-ethylisoxazol-5-imine as a herbicide intermediate

Application Note: 4-Chloro-3-ethylisoxazol-5-imine as a Versatile Intermediate in Herbicide Development Executive Summary The isoxazole ring is a privileged scaffold in agrochemical research, serving as the core pharmaco...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-Chloro-3-ethylisoxazol-5-imine as a Versatile Intermediate in Herbicide Development

Executive Summary

The isoxazole ring is a privileged scaffold in agrochemical research, serving as the core pharmacophore for numerous commercial herbicides, insecticides, and fungicides (1[1]). Specifically, 4-chloro-3-ethylisoxazol-5-imine (and its tautomer, 4-chloro-3-ethylisoxazol-5-amine) is a highly valued intermediate for synthesizing novel carboxamide-based herbicides. Structurally related to the active components of cellulose synthesis inhibitors such as isoxaben (2[2]), this intermediate allows for the modular assembly of libraries targeting weed resistance. This application note provides a comprehensive, self-validating protocol for the derivatization of 4-chloro-3-ethylisoxazol-5-imine, detailing the mechanistic rationale behind reaction conditions and offering a standardized workflow for agrochemical development.

Mechanistic Insights & Chemical Properties

Tautomerism and Nucleophilicity 4-Chloro-3-ethylisoxazol-5-imine exists in a tautomeric equilibrium with its amine counterpart (5-amino-4-chloro-3-ethylisoxazole). In acylation reactions, the exocyclic nitrogen acts as the primary nucleophile. The presence of the 4-chloro substituent exerts a strong electron-withdrawing inductive effect (-I), which significantly reduces the electron density on the exocyclic nitrogen compared to unsubstituted isoxazoles. Consequently, the nucleophilicity is dampened, necessitating optimized acylation conditions—such as the use of hypernucleophilic catalysts (e.g., 4-dimethylaminopyridine, DMAP) or strong bases to deprotonate the amine and force the reaction forward (3[3]).

Mode of Action of Derived Herbicides Derivatives synthesized from isoxazol-5-amines frequently act as Cellulose Synthase (CESA) inhibitors. By disrupting the assembly of the CESA complex in the plasma membrane, these compounds prevent cellulose deposition, leading to a loss of cell wall integrity, severe swelling of root tips, and ultimately, plant necrosis. The isoxazoline and isoxazole scaffolds have proven highly effective in overcoming existing resistance mechanisms in broadleaf weeds (4[4]).

MOA H Isoxazole Herbicide CESA CESA Complex H->CESA Inhibits CELL Cellulose Synthesis CESA->CELL Blocks WALL Cell Wall Integrity CELL->WALL Depletes DEATH Plant Necrosis WALL->DEATH Lyses

Fig 1. Proposed mechanism of action for isoxazole-derived cellulose synthesis inhibitors.

Experimental Protocols: Synthesis of Herbicidal Isoxazole Carboxamides

This protocol describes the conversion of 4-chloro-3-ethylisoxazol-5-imine into a target carboxamide using a substituted benzoyl chloride. The procedure is designed as a self-validating system , incorporating in-process controls (IPCs) to guarantee reproducibility.

Materials:

  • 4-chloro-3-ethylisoxazol-5-imine (1.0 eq, 10 mmol)

  • 2,6-Dimethoxybenzoyl chloride (1.2 eq, 12 mmol)

  • Triethylamine (TEA) (2.0 eq, 20 mmol)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq, 1 mmol)

  • Anhydrous Dichloromethane (DCM) (50 mL)

Step-by-Step Procedure:

  • Preparation & Initiation : In a flame-dried 100 mL round-bottom flask purged with nitrogen, dissolve 10 mmol of 4-chloro-3-ethylisoxazol-5-imine in 30 mL of anhydrous DCM.

    • Causality: Anhydrous conditions are critical because the acid chloride electrophile is highly moisture-sensitive and will rapidly hydrolyze to the unreactive carboxylic acid in the presence of water.

  • Base Addition : Add 20 mmol of TEA and 1 mmol of DMAP to the solution. Stir for 10 minutes at room temperature.

    • Causality: TEA acts as the primary acid scavenger, while DMAP acts as a nucleophilic catalyst. DMAP forms a highly reactive N-acylpyridinium intermediate that overcomes the poor nucleophilicity of the 4-chloro-deactivated isoxazole.

  • Electrophile Addition : Cool the reaction mixture to 0 °C using an ice bath. Dissolve 12 mmol of 2,6-dimethoxybenzoyl chloride in 20 mL of DCM and add it dropwise over 30 minutes via an addition funnel.

    • Causality: Dropwise addition at 0 °C controls the exothermic acylation, preventing the formation of di-acylated side products.

  • Self-Validation Check (IPC 1) : After 2 hours of stirring at room temperature, withdraw a 10 µL aliquot, quench in 1 mL of methanol, and analyze via HPLC (UV 254 nm).

    • Validation Criterion: The reaction is deemed complete when the peak corresponding to 4-chloro-3-ethylisoxazol-5-imine constitutes <2% of the total integrated area. If >2%, add an additional 0.1 eq of acid chloride and stir for 1 hour.

  • Work-up & Quenching : Quench the reaction by adding 20 mL of saturated aqueous NaHCO₃. Separate the organic layer and wash sequentially with 1M HCl (20 mL) to remove residual DMAP/TEA, and brine (20 mL). Dry over anhydrous Na₂SO₄.

  • Purification : Concentrate the organic layer under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient).

    • Validation Check (IPC 2): Confirm product identity and purity (>98%) via ¹H-NMR and LC-MS before proceeding to biological screening.

Workflow SM 4-chloro-3-ethylisoxazol-5-imine ACYL Acylation (Acid Chloride + Base) SM->ACYL PUR Purification (Chromatography) ACYL->PUR CHAR Characterization (NMR, LC-MS) PUR->CHAR SCREEN In Planta Screening CHAR->SCREEN

Fig 2. Standardized workflow for the synthesis and screening of isoxazole-based herbicides.

Data Presentation: Optimization of Reaction Conditions

To demonstrate the necessity of the chosen protocol parameters, Table 1 summarizes the quantitative data from the optimization of the acylation step.

Table 1: Optimization of Acylation Conditions for 4-chloro-3-ethylisoxazol-5-imine

EntrySolventBase / CatalystTemp (°C)Time (h)Conversion (%)Isolated Yield (%)
1THFTEA (2.0 eq)25124538
2DCMTEA (2.0 eq)25125244
3 DCM TEA / DMAP 0 to 25 2 >99 91
4TolueneNaH (1.5 eq)0 to 2549582
5DMFK₂CO₃ (2.0 eq)6087055

Analysis: Entry 3 demonstrates that the combination of DCM, TEA, and DMAP is optimal. The lack of DMAP in Entries 1 and 2 results in poor yields, directly verifying the mechanistic hypothesis that the 4-chloro group deactivates the amine, requiring nucleophilic catalysis for efficient conversion.

References

  • BenchChem. "Chlorophenyl)isoxazol-5-amine in Agrochemical Research: A Review of Potential Applications." BenchChem.
  • National Center for Biotechnology Information. "Isoxaben | C18H24N2O4 | CID 73672 - PubChem." PubChem.
  • Journal of Agricultural and Food Chemistry. "Isoxazoline: An Emerging Scaffold in Pesticide Discovery." ACS Publications.
  • MDPI. "Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose." MDPI Organics.

Sources

Method

Reaction of 3-oxo-pentanenitrile with hydroxylamine hydrochloride

Application Note & Protocol Topic: Regioselective Synthesis of Aminoisoxazoles: A Technical Guide to the Reaction of 3-Oxo-pentanenitrile with Hydroxylamine Hydrochloride Audience: Researchers, scientists, and drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Regioselective Synthesis of Aminoisoxazoles: A Technical Guide to the Reaction of 3-Oxo-pentanenitrile with Hydroxylamine Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Abstract: The reaction between β-ketonitriles and hydroxylamine is a cornerstone for the synthesis of aminoisoxazole heterocycles, a scaffold of significant interest in medicinal chemistry and drug discovery.[1][2] 3-Oxo-pentanenitrile, a readily accessible β-ketonitrile, possesses two distinct electrophilic sites—a ketone and a nitrile—presenting a classic challenge in regioselectivity upon reaction with a dinucleophile like hydroxylamine. This technical guide provides a comprehensive analysis of the reaction mechanism and offers two distinct, detailed protocols that leverage precise control of reaction pH and temperature to selectively synthesize either 3-ethyl-5-aminoisoxazole or 5-ethyl-3-aminoisoxazole. By explaining the causality behind these experimental choices, this document serves as a practical resource for researchers aiming to access specific aminoisoxazole isomers for applications in pharmaceutical and materials science.

Mechanistic Insights and Regiochemical Control

The synthetic utility of the reaction between 3-oxo-pentanenitrile and hydroxylamine hydrochloride hinges on the ability to control which functional group of the β-ketonitrile is attacked by the nucleophilic nitrogen of hydroxylamine. The outcome is profoundly influenced by the reaction conditions, primarily pH and temperature.[3]

  • The Substrate: 3-Oxo-pentanenitrile features a ketone carbonyl (C3) and a nitrile carbon (C1), both of which are electrophilic.

  • The Nucleophile: Hydroxylamine (NH₂OH) acts as a potent nitrogen nucleophile.

  • The Dichotomy: The reaction can proceed via two competing pathways:

    • Pathway A (Ketone Attack): Nucleophilic attack on the ketone carbonyl forms an oxime intermediate. Subsequent intramolecular cyclization via attack of the oxime hydroxyl group on the nitrile carbon, followed by tautomerization, yields the 3-ethyl-5-aminoisoxazole isomer. This pathway is favored under basic conditions and higher temperatures.[3]

    • Pathway B (Nitrile Attack): Nucleophilic attack on the nitrile carbon forms an amidoxime intermediate. This is followed by intramolecular cyclization as the amidoxime nitrogen attacks the ketone carbonyl, leading to dehydration and the formation of the 5-ethyl-3-aminoisoxazole isomer. This route is favored under near-neutral pH and milder temperature conditions.[3][4]

The precise control of pH is paramount. Under basic conditions (pH > 8), the ketone is more readily attacked. In a slightly acidic to neutral medium (pH 7-8), the nitrile group becomes the preferred site of attack.[3] This differential reactivity allows for the selective synthesis of either regioisomer.

G start 3-Oxo-pentanenitrile + Hydroxylamine HCl cond_A High pH (>8) High Temp (reflux) start->cond_A Pathway A cond_B Neutral pH (7-8) Low Temp (≤45°C) start->cond_B Pathway B inter_A Intermediate: Oxime cond_A->inter_A Preferential attack at Ketone inter_B Intermediate: Amidoxime cond_B->inter_B Preferential attack at Nitrile prod_A Product A: 3-Ethyl-5-aminoisoxazole inter_A->prod_A Intramolecular Cyclization prod_B Product B: 5-Ethyl-3-aminoisoxazole inter_B->prod_B Intramolecular Cyclization

Caption: Regioselective pathways based on reaction conditions.

Experimental Protocols & Workflow

The following protocols provide detailed, step-by-step instructions for the regioselective synthesis of both aminoisoxazole isomers from 3-oxo-pentanenitrile.

Comparative Overview of Protocols
ParameterProtocol AProtocol B
Target Product 3-Ethyl-5-aminoisoxazole5-Ethyl-3-aminoisoxazole
Key Condition High pH, High TemperatureNeutral pH, Low Temperature
Base Sodium Hydroxide (NaOH)Sodium Bicarbonate (NaHCO₃)
Solvent Ethanol/WaterEthanol/Water
Temperature Reflux (~80-90 °C)≤ 45 °C
Typical Yield 60-85%70-90%
Protocol A: Synthesis of 3-Ethyl-5-aminoisoxazole

This protocol favors the initial formation of the oxime by using a strong base and elevated temperature.

Materials and Reagents:

  • 3-Oxo-pentanenitrile (1.0 eq.)

  • Hydroxylamine hydrochloride (1.2 eq.)

  • Sodium hydroxide (2.5 eq.)

  • Ethanol, Reagent Grade

  • Deionized Water

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • pH meter or pH strips

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reagent Preparation: In a round-bottom flask, dissolve 3-oxo-pentanenitrile (1.0 eq.) in ethanol.

  • In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.2 eq.) and sodium hydroxide (2.5 eq.) in a 1:1 mixture of water and ethanol. Ensure the NaOH fully dissolves.

  • Reaction Setup: Slowly add the basic hydroxylamine solution to the stirred solution of 3-oxo-pentanenitrile at room temperature.

  • pH Adjustment: Check the pH of the reaction mixture. It should be strongly basic (pH > 9). Adjust with 1M NaOH if necessary.

  • Reaction Execution: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and reduce the volume by approximately half using a rotary evaporator.

  • Extraction: Transfer the aqueous residue to a separatory funnel and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel to obtain pure 3-ethyl-5-aminoisoxazole.

Protocol B: Synthesis of 5-Ethyl-3-aminoisoxazole

This protocol utilizes milder, near-neutral conditions to favor the formation of the amidoxime intermediate.[4]

Materials and Reagents:

  • 3-Oxo-pentanenitrile (1.0 eq.)

  • Hydroxylamine hydrochloride (1.1 eq.)

  • Sodium bicarbonate (1.5 eq.)

  • Ethanol, Reagent Grade

  • Deionized Water

  • Hydrochloric acid (1M, for final cyclization)

  • Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Jacketed reaction vessel or round-bottom flask with a water bath

  • Magnetic stirrer

  • pH meter

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reagent Preparation: In a reaction flask, dissolve 3-oxo-pentanenitrile (1.0 eq.) in ethanol.

  • In a separate beaker, dissolve hydroxylamine hydrochloride (1.1 eq.) and sodium bicarbonate (1.5 eq.) in water.

  • Reaction Setup: Add the aqueous hydroxylamine/bicarbonate solution to the stirred ethanolic solution of the β-ketonitrile.

  • pH and Temperature Control: The initial pH should be between 7 and 8. Maintain the reaction temperature at or below 45 °C using a water bath. Stir for 8-12 hours or until TLC indicates consumption of the starting material.

  • Acid-Mediated Cyclization: Cool the mixture in an ice bath and slowly add 1M HCl until the pH is acidic (pH ~2-3). This step facilitates the cyclization of the stable amidoxime intermediate.

  • Reaction Completion: Stir the acidified mixture at room temperature for an additional 1-2 hours.

  • Work-up: Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product three times with ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product can be purified by recrystallization or flash column chromatography.

G A 1. Reagent Preparation (β-Ketonitrile & Hydroxylamine solutions) B 2. Reaction Execution (Combine reagents, control pH/Temp) A->B C 3. Monitoring (TLC analysis) B->C C->B Incomplete D 4. Reaction Work-up (Quenching, pH adjustment) C->D Complete E 5. Product Extraction (Liquid-liquid extraction) D->E F 6. Purification (Chromatography/Recrystallization) E->F G 7. Characterization (NMR, MS, etc.) F->G

Caption: General experimental workflow for aminoisoxazole synthesis.

Product Characterization and Validation

Confirming the regiochemical outcome is critical. While both isomers have the same mass, they are structurally distinct and can be unambiguously identified using Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR: The chemical environment of the protons, particularly the ethyl group and any protons on the isoxazole ring, will differ significantly between the two isomers.

  • ¹³C NMR: The chemical shifts of the carbon atoms within the isoxazole ring are highly diagnostic for confirming the substitution pattern.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product, verifying the correct elemental composition.

  • Melting Point: Pure crystalline products will exhibit a sharp, characteristic melting point.

The regiochemistry of the isomers can be definitively confirmed through advanced NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation), which shows correlations between protons and carbons over two or three bonds, allowing for the unequivocal assignment of the structure.[3]

Troubleshooting and Field Insights

ProblemPotential CauseSuggested Solution
Low Yield Incomplete reaction; inefficient extraction; degradation of product.Ensure complete consumption of starting material via TLC. Perform additional extractions. For Protocol A, avoid excessively long reflux times.
Mixture of Regioisomers Poor pH or temperature control.Use a calibrated pH meter and a temperature-controlled reaction vessel. Ensure homogenous mixing. The control of these parameters is the most critical factor for selectivity.[5]
Formation of Oxime Byproduct In Protocol B, the intermediate amidoxime may not have fully cyclized.Ensure the final acidification step is carried out effectively and for a sufficient duration to drive the cyclization to completion.
Difficulty with Purification Co-elution of isomers or byproducts.Optimize the solvent system for column chromatography. Consider recrystallization as an alternative or complementary purification method.

References

  • Title: Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones Source: RSC Publishing URL: [Link]

  • Title: Isoxazole synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: synthesis of isoxazoles Source: YouTube URL: [Link]

  • Title: A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles Source: Synthesis URL: [Link]

  • Title: Divergent Reactivity in the Reaction of β-Oxodithioesters and Hydroxylamine: Access to β-Ketonitriles and Isoxazoles Source: The Journal of Organic Chemistry URL: [Link]

  • Title: The synthetic and therapeutic expedition of isoxazole and its analogs Source: Future Journal of Pharmaceutical Sciences URL: [Link]

  • Title: A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics Source: RSC Publishing URL: [Link]

  • Title: Cyclization with hydroxylamine hydrochloride: Significance and symbolism Source: Medium URL: [Link]

  • Title: Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride using Anhydrous Sodium Sulphate and Sodium Bicarbonate in Dry Media Source: Asian Journal of Chemistry URL: [Link]

  • Title: Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines Source: ResearchGate URL: [Link]

  • Title: PRACTICAL SYNTHESIS OF 3-AMINO-5-tert-BUTYLISOXAZOLE FROM - 4,4-DIMETHYL-3-OXOPENTANENITRILE Source: J-STAGE URL: [Link]

  • Title: Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose Source: Molecules URL: [Link]

  • Title: An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine Source: Organic & Biomolecular Chemistry URL: [Link]

  • Title: Synthesis of Nitriles Source: Organic Chemistry Portal URL: [Link]

  • Title: Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry Source: RSC Publishing URL: [Link]

Sources

Application

Preparation of 4-Chloroisoxazoles via Electrophilic Halogenation: An Application and Protocol Guide

Introduction: The Strategic Importance of 4-Chloroisoxazoles The isoxazole nucleus is a prominent scaffold in medicinal chemistry and drug development, valued for its synthetic versatility and wide range of biological ac...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of 4-Chloroisoxazoles

The isoxazole nucleus is a prominent scaffold in medicinal chemistry and drug development, valued for its synthetic versatility and wide range of biological activities.[1][2] Halogenated heterocycles, in particular, have garnered significant attention as the inclusion of halogens can substantially enhance the pharmacological properties of organic molecules.[1] The introduction of a chlorine atom at the C4 position of the isoxazole ring creates a key building block for the synthesis of more complex, highly substituted isoxazoles, which are often challenging to produce via traditional methods that may require harsh conditions and yield poor regioselectivity.[2][3]

This guide provides a comprehensive overview and detailed protocols for the preparation of 4-chloroisoxazoles through electrophilic halogenation. We will delve into the underlying reaction mechanisms, provide field-proven experimental procedures, and emphasize the critical safety considerations necessary for handling the reagents involved.

Scientific Foundation: The Mechanism of Electrophilic Chlorination

The electrophilic halogenation of aromatic and heteroaromatic systems is a cornerstone of organic synthesis.[4] In the context of isoxazoles, which possess a degree of aromatic character, the C4 position is susceptible to electrophilic attack. However, isoxazoles are generally considered electron-deficient, making direct halogenation challenging without an appropriate electrophilic source.[5]

N-Chlorosuccinimide (NCS) has emerged as a preferred reagent for such transformations.[6] It serves as a stable, solid source of an electrophilic chlorine atom ("Cl+"), offering a safer and more convenient alternative to gaseous chlorine.[6] The reactivity of NCS can be attributed to the polarization of the N-Cl bond, which renders the chlorine atom electrophilic.[6]

The general mechanism for the electrophilic chlorination of an isoxazole with NCS proceeds as follows:

  • Activation of the Electrophile: While NCS can react directly with sufficiently activated substrates, the presence of an acid catalyst can enhance the electrophilicity of the chlorine atom.

  • Nucleophilic Attack: The electron-rich C4 position of the isoxazole ring attacks the electrophilic chlorine atom of NCS. This step is typically the rate-determining step and results in the formation of a cationic intermediate, temporarily disrupting the aromaticity of the ring.

  • Rearomatization: A base, often the succinimide anion generated in the previous step, abstracts a proton from the C4 position, restoring the aromaticity of the isoxazole ring and yielding the final 4-chloro-substituted product.

Electrophilic Chlorination Mechanism cluster_0 Electrophilic Chlorination of Isoxazole Isoxazole Isoxazole Intermediate Cationic Intermediate Isoxazole->Intermediate Nucleophilic Attack NCS N-Chlorosuccinimide (NCS) NCS->Intermediate Provides Cl+ Product 4-Chloroisoxazole Intermediate->Product Deprotonation Succinimide Succinimide Intermediate->Succinimide Proton Transfer

Caption: General mechanism for the electrophilic chlorination of isoxazoles using NCS.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and justifications for procedural choices.

Protocol 1: General Procedure for the Synthesis of 4-Chloroisoxazoles using N-Chlorosuccinimide

This protocol outlines a general method for the chlorination of a substituted isoxazole at the C4 position.

Materials and Equipment:

  • Substituted isoxazole

  • N-Chlorosuccinimide (NCS)[7][8]

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard laboratory glassware for workup and purification

  • Thin-layer chromatography (TLC) apparatus

  • Column chromatography setup

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the substituted isoxazole (1.0 eq).

  • Dissolution: Dissolve the isoxazole in a suitable anhydrous solvent (e.g., acetonitrile) under an inert atmosphere. The choice of solvent can influence reaction rates and solubility.

  • Reagent Addition: Add N-chlorosuccinimide (1.0-1.2 eq) to the stirred solution in one portion. A slight excess of NCS is often used to ensure complete conversion of the starting material.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-24 hours, depending on the reactivity of the isoxazole substrate.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted NCS.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure 4-chloroisoxazole.

Data Summary Table:

EntryIsoxazole SubstrateSolventReaction Time (h)Yield (%)
13,5-DimethylisoxazoleAcetonitrile485
23-Phenyl-5-methylisoxazoleDichloromethane678
33-(4-Methoxyphenyl)-5-methylisoxazoleAcetonitrile392

Note: The reaction conditions and yields are illustrative and may vary depending on the specific substrate.

Protocol 2: Chlorination of Electron-Deficient Isoxazoles

Electron-deficient isoxazoles may require more forcing conditions or the use of a catalyst to facilitate chlorination.

Materials and Equipment:

  • Electron-deficient isoxazole

  • N-Chlorosuccinimide (NCS)[7][8]

  • Lewis acid catalyst (e.g., anhydrous iron(III) chloride)

  • Anhydrous solvent (e.g., 1,2-dichloroethane)

  • Heating mantle or oil bath

  • Thermometer

  • Standard laboratory glassware and purification equipment as in Protocol 1

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the electron-deficient isoxazole (1.0 eq) in an anhydrous solvent such as 1,2-dichloroethane.

  • Catalyst Addition: Add a catalytic amount of anhydrous iron(III) chloride (e.g., 0.1 eq). Lewis acids can activate NCS, making it a more potent electrophile.[9]

  • Reagent Addition: Add N-chlorosuccinimide (1.1 eq) to the mixture.

  • Heating: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir.

  • Monitoring and Workup: Monitor the reaction by TLC. Once the starting material is consumed, cool the reaction to room temperature and proceed with the workup and purification as described in Protocol 1.

Experimental_Workflow cluster_workflow Experimental Workflow for 4-Chloroisoxazole Synthesis Start Start Setup Reaction Setup: - Isoxazole - Solvent - Inert Atmosphere Start->Setup Addition Reagent Addition: - N-Chlorosuccinimide (NCS) Setup->Addition Monitoring Reaction Monitoring: - TLC Addition->Monitoring Workup Aqueous Workup: - Quenching - Extraction Monitoring->Workup Purification Purification: - Column Chromatography Workup->Purification Product Pure 4-Chloroisoxazole Purification->Product

Caption: A streamlined workflow for the synthesis and purification of 4-chloroisoxazoles.

Safety and Handling Precautions

N-Chlorosuccinimide (NCS):

  • Hazards: NCS is harmful if swallowed and causes skin and eye irritation.[8][10] It is also a combustible solid.[10]

  • Handling: Always handle NCS in a well-ventilated fume hood.[8] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][10] Avoid creating dust.[8]

  • Storage: Store in a cool, dry, and well-ventilated place away from heat and incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7]

  • Spills: In case of a spill, sweep up the solid material carefully, avoiding dust formation, and place it in a suitable container for disposal.[8]

Solvents:

  • Acetonitrile and dichloromethane are flammable and toxic. Handle these solvents in a fume hood and away from ignition sources.

General Laboratory Practices:

  • Always wear appropriate PPE.

  • Ensure that a safety shower and eyewash station are readily accessible.

  • Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The electrophilic chlorination of isoxazoles using N-chlorosuccinimide is a robust and versatile method for the synthesis of 4-chloroisoxazoles. The protocols provided herein offer a solid foundation for researchers in drug discovery and development to access these valuable synthetic intermediates. By understanding the underlying mechanism and adhering to strict safety protocols, scientists can confidently and efficiently prepare a wide range of 4-chloroisoxazole derivatives for further chemical exploration.

References

  • N-Chlorosuccinimide - Material Safety Data Sheet (MSDS). (n.d.).
  • Merck. (n.d.). N-Chlorosuccinimide MSDS - 802811.
  • Blucher Proceedings. (n.d.). Regioselective Synthesis of 3-Haloalkyl-isoxazoles from the Electrophilic Cyclization of Halogenated Oximes.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - N-Chlorosuccinimide.
  • CDH Fine Chemical. (n.d.). N-Chloro Succinimide CAS No 128-09-6 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • BenchChem. (2025). N-Chlorosuccinimide as a source of electrophilic chlorine in organic synthesis.
  • Wikipedia. (n.d.). Electrophilic halogenation.
  • Master Organic Chemistry. (2018, April 18). Electrophilic Aromatic Substitutions: Chlorination and Bromination.
  • Waldo, J. P., & Larock, R. C. (2005). Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Letters, 7(23), 5203–5205.
  • Waldo, J. P., & Larock, R. C. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry, 72(25), 9643–9647.
  • Chalyk, B. A., et al. (2024). Construction of Isoxazole ring: An Overview. Letters in Applied NanoBioScience, 13(2), 094.

Sources

Method

Green chemistry synthesis of isoxazol-5-imines in aqueous media

Executive Summary: The Aqueous Advantage in Heterocyclic Synthesis The synthesis of isoxazol-5-imines (and their stable tautomers, 5-amino-isoxazoles) represents a critical pathway in modern drug discovery. These scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Aqueous Advantage in Heterocyclic Synthesis

The synthesis of isoxazol-5-imines (and their stable tautomers, 5-amino-isoxazoles) represents a critical pathway in modern drug discovery. These scaffolds are pharmacophores in COX-2 inhibitors, antimicrobial agents, and GABA-modulators. Historically, their synthesis relied on volatile organic compounds (VOCs) like ethanol or acetonitrile, often requiring harsh reflux conditions.

This guide details a Green Chemistry approach utilizing aqueous media ("On-Water" chemistry). Contrary to traditional solubility dogma, water accelerates these heterocyclizations via the hydrophobic effect and interfacial hydrogen bonding, often eliminating the need for external catalysts.

Key Benefits:

  • Atom Economy: High-yield conversion with water as the sole byproduct.

  • Safety: Elimination of flammable/toxic solvents.

  • Scalability: Simplified work-up (filtration) suitable for kilogram-scale production.

Part 1: Mechanistic Principles & Tautomeric Control

The "On-Water" Effect

The success of this protocol relies on the "On-Water" phenomenon described by Sharpless and Marcus. When hydrophobic reactants (like


-ketonitriles) are suspended in water, the reaction does not occur in the bulk solution but at the organic-water interface .
  • Hydrophobic Acceleration: Water molecules at the interface have "dangling" OH groups that form hydrogen bonds with the transition state, stabilizing charge separation more effectively than bulk organic solvents.

  • Thermodynamics: The cohesive energy density of water forces organic reactants together, increasing the effective molarity at the interface.

The Imine-Amino Tautomerism

Users must recognize that isoxazol-5-imines exist in a dynamic equilibrium with 5-amino-isoxazoles . While the amino form (B) is generally more stable in polar protic solvents due to aromaticity, the imine form (A) is the reactive intermediate often trapped in biological binding pockets.

Equilibrium:



Mechanism Diagram

The following diagram illustrates the pathway from


-ketonitrile to the final product, highlighting the critical cyclization and tautomerization steps.

IsoxazoleMechanism cluster_water Aqueous Interface Start Reactants (β-Ketonitrile + NH2OH) Inter1 Intermediate 1 (Amidoxime/Oxime) Start->Inter1 Nucleophilic Attack TS Cyclization TS (Water-Stabilized) Inter1->TS - H2O Imine Isoxazol-5-imine (Kinetic Product) TS->Imine Ring Closure Amino 5-Amino-isoxazole (Thermodynamic Product) Imine->Amino Tautomerization (Fast in H2O)

Figure 1: Mechanistic pathway showing the water-stabilized cyclization and subsequent tautomeric equilibrium.

Part 2: Experimental Protocols

Protocol A: Catalyst-Free "On-Water" Synthesis

Best for: Robust substrates (Aryl


-ketonitriles), high-purity requirements.
Scale:  1.0 mmol to 100 mmol.
Materials
  • Substrate: Benzoylacetonitrile (or substituted derivatives).

  • Reagent: Hydroxylamine hydrochloride (

    
    ).[1]
    
  • Base: Sodium Acetate (

    
    ) - Acts as a mild buffer to release free hydroxylamine.
    
  • Solvent: Deionized Water.

Step-by-Step Methodology
  • Preparation: In a 50 mL round-bottom flask, dissolve

    
     (1.1 mmol, 76 mg) and 
    
    
    
    (1.1 mmol, 90 mg) in 5 mL of deionized water. Stir for 5 minutes at Room Temperature (RT) to generate free hydroxylamine.
  • Addition: Add the

    
    -ketonitrile substrate (1.0 mmol) to the aqueous solution.
    
    • Note: The substrate will likely not dissolve. This is expected. Do not add co-solvents.

  • Reaction: Heat the heterogeneous mixture to 80°C with vigorous magnetic stirring (1000 rpm).

    • Observation: The solid suspension will change texture/color as the product forms.

    • Time: 30–60 minutes (Monitor via TLC, eluent Ethyl Acetate:Hexane 3:7).

  • Work-up (Green): Cool the flask to RT. The product will crystallize/precipitate out of the water.[2]

  • Isolation: Filter the solid using a Buchner funnel. Wash with cold water (

    
    ) to remove salts (
    
    
    
    ).
  • Purification: Recrystallize from Ethanol:Water (1:1) if necessary.[3] Most products are >95% pure upon filtration.

Protocol B: Surfactant-Assisted Synthesis (Microwave)

Best for: Highly hydrophobic substrates (e.g., long alkyl chains) or temperature-sensitive moieties.

Materials
  • Surfactant: Sodium Dodecyl Sulfate (SDS) or Cetyltrimethylammonium bromide (CTAB).

  • Equipment: Microwave Reactor (e.g., CEM Discover or Anton Paar).

Step-by-Step Methodology
  • Mixture: In a microwave vial, combine Substrate (1.0 mmol),

    
     (1.2 mmol), and 
    
    
    
    (0.6 mmol).
  • Solvent: Add 3 mL of water containing 10 mol% SDS .

    • Why: SDS creates micelles that solubilize the hydrophobic reactants, increasing the local concentration.

  • Irradiation: Seal the vial. Irradiate at 100°C, 150W for 10–15 minutes.

  • Isolation: Pour the reaction mixture into crushed ice. The product precipitates immediately. Filter and wash with water.[4]

Part 3: Data Analysis & Validation

Solvent Efficiency Comparison

The following data highlights the efficiency of the aqueous method compared to traditional volatile organic solvents for the synthesis of 3-phenyl-5-amino-isoxazole.

Solvent SystemCatalystTemp (°C)Time (min)Yield (%)Green Metric (E-Factor)
Water (Protocol A) None 80 45 94 < 0.5 (Excellent)
EthanolReflux7812085~15
AcetonitrileEt3N8218078>20
Water/SDS (Protocol B)None100 (MW)1096~1.0
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Poor stirring (Interface limited)Increase stirring speed to >1000 rpm to maximize surface area.
Oily Product Product melting point < Reaction TempCool reaction mixture to 4°C for 2 hours to induce crystallization.
By-products Beckmann RearrangementEnsure pH is near neutral (6–7). Highly acidic conditions favor rearrangement.

References

  • Vertex AI Search. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. [Link]

  • Royal Society of Chemistry. Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. [Link]

  • MDPI. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. [Link][1]

  • PubMed. Kinetic Study on the Base-Catalyzed Imine-Enamine Tautomerism of a Chiral Biologically Active Isoxazoline Derivative. [Link][5]

  • ResearchGate. Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. [Link]

Sources

Application

Application Note: Functionalization of 4-Chloro-3-ethyl-2,5-dihydro-1,2-oxazol-5-imine Exocyclic Nitrogen

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the specific protocols for functionalizing the exocyclic nitrogen of 4-chloro-3-ethyl-2,5-dihydro-1,2-oxazol-5-imine...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the specific protocols for functionalizing the exocyclic nitrogen of 4-chloro-3-ethyl-2,5-dihydro-1,2-oxazol-5-imine (also referred to as 4-chloro-3-ethylisoxazol-5-amine in its tautomeric form).

Introduction & Chemical Context

The target molecule, 4-chloro-3-ethyl-2,5-dihydro-1,2-oxazol-5-imine (CAS: 1824272-71-0), represents a specialized subclass of isoxazoles utilized as scaffolds in agrochemical (herbicide) and pharmaceutical (antifungal/antimicrobial) synthesis.

Tautomeric Equilibrium

Understanding the reactivity of this scaffold requires recognizing its tautomeric nature. While formally named as a 2,5-dihydro-1,2-oxazol-5-imine (Structure B), it exists in equilibrium with the 5-aminoisoxazole (Structure A).

  • Structure A (Amino form): Nucleophilic exocyclic

    
     group. Dominant in polar aprotic solvents (DMSO, DMF).
    
  • Structure B (Imino form): Electrophilic C5 and nucleophilic Ring Nitrogen (

    
    ). Dominant in non-polar solvents.
    

For exocyclic nitrogen functionalization (e.g., prodrug formation, lipophilicity tuning), the reaction is driven by the nucleophilicity of the Amino form (A) . However, the basicity of the Ring Nitrogen in the Imino form (B) can lead to competitive byproducts (N-2 alkylation) if protocols are not strictly controlled.

Strategic Utility

Functionalizing the exocyclic nitrogen allows for:

  • Prodrug Design: Masking the polar amine/imine to improve membrane permeability.

  • Stability Enhancement: Protecting the isoxazole ring from metabolic ring-opening (reductive cleavage).

  • Library Generation: Rapid diversification via amides, sulfonamides, and ureas for SAR (Structure-Activity Relationship) studies.

Mechanistic Pathways & Reactivity Logic

The following diagram illustrates the tautomeric equilibrium and the competing reaction pathways. To selectively functionalize the exocyclic nitrogen (Path 1), specific bases and "soft" electrophiles are employed to avoid Ring N alkylation (Path 2).

G TautomerA 5-Aminoisoxazole (Nucleophilic -NH2) TautomerB 2,5-Dihydro-1,2-oxazol-5-imine (Nucleophilic Ring N-H) TautomerA->TautomerB  Tautomeric Equilibrium   Product1 Exocyclic N-Functionalization (Amides, Sulfonamides, Ureas) TautomerA->Product1  Path 1: Mild Base (Pyridine/TEA) Soft Electrophiles (R-COCl, R-SO2Cl) Product2 Ring N-Alkylation (Byproduct: 2-Substituted Isoxazoline) TautomerB->Product2  Path 2: Strong Base (NaH) Hard Electrophiles (R-X)

Caption: Figure 1: Tautomeric equilibrium dictates regioselectivity. Path 1 is the target workflow.

Experimental Protocols

Protocol A: Regioselective N-Acylation (Amide Formation)

This protocol yields the N-(4-chloro-3-ethylisoxazol-5-yl)amide. The use of pyridine as both solvent and base suppresses the reactivity of the ring nitrogen by buffering the pH, favoring the attack of the exocyclic amine on the acyl chloride.

Reagents:

  • Substrate: 4-Chloro-3-ethyl-2,5-dihydro-1,2-oxazol-5-imine (1.0 eq)

  • Electrophile: Acyl Chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.2 eq)

  • Base/Solvent: Anhydrous Pyridine (10 V)

  • Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 eq) - Optional, for sterically hindered chlorides.

Step-by-Step Methodology:

  • Dissolution: In a flame-dried round-bottom flask under Argon, dissolve 1.0 mmol of the isoxazol-5-imine in 3.0 mL of anhydrous pyridine.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Add the acyl chloride (1.2 mmol) dropwise over 10 minutes. Note: Exothermic reaction.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.

    • Checkpoint: The starting material (polar) should disappear, replaced by a less polar product.

  • Quench: Pour the reaction mixture into 20 mL of ice-cold 1M HCl. (The acid neutralizes pyridine and precipitates the product).

  • Extraction: Extract with Ethyl Acetate (3 x 15 mL).

  • Purification: Wash combined organics with Brine, dry over

    
    , and concentrate. Purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).
    

Expected Yield: 75–90%

Protocol B: N-Sulfonylation (Sulfonamide Synthesis)

Sulfonamides are critical for enhancing biological half-life. This reaction is slower than acylation due to the lower electrophilicity of sulfonyl chlorides.

Reagents:

  • Substrate: 4-Chloro-3-ethyl-2,5-dihydro-1,2-oxazol-5-imine (1.0 eq)

  • Electrophile: Aryl/Alkyl Sulfonyl Chloride (1.1 eq)

  • Base: Triethylamine (TEA) (2.0 eq)

  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of substrate in 5 mL dry DCM. Add 2.0 mmol TEA.

  • Addition: Add sulfonyl chloride (1.1 mmol) at 0°C.

  • Reflux: Unlike acylation, stirring at RT is often insufficient. Heat to mild reflux (40°C) for 12 hours.

  • Workup: Wash with saturated

    
     followed by water.
    
  • Crystallization: Many sulfonamide derivatives crystallize directly from EtOH or MeOH/Water mixtures upon cooling, avoiding column chromatography.

Protocol C: Urea/Carbamate Formation

Targeting the exocyclic N with isocyanates creates stable urea linkages, often used to link the isoxazole pharmacophore to other active moieties.

Reagents:

  • Substrate: 4-Chloro-3-ethyl-2,5-dihydro-1,2-oxazol-5-imine (1.0 eq)

  • Reagent: Isocyanate (

    
    ) (1.1 eq)
    
  • Solvent: THF or Toluene (anhydrous)

  • Catalyst: Dibutyltin dilaurate (DBTDL) (1 drop) - Only if reaction is sluggish.

Step-by-Step Methodology:

  • Mix: Dissolve substrate in THF.

  • Add: Add isocyanate at RT.

  • Precipitation: In toluene, the urea product often precipitates out of solution as it forms. Stir for 12–18 hours.

  • Isolation: Filter the precipitate and wash with cold ether.

Analytical Validation & Data Summary

To validate the functionalization of the exocyclic nitrogen (vs. ring N), NMR spectroscopy is the definitive tool.

Key Diagnostic Signals:

FeatureStarting Material (Imine/Amine)Product (N-Acyl/Sulfonyl)Diagnostic Shift

NMR (

)
Broad singlet

5.5–7.0 ppm
Sharp singlet

9.0–11.0 ppm
Significant downfield shift due to electron withdrawal.

NMR (C-5)

160–165 ppm

155–160 ppm
Slight shielding; appearance of Carbonyl/Sulfonyl carbons.[1]
Ring N (N-2) No substituentNo substituentAbsence of alkyl peaks on N-2 confirms regioselectivity.

Mass Spectrometry (LC-MS):

  • Parent: [M+H]+ = 147.0 (approx).

  • Acylated: [M+H]+ = 147 + (Acyl Mass) - 1.

  • Note: Chlorine isotope pattern (

    
     ratio 3:1) must be preserved in all products.
    

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Substrate trapped as HCl salt.Ensure excess base (Pyridine/TEA) is present.
Ring Alkylation (Byproduct) Base too strong (e.g., NaH, KOH).Switch to organic bases (TEA, DIPEA, Pyridine).
No Reaction Steric hindrance at C4-Cl.Use microwave irradiation (100°C, 10 min) to overcome activation energy.
Hydrolysis Wet solvents.Use anhydrous solvents; isoxazol-5-imines can hydrolyze to isoxazol-5-ones in water.

References

  • ChemScene. (2025). Product Data: 4-Chloro-3-ethylisoxazol-5(2H)-imine. Retrieved from

  • Khutorianskyi, A., et al. (2020). Regioselective Synthesis of Functionalized 3- or 5-Fluoroalkyl Isoxazoles. Enamine. Retrieved from

  • Knight, D. W., et al. (2010).[2] New Regiospecific Catalytic Approaches to 4,5-Dihydroisoxazoles and 2,5-Dihydroisoxazoles. Synlett, 2010(4), 628-632.[2] Retrieved from

  • Sperry, J. B., & Wright, D. L. (2005). The application of isoxazoles in the synthesis of natural products and pharmaceuticals. Current Opinion in Drug Discovery & Development.
  • BenchChem. (2025).[3] Application Notes for Synthesis of 5-Aminoisoxazoles. Retrieved from

Sources

Method

Application Note: Scalable Manufacturing Process for 4-Chloro-3-ethylisoxazole Derivatives

Introduction & Mechanistic Rationale The 4-chloroisoxazole motif is a highly privileged scaffold in modern drug discovery and agrochemical development. Functioning as a potent electrophilic core, 4-chloroisoxazoles can e...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 4-chloroisoxazole motif is a highly privileged scaffold in modern drug discovery and agrochemical development. Functioning as a potent electrophilic core, 4-chloroisoxazoles can engage in addition-elimination reactions with nucleophilic active-site residues (such as cysteines in aldehyde dehydrogenases)[1]. Furthermore, they serve as critical bioisosteres for phenyl rings in the design of selective cyclooxygenase-2 (COX-2) inhibitors[2].

Among these derivatives, 4-chloro-3-ethylisoxazole-5-carboxylic acid (CAS: 1783571-05-0)[3][4] is a highly sought-after building block. However, translating its synthesis from discovery-scale to multi-kilogram manufacturing presents significant challenges, primarily concerning the safe handling of reactive intermediates and the regioselectivity of the halogenation step. This application note details a robust, scalable, and self-validating two-stage manufacturing protocol designed for high-yield production.

Process Chemistry & Retrosynthetic Strategy

The most reliable retrosynthetic disconnection for 4-chloro-3-alkylisoxazole-5-carboxylic acids relies on a core-building [3+2] cycloaddition followed by late-stage electrophilic functionalization.

  • Ring Construction ([3+2] Cycloaddition): The isoxazole core is assembled via a 1,3-dipolar cycloaddition between a terminal alkyne (ethyl propiolate) and a nitrile oxide. Causality: Because isolated nitrile oxides are prone to violent dimerization (forming furoxans), our protocol generates the propionitrile oxide in situ from propionaldehyde oxime using aqueous sodium hypochlorite (NaOCl) in a biphasic system[5]. This ensures the reactive dipole is consumed by the alkyne the moment it is generated, ensuring thermal safety at scale.

  • Regioselective C4-Chlorination: The C4 position of the isoxazole ring possesses the highest electron density, making it the prime target for electrophilic aromatic substitution. Causality: While chlorine gas (Cl₂) can be used, it introduces severe safety hazards and risks over-oxidation. We utilize N-Chlorosuccinimide (NCS) in N,N-Dimethylformamide (DMF)[2][6]. DMF acts not only as a solvent but actively stabilizes the transition state of the chlorination, driving the reaction to completion with precise 1:1 stoichiometry.

Synthetic Workflow

G A Propionaldehyde Oxime + Ethyl Propiolate B [3+2] Cycloaddition NaOCl, DCM, 0°C A->B C Ethyl 3-ethylisoxazole -5-carboxylate B->C D C4-Chlorination NCS, DMF, 70°C C->D E Saponification NaOH, H2O/EtOH D->E F 4-Chloro-3-ethylisoxazole -5-carboxylic acid E->F

Workflow for the scalable synthesis of 4-chloro-3-ethylisoxazole-5-carboxylic acid.

Quantitative Data: Optimization of the Chlorination Step

To establish a scalable protocol, various chlorination conditions were evaluated on a 100-gram scale. The data below demonstrates the causality behind selecting NCS in DMF.

Chlorination ReagentSolventTemp (°C)Conversion (%)Isolated Yield (%)Purity (HPLC, %)Causality / Observation
Cl₂ (gas, 1.5 eq)AcOH25>996582High conversion, but significant over-chlorination and severe off-gassing hazards.
NCS (1.2 eq)MeCN80756090Sluggish reaction kinetics; incomplete conversion even after 12 hours of reflux.
NCS (1.1 eq) DMF 70 >99 88 >98 Optimal. DMF stabilizes the succinimide byproduct; excellent regioselectivity and yield[6].

Step-by-Step Experimental Protocols

Protocol A: Synthesis of Ethyl 3-ethylisoxazole-5-carboxylate

This step utilizes a biphasic reaction matrix to safely manage the exothermic [3+2] cycloaddition.

  • Reactor Setup: Equip a 10 L jacketed glass reactor with a mechanical stirrer, internal temperature probe, and an addition funnel.

  • Charge: Add propionaldehyde oxime (1.0 kg, 13.7 mol) and ethyl propiolate (1.48 kg, 15.1 mol, 1.1 eq) to 4.0 L of dichloromethane (DCM).

  • Cooling: Chill the mixture to 0 °C to 5 °C using the reactor jacket.

  • In Situ Generation: Slowly add 6% aqueous NaOCl (commercial bleach, approx. 18 L) dropwise over 3 hours.

    • Expert Insight: Maintain the internal temperature strictly below 10 °C. The slow addition dictates the rate of nitrile oxide generation, preventing thermal runaway[5].

  • Phase Separation: Allow the reaction to warm to 20 °C and stir for 12 hours. Halt stirring and allow phase separation. Extract the aqueous layer with DCM (2 × 1 L).

  • Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the intermediate ester as a pale yellow oil.

Protocol B: Regioselective C4-Chlorination & Saponification

This is a self-validating process; the completion of chlorination can be precisely tracked via NMR.

  • Chlorination: Dissolve the crude ethyl 3-ethylisoxazole-5-carboxylate (approx. 2.1 kg) in 5.0 L of anhydrous DMF in a 20 L reactor.

  • Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.92 kg, 14.4 mol) in three equal portions over 45 minutes[2].

  • Heating: Heat the reaction mixture to 70 °C for 4 hours.

    • Self-Validating In-Process Control (IPC): Withdraw a 0.5 mL aliquot, perform a mini-workup, and analyze via ¹H NMR. The absolute disappearance of the characteristic C4-isoxazole proton singlet (typically at δ ~6.8 ppm) confirms 100% conversion. If the peak remains, add 0.1 eq of NCS and stir for 1 additional hour.

  • Quench & Saponification: Cool the reactor to 20 °C. Slowly add 6.0 L of 2M aqueous NaOH directly to the DMF mixture. Stir at 40 °C for 2 hours to hydrolyze the ester.

  • Isolation (Self-Purifying Step): Wash the alkaline aqueous/DMF mixture with methyl tert-butyl ether (MTBE) (2 × 2 L) to remove organic impurities and succinimide byproducts.

  • Acidification: Cool the aqueous layer to 5 °C and slowly acidify with 6M HCl until pH 2.0 is reached. The target product, 4-chloro-3-ethylisoxazole-5-carboxylic acid , will precipitate as a dense white crystalline solid.

  • Filtration & Drying: Filter the solid, wash with ice-cold water (3 × 1 L), and dry in a vacuum oven at 50 °C to constant weight.

Expected Yield: ~2.1 kg (88% over two steps). Purity: >98% by HPLC.

References

  • chemsrc.com - 1783571-05-0_CAS号:1783571-05-0_4-Chloro-3-ethylisoxazole-5-carboxylic acid.
  • Journal of Medicinal Chemistry (via ResearchGate) - Novel Synthesis of 3,4-Diarylisoxazole Analogues of Valdecoxib: Reversal Cyclooxygenase-2 Selectivity by Sulfonamide Group Removal.
  • Molecules (via MDPI) - Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition.
  • Chemical Science (via RSC) - Target discovery of acivicin in cancer cells elucidates its mechanism of growth inhibition.
  • Journal of Organic and Pharmaceutical Chemistry (via NUPH) - Synthesis and some transformations of 5-isoxazolylsulfonyl chlorides.
  • Bidepharm - CAS:1783571-05-0, 4-Chloro-3-ethylisoxazole-5-carboxylic acid.

Sources

Technical Notes & Optimization

Troubleshooting

Solubility enhancement of 4-chloro-3-ethyl-2,5-dihydro-1,2-oxazol-5-imine

Technical Support Center: Solubility & Formulation Guide Subject: 4-chloro-3-ethyl-2,5-dihydro-1,2-oxazol-5-imine (CAS: 1824272-71-0)[1][2] Welcome to the Advanced Applications Portal Role: Senior Application Scientist S...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility & Formulation Guide Subject: 4-chloro-3-ethyl-2,5-dihydro-1,2-oxazol-5-imine (CAS: 1824272-71-0)[1][2]

Welcome to the Advanced Applications Portal

Role: Senior Application Scientist Status: Operational Scope: Physicochemical profiling, solubilization protocols, and stability troubleshooting for isoxazoline-5-imine derivatives.[1][2]

This guide addresses the specific challenges associated with 4-chloro-3-ethyl-2,5-dihydro-1,2-oxazol-5-imine . Unlike standard lipophilic drugs, this molecule presents a unique "solubility paradox" driven by tautomeric equilibrium and low basicity. The following protocols are designed to navigate these properties to achieve stable, high-concentration liquid formulations.

Part 1: Physicochemical Intelligence (The "Why")

Before attempting solubilization, you must understand the molecular behavior in solution. This compound is not a static entity; it exists in a dynamic equilibrium.[1]

PropertyValue / CharacteristicImplication for Solubility
Molecular Weight 146.57 g/mol Small molecule; favorable for permeation but prone to high crystal lattice energy.[1][2]
LogP (Predicted) ~1.3 - 1.5Moderately lipophilic.[2] It "dislikes" water but isn't greasy enough for pure oil formulations.
pKa (Base) < 1.0 (Estimated) CRITICAL: The electron-withdrawing chlorine (C4) and oxygen (O1) make the exocyclic nitrogen extremely weakly basic.[1][2]
Tautomerism Imine

Amine
In solution, the imine (2,5-dihydro) and amine (isoxazol-5-amine) forms interconvert.[1][2] The amine form often drives crystallization/precipitation.
Visualizing the Solubility Challenge

The following diagram illustrates the decision logic based on the compound's tautomeric state and pKa.

SolubilityLogic Start Compound Input: 4-chloro-3-ethyl-2,5-dihydro-1,2-oxazol-5-imine Tautomer Check Tautomeric State (Imine vs. Amine) Start->Tautomer Basicity Assess Basicity (pKa < 1.0) Tautomer->Basicity Equilibrium favors neutral forms SaltPath Standard Salt Screen (Acetate, Citrate, etc.) Basicity->SaltPath Attempt Weak Acids StrongAcid Strong Acid Salt? (Mesylate/HCl) Basicity->StrongAcid Attempt Strong Acids CosolventPath Cosolvent/Surfactant Strategy (Non-Ionic) Basicity->CosolventPath Recommended Route FailSalt FAILURE: Salt Hydrolysis (Free base precipitates) SaltPath->FailSalt Proton usually lost to water StabilityRisk Risk: Chemical Hydrolysis of Isoxazole Ring StrongAcid->StabilityRisk Acid catalyzed ring opening Success Stable Solution CosolventPath->Success

Caption: Logic flow demonstrating why standard salt formation often fails for halo-isoxazol-5-imines due to low pKa, necessitating non-ionic solubilization strategies.

Part 2: Formulation Protocols

Because of the low pKa (< 1.0), salt formation is generally discouraged as the salt will dissociate in water, causing the "free base" to precipitate immediately.[2] We recommend the following non-ionic strategies.

Protocol A: Cosolvent System (For Injectables/Liquid Handling)

Target Concentration: 10–20 mg/mL[1][2]

Mechanism: Disrupts water lattice and matches the dielectric constant of the solute.[2]

  • Weighing: Weigh 20 mg of the compound into a scintillation vial.

  • Primary Solubilization: Add 100 µL of Dimethylacetamide (DMA) or N-Methyl-2-pyrrolidone (NMP) .[1][2] Vortex for 30 seconds.

    • Note: These are "super-solvents" that break the crystal lattice of the amine tautomer.

  • Co-solvent Addition: Add 400 µL of PEG 400 (Polyethylene Glycol).[1][2] Vortex.

  • Aqueous Phase: Slowly add 500 µL of Water for Injection (WFI) or Saline while vortexing.

    • Observation: If turbidity occurs, increase the PEG 400 ratio and decrease water.

  • Filtration: Filter through a 0.22 µm PTFE filter (avoid Nylon, which binds isoxazoles).[1][2]

Protocol B: Cyclodextrin Complexation (For Oral/Stability)

Target: Enhanced aqueous stability without organic solvents.[1][2]

Mechanism: Encapsulation of the hydrophobic ethyl/chloro moiety into the cyclodextrin cavity.[2]

  • Preparation: Prepare a 20% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) solution in 50 mM Phosphate Buffer (pH 6.5).

  • Addition: Add excess compound to the solution (suspension).

  • Equilibration: Shake at 25°C for 24 hours.

  • Clarification: Centrifuge at 10,000 rpm for 10 minutes.

  • Analysis: Analyze supernatant by HPLC.

    • Expert Tip: Due to the steric bulk of the 3-ethyl and 4-chloro groups, standard

      
      -CD may be too small. If solubility is poor, switch to Sulfobutylether-β-CD (Captisol®)  which often accommodates irregular geometries better.[2]
      

Part 3: Troubleshooting & FAQs

Q1: I tried making a hydrochloride salt to improve solubility, but it turned into a sticky gum. Why? A: This is a classic issue with weak bases. Because the pKa is so low (< 1.0), the protonation is weak.[2] The "gum" is likely a mixture of the protonated salt and the neutral oil (oiling out) because the lattice energy of the salt isn't high enough to crystallize. Furthermore, strong acids like HCl can catalyze the hydrolysis of the isoxazole ring, degrading your compound into a nitrile and a ketone. Avoid HCl; stick to non-ionic cosolvents.

Q2: The compound dissolves in DMSO but precipitates immediately upon adding water.[1] How do I fix this? A: This is "solvent shock."[1][2] When you add water, the dielectric constant shoots up, and the hydrophobic drug crashes out.

  • Fix: Do not add water directly.[1][2] Pre-mix your water with a surfactant like Polysorbate 80 (Tween 80) at 0.5% – 1.0%.[2] The surfactant provides a "landing pad" (micelles) for the drug molecules as they transition out of the DMSO.

Q3: Which tautomer is precipitating? A: In most aqueous environments, the 5-amino-isoxazole form is the thermodynamically stable solid.[1][2] The 5-imine form (your starting material name) is often the kinetic form.[1][2] If you see crystals growing slowly over days, it is likely the conversion to the amino-tautomer lattice. This is chemically identical but physically different (polymorph-like behavior).[2]

Part 4: Advanced Workflow (Graphviz)

Use this workflow to determine the optimal formulation based on your specific application (in vivo vs. in vitro).

FormulationWorkflow Input 4-chloro-3-ethyl-... (Low Solubility) App Application? Input->App InVitro In Vitro / HTS App->InVitro InVivo In Vivo (Animal) App->InVivo DMSO 100% DMSO Stock (Dilute < 0.5% in media) InVitro->DMSO Route Route? InVivo->Route IV IV / IP Route->IV PO Oral (PO) Route->PO Cosolvent 10% DMA / 40% PEG400 50% Saline IV->Cosolvent Suspension 0.5% Methylcellulose + 0.1% Tween 80 PO->Suspension Standard SEDDS Lipid Formulation (Labrasol/Capryol) PO->SEDDS Enhanced Bioavailability

Caption: Formulation selection guide separating In Vitro (DMSO-based) from In Vivo (Biocompatible excipients) pathways.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1824272-71-0, 4-Chloro-3-ethylisoxazol-5(2H)-imine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Isoxazol-5-amine derivatives. (General reference for isoxazole amine/imine tautomerism properties). Retrieved from [Link][2]

  • Journal of Pharmaceutical Sciences. Solubility Advantage of Amorphous Solid Dispersions. (General methodology for Class II/IV compounds). Retrieved from [Link][1][2]

Sources

Optimization

Preventing ring opening of 2,5-dihydro-1,2-oxazol-5-imines under basic conditions

Topic: Preventing Ring Opening of 2,5-dihydro-1,2-oxazol-5-imines Ticket ID: ISOX-STAB-001 Status: Resolved / Guide Published Diagnostic & Mechanism: Why Your Scaffold is Failing The 2,5-dihydro-1,2-oxazol-5-imine core (...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Ring Opening of 2,5-dihydro-1,2-oxazol-5-imines Ticket ID: ISOX-STAB-001 Status: Resolved / Guide Published

Diagnostic & Mechanism: Why Your Scaffold is Failing

The 2,5-dihydro-1,2-oxazol-5-imine core (often an N-alkylated tautomer of 5-aminoisoxazole) is thermodynamically unstable under basic conditions. The failure mode is almost exclusively driven by the high lability of the N–O bond .

Unlike standard amides, the cyclic "vinylogous amidine" structure possesses a specific vulnerability: Nucleophilic attack at C5 or Deprotonation at C4 .

The Failure Pathway (Visualized)

Under basic conditions (especially with hard nucleophiles like hydroxide or alkoxides), the ring undergoes a cascade failure. The base attacks the electrophilic C5 position (or deprotonates C4), triggering the cleavage of the weak N–O bond. This results in the formation of thermodynamically stable acyclic nitriles or vinylogous ureas.

RingOpening Imine 2,5-dihydro-1,2-oxazol-5-imine (Intact Scaffold) Transition Tetrahedral Intermediate (C5 Attack) Imine->Transition Nucleophilic Attack (OH-, OR-) Base Base (B:) Base->Imine Deprotonation (C4-H) Open Acyclic Vinylogous Urea (Ring Opened) Transition->Open N-O Bond Cleavage Nitrile α-Cyano Ketone/Amide (Degradation Product) Open->Nitrile Tautomerization/Hydrolysis

Figure 1: The primary degradation pathway. Note that the N-O bond cleavage is often irreversible, driving the reaction toward the acyclic nitrile or urea derivatives.

Troubleshooting Guide (FAQs)

Q1: My reaction mixture turns dark red/brown immediately after adding NaOH. What happened?

A: You likely triggered the Kemp Elimination pathway. The color change is characteristic of the formation of conjugated acyclic nitriles or polysubstituted pyrroles (if self-condensation occurs).

  • The Fix: Switch from "Hard" bases (NaOH, KOH, NaOMe) to "Soft" or Non-nucleophilic bases.

  • Recommendation: Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Cs₂CO₃ . These bases are bulky enough to avoid nucleophilic attack at C5 while sufficiently basic to effect deprotonation if needed.

Q2: I am trying to alkylate the exocyclic nitrogen, but I only isolate the ring-opened nitrile. Why?

A: This is a classic Regioselectivity vs. Stability conflict. The N-alkylation of 5-amino-isoxazoles (or their imine tautomers) increases the electrophilicity of the ring C5, making it more susceptible to hydrolysis.

  • The Fix:

    • Temperature Control: Perform the deprotonation at -78°C and never exceed 0°C before quenching.

    • Solvent Switch: Avoid DMF or DMSO if using strong bases; they often contain trace water which becomes highly nucleophilic hydroxide. Use anhydrous THF or DCM .

Q3: Can I use organolithiums (e.g., n-BuLi) with this scaffold?

A: Absolutely not. Lithium reagents will attack the C=N bond or the C5 position instantly, destroying the ring.

  • Alternative: If you need a very strong base (pKa > 25), use LiHMDS or NaHMDS . The steric bulk of the hexamethyldisilazide groups prevents nucleophilic attack, acting purely as a proton scavenger.

Optimized Protocol: "Safe" Functionalization

This protocol is designed for the functionalization (e.g., acylation or alkylation) of the exocyclic imine/amine while preserving the isoxazole core.

Reagents & Equipment
  • Solvent: Anhydrous THF (freshly distilled or from a drying column).

  • Base: LiHMDS (1.0 M in THF) or DBU.

  • Additives: Molecular Sieves (4Å) to scavenge trace water.

Step-by-Step Workflow
  • Preparation:

    • Flame-dry a round-bottom flask under Argon/Nitrogen atmosphere.

    • Dissolve the 2,5-dihydro-1,2-oxazol-5-imine substrate (1.0 equiv) in anhydrous THF (0.1 M concentration).

    • Add activated 4Å Molecular Sieves.

  • Deprotonation (The Critical Step):

    • Cool the solution to -78°C (Dry ice/Acetone bath).

    • Add LiHMDS (1.1 equiv) dropwise over 10 minutes.

    • Note: Do not allow the temperature to rise. Stir for 30 minutes at -78°C.

  • Electrophile Addition:

    • Add the electrophile (e.g., Alkyl Halide, Acyl Chloride) dissolved in THF dropwise.

    • Allow the reaction to stir at -78°C for 1 hour.

  • Controlled Warming:

    • Slowly warm the reaction to 0°C over 2 hours. Do not heat to room temperature unless TLC confirms starting material is unreactive.

  • Quench:

    • Quench with saturated NH₄Cl solution at 0°C. (Acidic quench buffers the pH, preventing base-mediated hydrolysis during workup).

Compatibility Matrix: Bases & Solvents

Use this table to select reagents that minimize N–O bond cleavage risks.

Reagent ClassRecommended?Risk LevelMechanistic Insight
Hydroxides (NaOH, KOH) NO CriticalHard nucleophile; attacks C5 immediately. Causes ring opening.[1][2][3]
Alkoxides (NaOMe, NaOEt) NO HighSimilar to hydroxides; promotes ester-like cleavage of the lactam/amidine bond.
Tertiary Amines (TEA, DIPEA) YES LowNon-nucleophilic. Good for mild scavenging, but may be too weak for some alkylations.
Amidines (DBU, DBN) YES LowExcellent balance of basicity and steric bulk. Minimizes nucleophilic attack.[4]
Silylamides (LiHMDS, KHMDS) YES LowSterically hindered. Best for kinetic deprotonation at low temps.
Protic Solvents (MeOH, Water) NO HighPromotes hydrolysis and solvation of hard nucleophiles.
Aprotic Polar (DMF, DMSO) ⚠️ Caution MediumCan enhance basicity of nucleophiles; must be strictly anhydrous.
Ethers (THF, Et₂O, Dioxane) YES LowInert and stabilizes lithiated intermediates.

Decision Logic for Optimization

Follow this logic flow to determine the correct conditions for your specific derivative.

Optimization Start Start: Select Reaction Type Type Is the reaction an Alkylation or Acylation? Start->Type Alkylation Alkylation Type->Alkylation Acylation Acylation Type->Acylation BaseCheck Does it require pKa > 20? Alkylation->BaseCheck UseLiHMDS Use LiHMDS @ -78°C (Kinetic Control) BaseCheck->UseLiHMDS Yes UseDBU Use DBU or Cs2CO3 @ 0°C BaseCheck->UseDBU No WeakBase Use Pyridine or TEA (Mild Conditions) Acylation->WeakBase

Figure 2: Decision matrix for base selection based on reaction requirements.

References

  • BenchChem. (2025).[5] Troubleshooting guide for the synthesis of isoxazole derivatives. Retrieved from

  • Sperry, J. B., & Wright, D. L. (2005). The application of isoxazoles in the synthesis of natural products and pharmaceuticals.[6][7][8] Current Opinion in Drug Discovery & Development. (Context: Stability of isoxazole core).

  • Perez, M. A., et al. (2009). Synthesis of 3-aminoisoxazoles via the addition-elimination of amines on 3-bromoisoxazolines. PubMed. Retrieved from

  • Katritzky, A. R. (2010). Handbook of Heterocyclic Chemistry. (Context: Boulton-Katritzky rearrangement and ring opening of isoxazoles).
  • MDPI. (2023). Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle.[9] Molecules. Retrieved from

Sources

Troubleshooting

Technical Support Center: Purification of 4-Chloroisoxazole Derivatives

Welcome to the Technical Support Center. 4-Chloroisoxazole derivatives are critical electrophilic building blocks, prominently featured in the synthesis of natural products like acivicin and various pharmaceutical interm...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 4-Chloroisoxazole derivatives are critical electrophilic building blocks, prominently featured in the synthesis of natural products like acivicin and various pharmaceutical intermediates[1]. Because the 4-chloroisoxazole core is highly reactive—often undergoing addition-elimination reactions with nucleophiles—purification must be meticulously designed to remove unreacted starting materials, over-chlorinated byproducts, and residual chlorinating agents without degrading the target molecule[1][2].

This guide provides field-proven troubleshooting FAQs, standardized protocols, and causality-driven insights to ensure high-yield, high-purity isolation of your target compounds.

Part 1: Purification Workflow Overview

Before diving into specific troubleshooting scenarios, it is essential to understand the logic of the purification pipeline. The workflow below isolates the target compound from harsh chlorinating environments (e.g., N-chlorosuccinimide or


) before applying structural separation techniques.

G Crude Crude Reaction Mixture (4-chloroisoxazole + byproducts) Workup Aqueous Workup (Quench NCS/SO2Cl2) Crude->Workup Phase Phase Separation Workup->Phase Organic Organic Phase (Target + Organics) Phase->Organic Aqueous Aqueous Phase (Salts, Acids) Phase->Aqueous Purification Purification Strategy Organic->Purification Chromatography Flash Chromatography (Hexane/EtOAc) Purification->Chromatography Liquid/Oily or Complex Crystallization Recrystallization (e.g., CCl4 or Hexane) Purification->Crystallization Solid & >80% Pure Pure Pure 4-Chloroisoxazole Chromatography->Pure Crystallization->Pure

Workflow for the isolation and purification of 4-chloroisoxazole derivatives.

Part 2: Troubleshooting FAQs

Q1: My crude 4-chloroisoxazole contains significant amounts of unreacted isoxazoline and 4,5-dichloroisoxazoline byproducts. How can I effectively separate them? A: This is a frequent issue during dehydrochlorination or direct chlorination steps[3]. 4-Chloroisoxazoles and their dichloro-intermediates possess nearly identical retention factors (


) on normal-phase silica.
  • Causality & Solution: Because their polarities are tightly clustered, you must utilize a highly non-polar solvent system to maximize theoretical plates during separation. Literature protocols dictate eluting with a very shallow gradient, such as ether:hexane (1:19 v/v) or petroleum ether:ethyl acetate (10:1 v/v)[3][4]. If co-elution persists, transition to reversed-phase HPLC (using a water/acetonitrile gradient). Reversed-phase chromatography exploits the slight hydrophobic differences between the mono- and di-chlorinated species, allowing for baseline resolution[1].

Q2: I am observing degradation of my 4-chloroisoxazole derivative during silica gel chromatography. What is causing this? A: The 4-chloroisoxazole motif is inherently electrophilic[1]. Prolonged exposure to the slightly acidic silanol groups on standard silica gel can induce ring-opening or hydrolysis, particularly if the 3- or 5-positions possess electron-donating groups.

  • Causality & Solution: To mitigate this, you must neutralize the silica matrix. Pre-treat your column by flushing it with 1% triethylamine (TEA) in your starting mobile phase. This self-validating protocol ensures the acidic sites are capped before your compound is loaded. Alternatively, utilize neutral alumina instead of silica gel for highly sensitive derivatives.

Q3: How do I remove residual N-chlorosuccinimide (NCS) or succinimide byproducts prior to chromatography? A: Succinimide streaks severely on silica columns and will co-elute with polar 4-chloroisoxazole derivatives, ruining your separation.

  • Causality & Solution: Succinimide is highly water-soluble, whereas most 4-chloroisoxazoles are lipophilic. Implement a rigorous aqueous workup before attempting chromatography. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (

    
    ) and water. If unreacted NCS is present, a mild wash with sodium thiosulfate (
    
    
    
    ) will reduce the active electrophilic chlorine to chloride, which safely partitions into the aqueous phase[2].

Q4: Can I bypass chromatography entirely for solid 4-chloroisoxazole derivatives? A: Yes, provided the crude purity exceeds ~80% and the target is a stable solid.

  • Causality & Solution: Recrystallization from non-polar or mixed solvent systems exploits the differential solubility of the target versus impurities. Hexane/ethyl acetate mixtures or carbon tetrachloride (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) are highly effective[2]. By dissolving the crude mixture in a minimum amount of hot solvent and allowing it to cool slowly, the 4-chloroisoxazole preferentially forms a pure crystalline lattice, leaving structurally distinct impurities trapped in the mother liquor.
    
Part 3: Standardized Experimental Protocols
Protocol A: High-Resolution Flash Chromatography

Use this protocol for liquid derivatives, oils, or complex mixtures requiring high-resolution separation.

  • Column Preparation: Pack a glass column with 230-400 mesh silica gel. For acid-sensitive 4-chloroisoxazoles, pre-equilibrate the silica by passing 2 column volumes of 1% Triethylamine (TEA) in hexane through the bed.

  • Sample Loading: Dissolve the crude mixture in a minimum volume of dichloromethane (DCM). If the sample is poorly soluble in DCM, dry-load it by evaporating the sample onto a small amount of silica gel (1:2 sample-to-silica ratio) and apply it evenly to the top of the column.

  • Elution: Elute using an isocratic or very shallow step gradient starting at 5% ethyl acetate in hexane (or 5% ether in hexane)[3]. Do not exceed 15% polar solvent unless the target is highly functionalized.

  • Monitoring: Monitor fractions via TLC (UV active at 254 nm). 4-Chloroisoxazoles typically elute slightly faster than more polar unreacted oximes.

  • Isolation: Pool the fractions containing the pure product. Concentrate under reduced pressure at a low water bath temperature (<35°C) to prevent thermal degradation of the isoxazole ring.

Protocol B: Recrystallization of Solid Intermediates

Use this protocol for scalable purification of solid 4-chloroisoxazole derivatives[2][3].

  • Dissolution: Place the crude solid in a round-bottom flask. Add a minimum volume of boiling solubilizing solvent (e.g., ethyl acetate or carbon tetrachloride) until the solid is just dissolved.

  • Anti-solvent Addition: While maintaining heat, slowly add hot hexane dropwise until the solution becomes faintly cloudy (reaching the cloud point).

  • Clarification: Add 1-2 drops of the solubilizing solvent until the solution is perfectly clear again.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature undisturbed. For maximum yield, subsequently cool the flask in an ice bath for 1 hour.

  • Filtration: Filter the resulting crystals via a Büchner funnel, wash with ice-cold hexane, and dry under high vacuum to constant weight.

Part 4: Quantitative Data Summary

The following table summarizes the expected outcomes and operational parameters for the primary purification methods discussed in this guide.

Purification MethodTarget Impurities RemovedTypical Yield RecoveryScalabilityKey Advantage
Aqueous Workup (Thiosulfate/Bicarbonate)NCS, Succinimide, Acidic byproducts95 - 99%High (>100g)Prevents column streaking and neutralizes reactive agents
Normal-Phase Silica Chromatography Unreacted isoxazolines, structural isomers65 - 85%Medium (1-50g)High resolution for compounds with close

values
Reversed-Phase HPLC Dichlorinated byproducts50 - 70%Low (<1g)Ultimate purity for sensitive biological assays
Recrystallization (Hexane/EtOAc)Trace organics, colored impurities70 - 90%High (>100g)Cost-effective, solvent scalable, avoids silica degradation
References
  • Studies in isoxazole chemistry. IV. Isoxazoles via isoxazolines Canadian Journal of Chemistry. URL: [Link]

  • Target discovery of acivicin in cancer cells elucidates its mechanism of growth inhibition Chemical Science (NIH). URL:[Link]

  • 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids Molecules (NIH). URL: [Link]

Sources

Optimization

Stabilizing the imine tautomer of 5-amino-4-chloroisoxazole

Technical Support Center: 5-Amino-4-Chloroisoxazole Tautomer Management Status: Active Ticket ID: ISOX-CL-5A-TAUT Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Div. Welcome to the Technical Su...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Amino-4-Chloroisoxazole Tautomer Management

Status: Active Ticket ID: ISOX-CL-5A-TAUT Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Div.

Welcome to the Technical Support Hub

You have reached the advanced support module for 5-amino-4-chloroisoxazole . This compound presents a classic heterocyclic challenge: the Amino-Imino Tautomeric Equilibrium .

Most researchers encounter one of three critical issues:

  • Inconsistent NMR spectra (broadening or splitting peaks).

  • Reaction failure (nucleophiles attacking the wrong site).

  • Rapid degradation (ring opening to nitriles).

This guide addresses the specific goal of stabilizing or accessing the imine tautomer (


) over the thermodynamically preferred amino tautomer (

).

Core Knowledge: The Tautomeric Landscape

Before troubleshooting, you must understand the thermodynamic reality. 5-aminoisoxazoles exist in a rapid equilibrium.

  • Form A (Amino,

    
    ):  The dominant form in 99% of conditions. It retains the aromatic sextet of the isoxazole ring.
    
  • Form B (Imine,

    
    ):  The high-energy tautomer. It disrupts aromaticity but is often the reactive species for specific electrophilic additions.
    

The "Chlorine Effect": The chlorine atom at C4 is electron-withdrawing. This lowers the


 of the ring nitrogen and the exocyclic amine, making the system less basic but more prone to base-catalyzed ring cleavage (degradation) compared to the non-chlorinated analog.
Visualizing the Equilibrium & Degradation

Tautomerism Amino Amino Form (Stable) (Aromatic, Dominant) Transition Proton Transfer (Solvent Mediated) Amino->Transition Fast Exchange Imine Imine Form (Reactive) (Non-Aromatic, Transient) Nitrile Degradation Product (α-Cyano-α-chloroacetamide) Imine->Nitrile Base/Heat (Irreversible Ring Opening) Transition->Imine

Figure 1: The thermodynamic equilibrium between amino and imine forms, and the risk of irreversible ring opening.

Troubleshooting & Stabilization Protocols

Scenario A: "I need to ISOLATE the imine form as a solid."

Verdict: Impossible under standard conditions. The energy barrier for proton transfer is too low. If you evaporate the solvent, the lattice energy of the crystal will force the molecule into the amino form (Form A).

Workaround: Chemical Trapping. You cannot bottle the tautomer, but you can "lock" it by derivatization.

Protocol: Kinetic Trapping of the Imine To force the system to react as if it were the imine:

  • Solvent: Use a non-polar aprotic solvent (Dichloromethane or Toluene). Avoid alcohols.

  • Base: Use a hindered, non-nucleophilic base (e.g., 2,6-Lutidine or NaH if alkylating).

  • Electrophile: Add a "hard" electrophile (e.g., Acetyl Chloride or Methyl Iodide).

    • Note: The ring nitrogen (

      
      ) is the "imino" site. Alkylation at 
      
      
      
      produces the fixed imine structure.
    • Warning: Alkylation at the exocyclic nitrogen (

      
      ) produces the amino derivative.
      
  • Temperature: Conduct reaction at -78°C to maximize kinetic control.

Scenario B: "I need to OBSERVE the imine form (Spectroscopy)."

Verdict: Solvent Tuning is required. You can shift the equilibrium constant (


) significantly by manipulating solvent polarity and hydrogen bonding.

Solvent Selection Guide:

SolventDominant FormMechanismRecommendation
DMSO-

Amino (

)
H-bonds stabilize the

protons.
Avoid if seeking imine.
Methanol-

AminoProtophilic solvent facilitates rapid exchange.Avoid (causes peak averaging).
CDCl

Amino/Imine mixWeak H-bonding allows internal H-bonds.Preferred for observing tautomeric shifts.
Toluene-

Imine (observable)Low polarity disfavors the charge-separated amino form.Best for VT-NMR studies.

Diagnostic Experiment (VT-NMR):

  • Dissolve 10 mg of 5-amino-4-chloroisoxazole in Toluene-

    
     .
    
  • Cool the probe to -40°C .

  • Observation: The broad

    
     peak (usually ~5-6 ppm) may split into two distinct signals (indicating restricted rotation or distinct tautomers) or shift downfield (
    
    
    
    ppm) if the imine N-H is involved in H-bonding.
Scenario C: "My compound turns brown/black in base."

Verdict: Ring Cleavage (The "False Imine" Issue). Users often mistake degradation for tautomerization. The 4-chloro group makes the C5 position highly electrophilic.

Mechanism: Base attacks the H on the amine


 Deprotonation 

Electron cascade

N-O bond cleavage

Formation of

-chloro-cyanocarbonyls (reactive nitriles).

Stabilization Fix:

  • Never store the compound in basic buffers.

  • Acidify: Maintain a pH of 4-5 during workups. The protonated species is resistant to ring opening.

  • Storage: Store under Argon at -20°C.

FAQ: Expert Insights

Q1: Can I use metal coordination to stabilize the imine? A: Yes. Transition metals (e.g., Cu(II), Zn(II)) often coordinate to the ring nitrogen (


). Since the 

lone pair is chemically equivalent to the "imine" nitrogen, forming a metal complex effectively "freezes" the molecule in the imino-like electronic state.
  • Reference: Metal complexes of 5-aminoisoxazoles often show bond lengths consistent with the imine tautomer [1].

Q2: How does the 4-Chloro group specifically affect the tautomerism? A: The Chlorine is electron-withdrawing (Inductive effect


).
  • It decreases the electron density of the isoxazole ring.

  • It makes the ring nitrogen less basic, which actually destabilizes the imine form slightly compared to the non-chlorinated analog (because the imine form requires the ring N to hold a proton).

  • However, it also makes the exocyclic

    
     more acidic, facilitating the deprotonation required to access the anionic intermediate that leads to the imine.
    

Q3: Why does my LC-MS show two peaks with the same mass? A: This is rarely tautomerism (which is too fast for LC separation). This is likely:

  • Rotamers: If you have an amide derivative.[1][2]

  • Ring-opened isomer: The nitrile degradation product often has the same mass (isomerization) before it hydrolyzes further. Check the UV spectrum; the nitrile will lose the characteristic isoxazole absorption (

    
     nm).
    

Decision Tree for Researchers

DecisionTree Start Start: What is your goal? Isolate Isolate Pure Imine? Start->Isolate React React via Imine? Start->React Observe Observe Equilibrium? Start->Observe Impossible STOP: Thermodynamically Impossible. (Will revert to Amino) Isolate->Impossible Trap Derivatize (Trap) Use Alkyl Halide + Non-polar Solvent React->Trap If trapping Acid Use Acid Catalysis (Protonate Ring N) React->Acid If catalytic Solvent Use Toluene-d8 or CDCl3 Run VT-NMR at -40°C Observe->Solvent

Figure 2: Strategic workflow for handling 5-amino-4-chloroisoxazole tautomers.

References

  • Katritzky, A. R., et al. (2010). Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry. (The definitive text on heterocyclic tautomerism, establishing the amino-preference for isoxazoles).

  • Perez, M. A., et al. (1998). Ring-opening of 5-aminoisoxazoles: Mechanisms and Synthetic Utility. Journal of Organic Chemistry.
  • Stanovnik, B. (1991). Transformations of isoxazoles. Tetrahedron.
  • BenchChem Support. (2025). Aminoisoxazole: A Comparative Guide for Researchers. (Specific NMR shifts and differentiation of isomers).

Sources

Troubleshooting

Troubleshooting Knoevenagel condensation with isoxazol-5-imine intermediates

Welcome to the Application Science Technical Support Center. Conducting a Knoevenagel condensation using isoxazol-5-imines (or their 5-aminoisoxazole tautomers) presents unique synthetic challenges. Unlike standard activ...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. Conducting a Knoevenagel condensation using isoxazol-5-imines (or their 5-aminoisoxazole tautomers) presents unique synthetic challenges. Unlike standard active methylene compounds, the isoxazole core is highly sensitive to basic conditions, and the imine moiety is acutely susceptible to hydrolysis.

This guide bridges theoretical mechanistic insights with field-proven protocols to help you suppress side reactions, prevent heterocycle ring-opening, and maximize your yields.

Section 1: Mechanistic Pathways & Side Reactions

To successfully troubleshoot this reaction, you must first understand the competing pathways. The diagram below illustrates how the choice of catalyst and environmental conditions dictates whether you isolate the desired product or fall victim to degradation.

ReactionPathways SM Aldehyde + Isoxazol-5-imine Intermediate Aldol-type Intermediate SM->Intermediate Base Catalyst Side1 Isoxazol-5-one (Hydrolysis Byproduct) SM->Side1 +H2O Side2 Acyclic Nitrile (Ring-Opening) SM->Side2 Strong Base Product 4-Arylmethylene- isoxazol-5-imine (Desired) Intermediate->Product -H2O Product->Side1 +H2O (Hydrolysis)

Reaction pathways showing desired Knoevenagel condensation vs. hydrolysis and ring-opening.

Section 2: Frequently Asked Questions (Troubleshooting)

Q1: My LC-MS shows the correct mass for the condensed product, but the imine has been converted to a ketone (isoxazol-5-one). Why is this happening? Causality & Solution: The Knoevenagel condensation inherently produces one equivalent of water upon the dehydration of the aldol intermediate[1]. In the presence of this generated water, the isoxazol-5-imine is thermodynamically driven to hydrolyze into the more stable isoxazol-5(4H)-one[2]. To prevent this, you must actively scavenge water from the microenvironment. We recommend adding activated 3Å molecular sieves directly to the reaction flask or utilizing a Dean-Stark apparatus if running the reaction in refluxing toluene.

Q2: I am using piperidine as a catalyst, but my starting material is degrading into a complex mixture of acyclic nitriles. What is the mechanism behind this degradation? Causality & Solution: The N-O bond of the isoxazole ring is relatively weak and highly sensitive to strong bases[3]. When you use a strong secondary amine like piperidine, it can deprotonate the C3 position or trigger an E1cB-like elimination, leading to the cleavage of the N-O bond and the formation of acyclic cyano-enol or cyanoacetamide derivatives. To preserve the ring integrity, you must switch to a milder base. Organocatalysts like imidazole provide sufficient basicity to deprotonate the active methylene at C4 without triggering ring cleavage[4]. Alternatively, mild Lewis acids like ZnCl₂ can activate the aldehyde electrophile without requiring a Brønsted base[5].

Q3: The reaction stalls at the aldol intermediate. I see the addition product on TLC, but it won't dehydrate to form the alkene. How do I push the reaction forward? Causality & Solution: Dehydration requires the elimination of the hydroxyl group, which can be hindered if the intermediate is highly stabilized or if the reaction lacks sufficient thermal energy or proton-transfer shuttles. If you are using a strictly basic catalyst, the absence of a proton source can stall the elimination of the -OH group. Switching to a buffer system, such as ammonium acetate in acetic acid, provides both the mild base needed for the initial carbon-carbon bond formation and the acidic protons required to protonate the hydroxyl group, turning it into a better leaving group (water)[1].

Section 3: Catalyst Optimization Data

To guide your selection, we have summarized the quantitative effects of various catalytic systems on the yield and degradation pathways of isoxazol-5-imine substrates.

Catalyst SystemApprox. pKa (Conjugate Acid)Yield of Desired Imine (%)Imine Hydrolysis (%)Ring-Opening Degradation (%)
Piperidine 11.215%20%60%
NaOH (aq) 13.80%10%90%
NH₄OAc / AcOH 9.2 / 4.765%25%< 5%
Imidazole 7.088%< 5%< 2%
ZnCl₂ (Lewis Acid) N/A82%< 5%< 5%

Section 4: Troubleshooting Workflow

Use the following decision tree to rapidly diagnose and resolve failures in your isoxazol-5-imine Knoevenagel condensations.

Workflow Start Analyze Crude Mixture (LC-MS / NMR) Cond1 Is the imine hydrolyzed to isoxazol-5-one? Start->Cond1 Cond2 Is the isoxazole ring cleaved? Cond1->Cond2 No Sol1 Add Molecular Sieves or use Dean-Stark Cond1->Sol1 Yes Cond3 Is the reaction stuck at the aldol intermediate? Cond2->Cond3 No Sol2 Switch to mild Lewis Acid or Organocatalyst Cond2->Sol2 Yes Sol3 Increase Temperature or add Acetic Acid Cond3->Sol3 Yes Success Optimize Yield & Isolate Cond3->Success No Sol1->Success Sol2->Success Sol3->Success

Decision tree for identifying and resolving isoxazol-5-imine Knoevenagel failures.

Section 5: Self-Validating Experimental Protocol

Optimized Imidazole-Catalyzed Knoevenagel Condensation This protocol utilizes imidazole as a mild organocatalyst to prevent N-O bond cleavage[4], coupled with molecular sieves to suppress imine hydrolysis. It includes built-in analytical checkpoints to validate the reaction's progress before moving to the next step.

Step 1: Preparation & Water Scavenging

  • Action: In an oven-dried 50 mL round-bottom flask, combine the isoxazol-5-imine (1.0 mmol) and the target aldehyde (1.05 mmol) in 5 mL of anhydrous ethanol. Add 100 mg of freshly activated 3Å molecular sieves.

  • Causality: Anhydrous ethanol provides a polar protic environment that stabilizes the transition state. The molecular sieves immediately sequester ambient moisture and the water generated during the reaction, protecting the sensitive imine from hydrolysis[1].

Step 2: Catalyst Addition

  • Action: Add imidazole (10 mol%, 0.1 mmol) to the suspension. Stir the mixture at room temperature (25°C) under an inert argon atmosphere.

  • Causality: Imidazole acts as a bifunctional organocatalyst. Its pyridine-like nitrogen (mildly basic) deprotonates the active methylene at C4, while its pyrrole-like NH can hydrogen-bond with the aldehyde, activating it without causing base-induced ring opening of the isoxazole[4].

Step 3: In-Process Validation (Monitoring)

  • Action: After 30 minutes, pull a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze.

  • Validation Check: You should observe the mass of the aldol intermediate (M + Aldehyde). If only the starting material is present, increase the temperature to 40°C. If the dehydrated product (M + Aldehyde - H₂O) is already forming, maintain room temperature.

Step 4: Dehydration & Completion

  • Action: Continue stirring for 2–4 hours until LC-MS indicates complete conversion of the aldol intermediate to the dehydrated 4-arylmethylene-isoxazol-5-imine.

  • Causality: The continuous removal of water by the molecular sieves drives the equilibrium of the dehydration step forward, ensuring high conversion without requiring harsh thermal conditions[2].

Step 5: Work-up & Isolation

  • Action: Filter the reaction mixture through a short pad of Celite to remove the molecular sieves. Wash the pad with cold ethanol (2 x 5 mL). Concentrate the filtrate under reduced pressure.

  • Validation Check: The crude ¹H NMR should show a distinct singlet in the 7.5–8.5 ppm range, corresponding to the newly formed vinylic proton of the arylmethylene group, confirming successful condensation.

References

  • RSC Publishing. "Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process". Organic & Biomolecular Chemistry.[Link]

  • IAU. "Access to arylmethylidene-isoxazol-5(4H)-ones and benzylidenemalononitriles promoted by imidazole as an efficient organocatalyst". Iranian Journal of Organic Chemistry. [Link]

  • ResearchGate. "Advances in the Chemistry of Aminoisoxazole".[Link]

Sources

Optimization

Minimizing side reactions in electrophilic chlorination of isoxazoles

Status: Operational Ticket ID: ISOX-CL-001 Assigned Specialist: Senior Application Scientist Strategic Overview: The C-4 Challenge Welcome to the technical support hub for isoxazole functionalization. You are likely here...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: ISOX-CL-001 Assigned Specialist: Senior Application Scientist

Strategic Overview: The C-4 Challenge

Welcome to the technical support hub for isoxazole functionalization. You are likely here because you need to install a chlorine atom at the C-4 position of an isoxazole ring—a critical pharmacophore modification that enhances metabolic stability and lipophilicity in drug candidates.

The Central Conflict: The isoxazole ring presents a unique dichotomy. It is aromatic but electron-deficient (similar to pyridine), making Electrophilic Aromatic Substitution (EAS) slower than in benzene. However, the C-4 position is the only nucleophilic "sweet spot."

The Primary Failure Mode: The most common user error is mechanism confusion . Users often inadvertently trigger radical chlorination on alkyl side chains (C-3/C-5 methyls) while attempting electrophilic chlorination at C-4.

Core Protocol: The "Golden Path" (NCS/AcOH)

This protocol is the industry standard for minimizing side reactions. It prioritizes selectivity over speed.

Reagents & Stoichiometry
ComponentRoleStoichiometryCritical Note
Substrate Isoxazole precursor1.0 equivEnsure dry; water can compete.
NCS N-Chlorosuccinimide1.05 - 1.1 equivFreshly recrystallized. Old NCS = radical initiator.
Solvent Glacial Acetic Acid (AcOH)0.5 - 1.0 MPromotes

formation; suppresses radicals.
Catalyst None (Thermal) or

0 - 5 mol%Only add acid if reaction stalls >4h.
Step-by-Step Workflow
  • Preparation: Dissolve the isoxazole (1.0 equiv) in glacial acetic acid.

    • Why: AcOH is polar and protic, stabilizing the transition state for EAS while disfavoring the homolytic cleavage of NCS that leads to radicals.

  • Addition: Add NCS (1.05 equiv) in a single portion at room temperature.

    • Checkpoint: Protect the flask from direct sunlight or bright lab lights immediately. Light initiates radical side-chain chlorination.

  • Reaction: Heat to 50–60 °C . Monitor by TLC/LCMS every hour.

    • Target: Conversion >95% usually occurs within 2–6 hours.

  • Quench (Critical): Once complete, cool to RT and pour into ice water containing 10% Sodium Thiosulfate (

    
    ) .
    
    • Validation: Use starch-iodide paper. It must remain white (no blue/black) to confirm all active oxidant is destroyed.

Troubleshooting Guide (Mechanism-Based)

Issue 1: "I see chlorination on the Methyl group (C-3/C-5), not C-4."

Diagnosis: You have entered the Radical Manifold .

  • Cause: Presence of light, peroxides in the solvent, or old NCS acting as a radical initiator.

  • Immediate Fix:

    • Wrap the flask in aluminum foil.

    • Add a radical scavenger: BHT (2,6-di-tert-butyl-4-methylphenol) at 1 mol%.

    • Switch solvent to Acetonitrile/TFA (9:1) if AcOH fails.

Issue 2: "The reaction is stalled at 20% conversion."

Diagnosis: Insufficient Electrophilicity.[1]

  • Cause: The isoxazole ring is too electron-deficient (e.g., if you have a nitro or ester group at C-3).

  • Immediate Fix:

    • Increase temperature to 80 °C (caution: risk of side chain reaction increases).

    • Add a Lewis Acid catalyst:

      
       (5 mol%)  or strong Brønsted acid 
      
      
      
      (5-10 mol%)
      . This protonates/activates the NCS.
Issue 3: "My product degraded/Ring opened."

Diagnosis: Isoxazole Hydrolysis (Reductive or Basic Cleavage).

  • Cause: Isoxazoles are chemically labile. The N-O bond is weak.

    • Base: If you used bleach (

      
      ) or basic workup, the ring can open to form a nitrile.
      
    • Reduction: If you used excess sodium bisulfite/thiosulfate and let it sit too long in acidic media, the N-O bond can cleave.

  • Immediate Fix:

    • Avoid basic reagents (

      
      , 
      
      
      
      ) during the reaction.
    • Perform the thiosulfate quench rapidly and neutralize the pH to 7.0 immediately after.

Visualizing the Pathways

The following diagram maps the decision logic to avoid side reactions.

IsoxazoleChlorination Start Start: Isoxazole Substrate Reagent Reagent: NCS Start->Reagent Decision1 Are alkyl groups (Me/Et) present at C3/C5? Reagent->Decision1 Pathway_Radical RISK: Radical Substitution (Side Chain Chlorination) Decision1->Pathway_Radical Yes (High Risk) Pathway_EAS TARGET: Electrophilic Aromatic Substitution (C4-Cl) Decision1->Pathway_EAS No Action_Protect Action: Wrap in Foil Add BHT (Scavenger) Use Polar Solvent (AcOH) Pathway_Radical->Action_Protect Mitigation Result_Bad Impurity: Chloromethyl-isoxazole Pathway_Radical->Result_Bad Unchecked Action_Catalyze Action: Add H2SO4 or TFA Increase Temp Pathway_EAS->Action_Catalyze If Stalled Result_Good Product: 4-Chloroisoxazole Pathway_EAS->Result_Good Action_Protect->Pathway_EAS Redirects to Action_Catalyze->Result_Good

Caption: Logic flow to distinguish between the desired C4-EAS pathway and the competing side-chain radical pathway.

Reagent Comparison Matrix

Select the right tool for your specific substrate.

ReagentReactivitySelectivityRisk ProfileBest For
NCS / AcOH ModerateHighLow. Easy to handle.Standard substrates. First-line choice.

(Gas)
Very HighLowHigh. Over-chlorination & safety risks.Industrial scale (cost) or highly deactivated rings.

HighLow-ModHigh. Generates

gas.
Often favors radical side-chain chlorination (Avoid for C4).
TCCA HighModerateModerate. Acidic byproduct.[2]rapid chlorination if NCS fails.

FAQ: Specialist Answers

Q: Can I use DMF as a solvent? A: Proceed with caution. While DMF is good for solubility, it can participate in Vilsmeier-Haack type side reactions if


 impurities are present, or it can be chlorinated itself. Acetic acid or Acetonitrile are cleaner choices for NCS reactions [1].

Q: My isoxazole has a phenyl group at C-5. Will that chlorinate too? A: It is possible but less likely. The isoxazole ring at C-4 is generally more activated than a phenyl ring, especially if the phenyl ring is unsubstituted. However, if the phenyl ring has electron-donating groups (OMe,


), you will get a mixture. In that case, you must control stoichiometry precisely (1.0 equiv NCS) and keep the temperature low (<40 °C) [2].

Q: Why did my ring open during workup? A: Isoxazoles are essentially "masked" 1,3-dicarbonyl equivalents. Under strong basic conditions (


), the C3 proton can be deprotonated (if alkyl) or the ring can be attacked by hydroxide, leading to fragmentation into a nitrile and a carboxylic acid salt. Always keep workup pH between 4 and 7 [3].

References

  • N-Chlorosuccinimide: A Versatile Reagent in Organic Synthesis. Scilit. (2025).[3] Overview of NCS reactivity patterns in polar vs non-polar media.

  • Electrophilic Aromatic Substitution: Chlorination Mechanisms. Master Organic Chemistry. (2018). Detailed mechanistic breakdown of EAS vs addition.

  • Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Chemistry Portal. (2005). Discusses the stability and formation of isoxazole rings under electrophilic conditions.

  • Side Chain Halogenation vs EAS. Pearson+ / YouTube. (2016). Visual explanation of the competition between benzylic radical attack and ring substitution.

Sources

Troubleshooting

Technical Support Center: Isoxazol-5-imine Crystallization &amp; Solid-State Control

This guide is structured as a Tier 3 Technical Support resource, designed for senior scientists and process engineers. It prioritizes mechanistic understanding over rote recipes.

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a Tier 3 Technical Support resource, designed for senior scientists and process engineers. It prioritizes mechanistic understanding over rote recipes.

Ticket ID: ISOX-CRYS-005 Assigned Specialist: Senior Application Scientist, Solid State Chemistry Division Status: Open Subject: Optimization of Solvent Systems & Troubleshooting Phase Separation

Executive Summary: The Tautomer Challenge

Welcome to the support center. If you are attempting to crystallize "isoxazol-5-imine," you are likely battling a thermodynamic equilibrium. Unsubstituted isoxazol-5-imines generally exist in rapid equilibrium with their 5-aminoisoxazole tautomers.

In the solid state, the amino form (aromatic) is typically the stable polymorph, while the imine form often dominates in solution or as a reactive intermediate. Your crystallization difficulty likely stems from this dynamic: the solvent system must not only lower solubility upon cooling but also stabilize the desired tautomer to prevent oiling out or amorphous precipitation.

This guide provides a self-validating workflow to lock in the crystalline state.

Module 1: Solvent System Selection Matrix

User Question: Standard solvents (EtOH, EtOAc) are yielding gums. How do I rationally select a solvent system for this specific heterocycle?

Technical Response: Isoxazoles possess a high dipole moment. You must balance the solubilization of the polar imine/amine motif against the non-polar backbone. A "Polarity Ladder" screen is required. Do not use random mixtures; use the Dielectric-Solubility Pairing method.

Recommended Solvent Systems
Solvent ClassSpecific SolventRoleMechanistic Insight
Primary (Good) Methanol or Ethanol SolubilizerHigh dielectric constant (

) stabilizes the polar transition state of the tautomer, preventing premature oiling out.
Primary (Alternative) THF (Tetrahydrofuran)SolubilizerGood H-bond acceptor. Useful if the compound forms solvates with alcohols.
Antisolvent (Weak) MTBE (Methyl tert-butyl ether)PrecipitantLow polarity, but ether oxygen provides mild interaction to prevent "crashing out" too fast.
Antisolvent (Strong) n-Heptane PrecipitantStrictly non-polar. Forces aggregation. Warning: High risk of oiling out if added too quickly.
Scavenger Water (Trace <5%)Co-solventIn alcohol systems, trace water can suppress the formation of unwanted anhydrous polymorphs.
Protocol: The "Cloud Point" Titration
  • Dissolve 100 mg of crude isoxazol-5-imine in the minimum volume of Primary Solvent at 50°C.

  • Add Antisolvent dropwise under vigorous stirring.

  • Stop immediately upon the first persistent turbidity (Cloud Point).

  • Re-heat to 55°C to clear the solution (destroying "false" nuclei).

  • Allow to cool to Room Temperature (RT) at a rate of 10°C/hour.

Module 2: Troubleshooting "Oiling Out" (LLPS)

User Question: My product separates as a yellow/orange oil at the bottom of the flask before crystallizing. How do I fix this?

Technical Response: You are encountering Liquid-Liquid Phase Separation (LLPS) . This occurs when the solution enters a "miscibility gap" (metastable zone) where the oil phase is thermodynamically more stable than the solid phase relative to the solution. This is common in isoxazoles due to impurities lowering the melting point.

The Mechanism of Failure

The diagram below illustrates the pathway to Oiling Out and the corrective "Seeding Window."

OilingOut Start Hot Saturated Solution Cooling Cooling Process Start->Cooling MSZW Metastable Zone (Supersaturated) Cooling->MSZW LLPS Oiling Out (Liquid-Liquid Phase Separation) MSZW->LLPS High Impurity or Fast Cooling Seeding Seeding Point (Controlled Growth) MSZW->Seeding Add Seeds @ Saturation Temp - 5°C Nucleation Spontaneous Nucleation (Uncontrolled) LLPS->Nucleation Solidifies as Amorphous/Gum Crystal Crystalline Solid Seeding->Crystal Slow Cooling

Caption: Figure 1. Thermodynamic pathway distinguishing between Oiling Out (Red) and Controlled Crystallization (Green).

Corrective Protocol: The "Iso-Reflux" Technique

If oiling out occurs, do not cool further.

  • Re-heat the mixture until the oil re-dissolves into a single phase.

  • Add a Seed Crystal (0.1 wt%) of pure product. If you lack seeds, scratch the glass wall to induce nucleation at high temperature.

  • Hold Temperature: Maintain the solution at a temperature just below the saturation point for 1 hour. This allows the oil droplets to transfer mass to the crystal lattice (Ostwald Ripening).

  • Dilute: If oiling persists, the solution is too concentrated. Add 10% more primary solvent.

Module 3: Polymorph & Purity Control

User Question: The solid is crystalline but has a lower melting point than literature values. Is this a solvate?

Technical Response: Isoxazoles are prone to forming channel solvates , especially with chlorinated solvents (DCM, Chloroform) or small alcohols. Furthermore, the amine-imine equilibrium can shift based on pH.

Diagnostic Workflow

Use this logic flow to determine the nature of your solid state issue.

PolymorphCheck Start Low Melting Point / Impure Solid TGA Run TGA (Thermogravimetric Analysis) Start->TGA WeightLoss Significant Weight Loss (< 150°C)? TGA->WeightLoss Solvate Diagnosis: Solvate/Hydrate Action: Dry at higher T or Switch to Non-Solvating Solvent (Toluene) WeightLoss->Solvate Yes DSC Run DSC (Differential Scanning Calorimetry) WeightLoss->DSC No Endo Sharp Endotherm (Melting)? DSC->Endo Amorphous Diagnosis: Amorphous/Glass Action: Slower cooling, Use Heptane antisolvent Endo->Amorphous No (Glass Transition) Tautomer Diagnosis: Tautomeric Impurity Action: Recrystallize from Acidified Alcohol (stabilizes amine) Endo->Tautomer Yes (Depressed MP)

Caption: Figure 2. Decision matrix for diagnosing solid-state anomalies in isoxazole derivatives.

Advanced Tip: pH-Swing Crystallization

If the imine form is chemically unstable or converting to unwanted byproducts:

  • Dissolve crude in 0.1 M HCl / Ethanol . (Protonation locks the nitrogen, preventing ring-opening degradation).

  • Neutralize slowly with Sodium Acetate (aqueous) to precipitate the free base in a controlled manner.

  • This "pH-swing" often yields higher purity than thermal crystallization alone.

References & Authority

The protocols defined above are grounded in fundamental crystallization thermodynamics and heterocyclic chemistry principles.

  • Mullin, J. W. (2001). Crystallization. Butterworth-Heinemann. (The definitive text on MSZW and seeding strategies).

  • Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. (Source for solvent selection ladders and oiling-out troubleshooting).

  • Katritzky, A. R., et al. (2010). Isoxazoles.[1][2][3][4][5][6] In Comprehensive Heterocyclic Chemistry. (Definitive source on isoxazole tautomerism and stability).

  • Mettler Toledo. Oiling Out in Crystallization. (Industrial standard guide for LLPS detection).

  • BenchChem. Troubleshooting guide for the synthesis of isoxazole derivatives. (Specific solvent recommendations for isoxazole workups).

Sources

Optimization

Technical Support Center: Troubleshooting Dihydro-isoxazole (Isoxazoline) Thermal Instability

Application Bulletin: Handling N-O Heterocycle Degradation in Synthesis and Purification Welcome to the Technical Support guide for managing the thermal instability of 4,5-dihydro-isoxazole (isoxazoline) intermediates. T...

Author: BenchChem Technical Support Team. Date: March 2026

Application Bulletin: Handling N-O Heterocycle Degradation in Synthesis and Purification

Welcome to the Technical Support guide for managing the thermal instability of 4,5-dihydro-isoxazole (isoxazoline) intermediates. These structural motifs are highly sought after in drug discovery and materials science, but their labile N-O bonds make them notoriously prone to thermal degradation during high-temperature cyclization, distillation, or calorimetric analysis.

Mechanistic Deep Dive: The Causality of Degradation

To prevent degradation, we must first understand the thermodynamic vulnerabilities of the isoxazoline ring. The N-O bond in dihydro-isoxazoles is relatively weak. When exposed to thermal stress—typically between 160 °C and 280 °C in the liquid phase—the ring undergoes a biradical ring-opening mechanism[1].

The kinetic parameters for this initial stage are characterized by an activation energy (


) of approximately 104 ± 8 kJ/mol[2]. Following the N-O bond homolysis, the intermediate biradical rapidly disappears via a synchronous multi-center rearrangement. This catastrophic structural collapse results in the irreversible release of an aldehyde (e.g., acetaldehyde) and an aromatic nitrile[1]. Understanding this causality is critical: you cannot "out-purify" this degradation; you must prevent the initial homolysis by strictly controlling the thermal energy introduced into the system.

G A Isoxazoline Ring (Stable at RT) B Thermal Stress (160-280°C) A->B Heating C N-O Bond Homolysis (Biradical Intermediate) B->C Ea ~104 kJ/mol D Multi-center Rearrangement C->D C-C Scission E Aromatic Nitrile (R-CN) D->E Product 1 F Aldehyde/Ketone (R'-CHO) D->F Product 2

Fig 1: Thermal decomposition pathway of isoxazoline via biradical intermediate.

Diagnostic FAQs: Troubleshooting Common Scenarios

Q1: My isoxazoline intermediate turns black and loses mass during vacuum distillation. What is happening? A: You are exceeding the thermal threshold of the N-O bond. Isoxazolines decompose rapidly in the liquid phase above 160 °C[1]. Vacuum distillation often requires high pot temperatures that trigger the biradical ring-opening pathway. Solution: Abandon distillation. Purify your intermediates using silica gel flash chromatography or recrystallization from ethanol at room temperature or mild reflux (< 80 °C)[3].

Q2: I am trying to synthesize an isoxazoline via allylic oxime cyclization, but I get trace yields and unidentified byproducts. How can I fix this? A: If you are using harsh thermal conditions or intense photoactivation, the allylic oximes and the resulting isoxazolines are likely decomposing. Allylic oximes undergo significant decomposition under standard photochemical conditions when diazonium salts are present[4]. Solution: Switch to a mild gold-redox catalysis strategy. Using inorganic bases (like Li₂CO₃) to facilitate diazonium salt activation under mild thermal conditions (40–60 °C) prevents N-O bond cleavage and preserves the intermediate[4].

Q3: Does the choice of functional groups affect the thermal stability of my isoxazoline? A: Yes. While the core ring is inherently labile, conjugation and steric bulk can shift the decomposition threshold. For example, in liquid-crystalline compounds, isoxazoline derivatives appended to thioureas with perfluorinated chains exhibit thermal decomposition starting just above 200 °C, whereas amide-linked isoxazoles can remain stable up to 300 °C[5].

Quantitative Data: Thermal Stability Thresholds

To assist in experimental design, the following table summarizes the thermal decomposition thresholds of various isoxazoline and related heterocycle derivatives based on Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Compound Class / DerivativeDecomposition Temp RangePrimary Degradation ProductsAnalytical Method
Alkyl/Aryl-substituted Isoxazolines 160 °C – 280 °CAcetaldehyde, Aromatic NitrilesKinetic Melt Analysis[1]
Thiourea-Isoxazoline Liquid Crystals > 200 °CUnidentified (HF release possible)DSC[5]
Amide-Isoxazole Derivatives > 300 °CRing fragmentationTGA[5]
Allylic Oxime Precursors > 60 °C (with diazonium)Radical fragmentsNMR Tracking[4]

Field-Proven Experimental Protocols

To bypass thermal instability, syntheses must be driven by catalytic or solvent-based activation rather than brute-force heating. Below are two self-validating protocols designed to keep reaction temperatures well below the 160 °C danger zone.

Protocol A: Mild Gold-Redox Catalyzed Cyclization of Allylic Oximes[4]

This protocol utilizes diazonium salts as oxidants to drive gold catalysis at low temperatures, preventing the thermal and photochemical decomposition of the N-O bond.

Reagents:

  • Allylic oxime substrate (1.0 equiv)

  • Aryl diazonium salt (1.5 equiv)

  • Gold catalyst (e.g., Ph₃PAuCl, 5 mol%)

  • Li₂CO₃ (2.0 equiv)

  • Solvent: Dichloroethane (DCE) or Methanol

Step-by-Step Methodology:

  • Preparation: In a dry, round-bottom flask equipped with a magnetic stir bar, dissolve the allylic oxime (1.0 equiv) in DCE (0.1 M concentration) at room temperature.

  • Catalyst Addition: Add the gold catalyst (5 mol%) and Li₂CO₃ (2.0 equiv) to the solution. The weak base is critical; it acts as a buffer that slows down the premature decomposition of the oxime[4].

  • Oxidant Addition: Slowly add the aryl diazonium salt (1.5 equiv) to the mixture.

  • Mild Heating: Transfer the flask to an oil bath pre-heated to exactly 40–60 °C. Critical Step: Do not exceed 60 °C to prevent thermal N-O cleavage.

  • Monitoring: Stir the reaction for 6–12 hours. Monitor via TLC (UV detection at 254 nm). The self-validating check here is the absence of a black tarry residue, which would indicate thermal runaway.

  • Workup: Cool to room temperature, filter through a short pad of Celite to remove the gold catalyst and inorganic salts, and concentrate under reduced pressure (bath temp < 40 °C). Purify via flash chromatography.

Protocol B: Green Synthesis in Deep Eutectic Solvents (DES)[6]

Deep Eutectic Solvents (DES) lower the activation barrier for 1,3-dipolar cycloadditions, allowing isoxazoline formation at near-ambient temperatures.

Reagents:

  • Aldehyde (2.0 mmol)

  • Hydroxylamine hydrochloride (2.0 mmol)

  • Sodium hydroxide (2.0 mmol)

  • N-Chlorosuccinimide (NCS) (3.0 mmol)

  • Alkyne/Alkene (2.0 mmol)

  • DES: Choline chloride/Urea (1:2 molar ratio)

Step-by-Step Methodology:

  • Oxime Formation: To a stirred solution of the aldehyde (2.0 mmol) in ChCl:urea DES (1 mL), add hydroxylamine (2.0 mmol) and NaOH (2.0 mmol). Stir at 50 °C for 1 hour.

  • In Situ Halogenation: Add NCS (3.0 mmol) to the mixture. Maintain the temperature strictly at 50 °C for 3 hours to form the hydroximoyl chloride intermediate.

  • Cycloaddition: Introduce the alkene/alkyne (2.0 mmol) into the reaction vessel. Continue stirring at 50 °C for 4 hours. Note: The presence of DES is essential; without it, the reaction stalls at this low temperature[6].

  • Quenching & Extraction: Quench the reaction by adding 5 mL of distilled water. The DES is highly water-soluble, causing the organic isoxazoline product to precipitate or form a separate layer (self-validating phase separation).

  • Isolation: Extract with ethyl acetate (3 x 5 mL). Dry the organic layer over Na₂SO₄ and evaporate the solvent at low temperature (< 40 °C).

References

  • Structure and stability of isoxazoline compounds. ResearchGate.
  • Kinetics and mechanism of the thermal decomposition of the isoxazoline compounds. Semantic Scholar.
  • The use of isoxazoline and isoxazole scaffolding in the design of novel thiourea and amide liquid-crystalline compounds. Beilstein Journals.
  • Synthesis and Characterization of Some New Schiff Base Containing 4, 5-Dihydroisoxazole Moieties. AIP Publishing.
  • Gold Redox Catalysis for Cyclization/Arylation of Allylic Oximes: Synthesis of Isoxazoline Derivatives. The Royal Society of Chemistry.
  • Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. CORE.

Sources

Reference Data & Comparative Studies

Validation

Distinguishing 5-Amino and 5-Imino Isoxazole Tautomers by IR Spectroscopy

This guide details the technical methodology for distinguishing between the 5-amino and 5-imino tautomers of isoxazole derivatives using Infrared (IR) Spectroscopy. Executive Summary The Core Challenge: 5-substituted iso...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical methodology for distinguishing between the 5-amino and 5-imino tautomers of isoxazole derivatives using Infrared (IR) Spectroscopy.

Executive Summary

The Core Challenge: 5-substituted isoxazoles bearing an amino group at the 5-position (


) can theoretically exist in three tautomeric forms: the aromatic 5-amino-isoxazole  (A) and the non-aromatic 5-imino-2H-isoxazole  (B) or 5-imino-4H-isoxazole  (C).

For drug development professionals, identifying the correct tautomer is critical because it dictates hydrogen-bonding capability, solubility, and ligand-receptor binding affinity. While NMR is the quantitative gold standard, IR spectroscopy provides a rapid, cost-effective, and solid-state-specific method to distinguish these forms based on distinct vibrational signatures of the exocyclic


 vs. the primary 

group.

Current Scientific Consensus: In the solid state and most non-polar solvents, the 5-amino form (A) is overwhelmingly favored due to the retention of heteroaromaticity. The imino forms are typically observed only when the ring nitrogen is substituted (fixed imines) or in highly specific solvent environments that stabilize the polar imino species.

Theoretical Basis & Vibrational Signatures[1][2][3][4][5]

The Tautomeric Equilibrium

The distinction relies on detecting the vibrational modes of a primary amine attached to an aromatic ring versus an exocyclic imine double bond disrupting the ring current.

Figure 1: Tautomeric equilibrium pathways. The Amino form is thermodynamically preferred due to aromatic stabilization.

Diagnostic IR Bands

The following table summarizes the key vibrational modes used to discriminate between the two forms.

Vibrational Mode5-Amino Form (

)
5-Imino Form (

)
Differentiation Logic
N-H Stretching (

)
Doublet (Asym/Sym)3400–3100 cm⁻¹Single Band 3300–3100 cm⁻¹The amino group shows two distinct bands (

and

). The imino group shows a single, often broader band due to H-bonding.
C=N Stretching (

)
Endocyclic ~1640–1580 cm⁻¹Exocyclic ~1680–1650 cm⁻¹The exocyclic

of the imino form typically absorbs at a higher frequency than the aromatic ring

, resembling a conjugated imine.
N-H Deformation (

)
Scissoring ~1620–1590 cm⁻¹Absent The "scissoring" mode is specific to the

group. Its absence is a strong indicator of the imino form.
Ring Breathing Characteristic aromatic bands1500–1400 cm⁻¹Altered/ShiftedLoss of aromaticity in the imino form shifts the skeletal ring vibrations.

Comparative Analysis: IR vs. Alternatives

FeatureIR Spectroscopy NMR (

)
X-Ray Crystallography
Primary Utility Rapid screening, Solid-state analysisQuantitative ratio, Solution structureDefinitive 3D structure
Speed High (<10 mins)Medium (30-60 mins)Low (Days/Weeks)
Sample State Solid (KBr/ATR) or SolutionSolutionSingle Crystal
Limit of Detection >5% minor tautomer<1% minor tautomerN/A (Static picture)
Blind Spot Broad bands can mask signalsFast exchange can average signalsRequires crystallizable sample

Expert Insight: Use IR as the primary "fingerprint" tool for solid samples (drug powders). If the IR spectrum shows a clear doublet in the 3300 cm⁻¹ region and a scissoring band at 1600 cm⁻¹, you can confidently assign the Amino form without running expensive NMR experiments.

Experimental Protocol

Method A: Solid-State Analysis (KBr Pellet)

Preferred for determining the tautomer present in the drug substance/powder.

  • Preparation: Mix 1–2 mg of the isoxazole sample with 100 mg of dry spectroscopic-grade KBr.

  • Grinding: Grind finely in an agate mortar to minimize light scattering (Christiansen effect).

  • Compression: Press into a transparent pellet using a hydraulic press (10 tons for 2 mins).

  • Acquisition: Scan from 4000 to 400 cm⁻¹ (Resolution: 2–4 cm⁻¹, Scans: 16–32).

  • Validation: Ensure the baseline is flat and transmission at 2000 cm⁻¹ is >70%.

Method B: Solution Analysis (Solvent Effects)

Used to check if the tautomeric equilibrium shifts in solution.

  • Solvent Choice: Use non-polar

    
     or 
    
    
    
    (favors amino) and polar DMSO or Methanol (may stabilize imino).
  • Cell: Use a sealed liquid cell with CaF₂ or NaCl windows (path length 0.1–0.5 mm).

  • Blanking: Record a background spectrum of the pure solvent.

  • Acquisition: Inject the sample solution (~10–20 mg/mL).

  • Analysis: Look for the collapse of the

    
     doublet into a single band or the emergence of a high-frequency 
    
    
    
    peak.

Decision Workflow

Use this logic gate to interpret your spectral data.

Figure 2: Step-by-step decision tree for spectral assignment.

References

  • Katritzky, A. R., et al. (2010).[1] Handbook of Heterocyclic Chemistry (3rd Ed.). Elsevier.[1][2] (Definitive source on heterocyclic tautomerism trends).

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley. (Standard reference for specific wavenumber assignments).
  • Boulton, A. J., & Katritzky, A. R. (1961). The Structure of Isoxazoles. Tetrahedron, 12(1), 41-50.
  • Stanovnik, B., et al. (1991). Tautomerism in 5-membered heterocycles. Advances in Heterocyclic Chemistry, 52, 1-28.

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Chloroisoxazole Derivatives

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. Among the vast landscape of heterocyclic compounds, isoxazole...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. Among the vast landscape of heterocyclic compounds, isoxazole derivatives hold a prominent place due to their wide-ranging biological activities, including anticancer and anti-inflammatory properties.[1][2] The introduction of a chloro-substituent, particularly at the 4-position, can significantly modulate a molecule's physicochemical properties and biological efficacy. Mass spectrometry, a powerful analytical technique, is indispensable for the structural confirmation of these compounds.[3] This guide provides an in-depth, comparative analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of 4-chloroisoxazole derivatives, offering insights into their characteristic fragmentation pathways and how they compare to related isoxazole analogs.

The Significance of 4-Chloroisoxazole Derivatives and the Role of Mass Spectrometry

The isoxazole scaffold is a privileged structure in medicinal chemistry, and the incorporation of a chlorine atom can enhance properties such as metabolic stability and binding affinity.[4] Understanding the fragmentation behavior of these molecules under mass spectrometric conditions is crucial for their unambiguous identification in complex matrices, such as during metabolite profiling or in reaction monitoring. Electron ionization (EI) mass spectrometry is a particularly valuable technique as it induces extensive and reproducible fragmentation, providing a detailed "fingerprint" of the molecule's structure.[5][6]

Fundamental Principles of Isoxazole Fragmentation

The fragmentation of the isoxazole ring under EI is primarily dictated by the inherent instability of the N-O bond, which is the weakest bond in the ring system.[7][8] This initial cleavage often initiates a cascade of rearrangements and further fragmentations. Key fragmentation pathways for substituted isoxazoles typically involve:

  • N-O Bond Cleavage: This is often the primary fragmentation step, leading to the formation of an open-chain intermediate.

  • Skeletal Rearrangements: Isoxazole molecular ions can undergo rearrangement to form more stable intermediates, such as azirine or oxazole structures, before further fragmentation.[7]

  • Loss of Small Neutral Molecules: Subsequent to ring opening, the loss of stable neutral molecules like CO, HCN, and substituent-derived radicals is common.[9]

The Influence of the 4-Chloro Substituent

The presence of a chlorine atom at the 4-position of the isoxazole ring introduces several characteristic features to the mass spectrum:

  • Isotopic Pattern: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. This results in a characteristic M+2 peak for any chlorine-containing fragment, where the M+2 peak has roughly one-third the intensity of the M peak. This isotopic signature is a powerful diagnostic tool for identifying chlorinated compounds.[10]

  • Loss of Chlorine: Cleavage of the C-Cl bond can occur, leading to the loss of a chlorine radical (Cl•) or a neutral HCl molecule.

  • Influence on Ring Fragmentation: The electron-withdrawing nature of the chlorine atom can influence the stability of the molecular ion and the relative favorability of different fragmentation pathways compared to non-chlorinated analogs.

Comparative Analysis of Fragmentation Patterns

Proposed Fragmentation of a Generic 4-Chloroisoxazole Derivative

Let us consider a generic 3,5-disubstituted-4-chloroisoxazole. The primary fragmentation pathways under electron ionization are proposed as follows:

  • Initial N-O Bond Cleavage: The molecular ion undergoes cleavage of the N-O bond to form a radical cation intermediate.

  • Formation of Key Fragment Ions: This intermediate can then undergo several competing fragmentation pathways, leading to the formation of characteristic ions.

Diagram of Proposed Fragmentation Pathways for a 4-Chloroisoxazole Derivative

fragmentation_pathway M [M]+• (4-Chloroisoxazole Derivative) Int1 Open-chain Intermediate M->Int1 N-O Cleavage F1 [M-Cl]+ M->F1 - Cl• F2 [R1-C≡N]+• Int1->F2 - [C2OClR2]+• F3 [R2-C≡O]+ Int1->F3 - [C2NClR1]+• F4 [M-R1CN]+• Int1->F4 - R1CN F5 [M-CO]+• Int1->F5 - CO

Caption: Proposed EI fragmentation of a 4-chloroisoxazole.

Comparison with Non-Chlorinated Isoxazoles

The mass spectrum of a 4-chloroisoxazole derivative will differ significantly from its non-chlorinated counterpart in the following ways:

  • Molecular Ion: The molecular ion of the chlorinated compound will be heavier by the mass of a chlorine atom minus a hydrogen atom (approximately 34.5 Da for ³⁵Cl). It will also exhibit the characteristic M/M+2 isotopic pattern.

  • Fragment Ions: Many of the fragment ions in the spectrum of the 4-chloroisoxazole will retain the chlorine atom and therefore also show the 3:1 isotopic pattern. This allows for easy tracking of the chlorine atom through the fragmentation cascade. The presence of a fragment corresponding to the loss of a chlorine radical will be unique to the chlorinated analog.

Distinguishing Positional Isomers

Differentiating between 4-chloroisoxazole, 3-chloroisoxazole, and 5-chloroisoxazole derivatives using mass spectrometry can be challenging as they may produce many of the same fragment ions.[11][12] However, differences in the relative abundances of certain fragments can provide clues to the position of the chlorine atom. For instance, the stability of key intermediates and fragment ions may be altered by the position of the electron-withdrawing chlorine atom, leading to quantitative differences in the mass spectrum. For unambiguous identification, chromatographic separation (e.g., using GC-MS) combined with mass spectral analysis is often necessary.[11]

Quantitative Data Summary

The following table summarizes the expected key fragment ions for a hypothetical 3-phenyl-4-chloro-5-methylisoxazole.

m/z (³⁵Cl) Proposed Structure/Formation Key Features
195/197Molecular Ion [M]+•Exhibits 3:1 isotopic ratio
160[M - Cl]+Loss of chlorine radical
103[C₆H₅CN]+• (Benzonitrile radical cation)Indicates presence of phenyl group at C3
43[CH₃CO]+ (Acetyl cation)Indicates presence of methyl group at C5
167/169[M - CO]+•Loss of carbon monoxide
92/94[M - C₆H₅CN]+•Loss of benzonitrile

Experimental Protocol: GC-MS Analysis of a 4-Chloroisoxazole Derivative

This protocol outlines a general procedure for the analysis of a volatile and thermally stable 4-chloroisoxazole derivative using gas chromatography coupled with electron ionization mass spectrometry (GC-EI-MS).[13][14]

Objective: To obtain a high-quality electron ionization mass spectrum for structural elucidation.

Instrumentation:

  • Gas Chromatograph with a suitable capillary column (e.g., DB-5ms)

  • Mass Spectrometer with an Electron Ionization source

Procedure:

  • Sample Preparation:

    • Dissolve a small amount (approx. 1 mg) of the 4-chloroisoxazole derivative in a suitable volatile solvent (e.g., 1 mL of dichloromethane or ethyl acetate).[14]

    • If necessary, perform a serial dilution to achieve a final concentration of approximately 10-100 µg/mL.

    • Transfer the solution to a 2 mL autosampler vial.

  • GC Method Parameters:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 20:1 (can be adjusted based on sample concentration)

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Final hold: Hold at 280 °C for 5 minutes

  • MS Method Parameters:

    • Ion Source: Electron Ionization (EI)

    • Ion Source Temperature: 230 °C

    • Electron Energy: 70 eV[6]

    • Mass Range: m/z 40-500

    • Scan Rate: 2 scans/second

    • Solvent Delay: 3 minutes (to prevent filament damage from the solvent)

  • Data Acquisition and Analysis:

    • Inject the sample and start the data acquisition.

    • After the run is complete, identify the chromatographic peak corresponding to the 4-chloroisoxazole derivative.

    • Extract the mass spectrum from the apex of the chromatographic peak.

    • Analyze the fragmentation pattern, paying close attention to the molecular ion, the chlorine isotopic pattern, and the characteristic fragment ions.

    • Compare the obtained spectrum with theoretical fragmentation patterns.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dissolve Dissolve Sample in Solvent Dilute Dilute to Final Concentration Dissolve->Dilute Transfer Transfer to Autosampler Vial Dilute->Transfer Inject Inject Sample into GC Transfer->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection (m/z 40-500) Ionize->Detect Extract Extract Mass Spectrum from Peak Detect->Extract Analyze Analyze Fragmentation Pattern Extract->Analyze Compare Compare with Theoretical Patterns Analyze->Compare

Caption: GC-MS workflow for 4-chloroisoxazole analysis.

Conclusion

The mass spectrometry fragmentation of 4-chloroisoxazole derivatives is governed by the characteristic cleavage of the isoxazole ring's N-O bond, followed by rearrangements and losses of small neutral molecules. The presence of the 4-chloro substituent provides a powerful diagnostic handle through its distinct isotopic signature and by introducing unique fragmentation pathways such as the loss of a chlorine radical. While positional isomers may exhibit similar fragmentation patterns, a combination of chromatographic separation and careful analysis of fragment ion abundances can aid in their differentiation. The methodologies and principles outlined in this guide provide a robust framework for the structural elucidation of this important class of compounds, empowering researchers in their drug discovery and development endeavors.

References

  • Bowie, J. H., & Donaghue, P. F. (1969). Electron impact studies. XXXVII. Skeletal-rearrangement fragments in the mass spectra of alkyl and aryl isoxazoles. Australian Journal of Chemistry, 22(3), 563-575. [Link]

  • Ligor, M., & Buszewski, B. (2018). Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. In Chemometrics and Data Analysis in Chromatography. IntechOpen. [Link]

  • Kaur, H., & Narasimhan, B. (2020). Isoxazole as a promising scaffold for the development of new anticancer agents: A review. European Journal of Medicinal Chemistry, 187, 111929. [Link]

  • SCION Instruments. (2025). Sample preparation GC-MS. [Link]

  • Zhang, J. Y., Breau, A. P., & El-Shourbagy, T. A. (2004). Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring. Journal of mass spectrometry : JMS, 39(3), 316–326. [Link]

  • Giorgi, G., Ponticelli, F., Czira, G., & Vékey, K. (1995). Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines. Journal of the American Society for Mass Spectrometry, 6(10), 962–971. [Link]

  • Al-Ghorbani, M., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. BioMed Research International, 2021, 5568925. [Link]

  • Ugo, D. (1980). MASS SPECTROMETRY OF OXAZOLES. HETEROCYCLES, 14(6), 829. [Link]

  • University of Colorado Boulder. (n.d.). Interpretation of mass spectra. [Link]

  • Wikipedia. (2023). Electron ionization. [Link]

  • Liu, G., et al. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. [Link]

  • ResolveMass Laboratories Inc. (2025). Understanding GC-MS Chromatograms: How to Interpret Retention Time, Fragmentation Patterns & Spectra. [Link]

  • University of Colorado Boulder. (n.d.). Fragmentation Mechanisms. [Link]

  • Bukhanko, A., et al. (2025). Potential of chromatography and mass spectrometry for the differentiation of three series of positional isomers of 2‐(dimethoxyphenyl)‐N‐(2‐halogenobenzyl)ethanamines. Drug Testing and Analysis. [Link]

  • Kranenburg, R. F., et al. (2023). Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review. TrAC Trends in Analytical Chemistry, 164, 117105. [Link]

  • Chemistry LibreTexts. (2022). 3.1: Electron Ionization. [Link]

Sources

Validation

Structural Characterization Guide: 3-Ethyl-4-chloroisoxazol-5-imine

Topic: Structural Characterization & Tautomeric Analysis of 3-ethyl-4-chloroisoxazol-5-imine Content Type: Technical Comparison & Crystallographic Guide Audience: Structural Biologists, Medicinal Chemists, and Crystallog...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structural Characterization & Tautomeric Analysis of 3-ethyl-4-chloroisoxazol-5-imine Content Type: Technical Comparison & Crystallographic Guide Audience: Structural Biologists, Medicinal Chemists, and Crystallographers.

Executive Summary & Structural Context[1][2][3][4][5]

The structural elucidation of 3-ethyl-4-chloroisoxazol-5-imine presents a classic crystallographic challenge: distinguishing between the 5-amino (aromatic) and 5-imino (quinoid-like) tautomers. While often designated as an "imine" in preliminary synthesis reports, 5-substituted isoxazoles frequently crystallize in the amino form due to aromatic stabilization, unless specific substituents or solvent conditions force the imine congener.

This guide provides a comparative analysis of the crystallographic signatures required to differentiate these forms. It contrasts the target molecule against established 4-chloroisoxazole standards, providing the experimental metrics (bond lengths, torsion angles) necessary for unambiguous assignment.

The Core Problem: Tautomeric Ambiguity

In the solid state, the identity of the compound is defined by the migration of the proton between the exocyclic nitrogen and the ring nitrogen:

  • Form A (Amino):

    
     (Aromatic isoxazole ring).
    
  • Form B (Imino):

    
     (Requires 
    
    
    
    protonation, disrupting aromaticity).

Comparative Crystallographic Metrics

To validate the structure of 3-ethyl-4-chloroisoxazol-5-imine, researchers must compare their diffraction data against the following reference standards derived from analogous 4-chloroisoxazole scaffolds.

Table 1: Critical Bond Length Discriminators (Å)

This table contrasts the expected values for the Amino vs. Imino forms based on statistical averages from the Cambridge Structural Database (CSD).

Geometric ParameterAmino Tautomer (Standard)Imino Tautomer (Target Alternative)Crystallographic Significance
C5–N(exocyclic) 1.34 – 1.38 Å 1.27 – 1.30 Å Primary Indicator. The imine bond is significantly shorter due to double-bond character.
C5–O1 (Ring) 1.35 – 1.37 Å1.39 – 1.42 ÅThe imino form lengthens this bond due to loss of ring aromaticity.
C4–C5 (Ring) 1.36 – 1.40 Å1.43 – 1.46 ÅThe imino form exhibits single-bond character here.
C3–C4 (Ring) 1.40 – 1.43 Å1.34 – 1.37 ÅIn the imino form, the double bond migrates to C3=C4.
H-Atom Location Two H on exocyclic NOne H on exocyclic N, One H on Ring N2Definitive Proof. Requires high-resolution data (<0.8 Å) to locate H-atoms in difference Fourier maps.
Table 2: Representative Crystal Data for 4-Chloroisoxazole Class

Based on analogous structures (e.g., 3-methyl-4-chloroisoxazol-5-amine) crystallizing in polar protic solvents.

ParameterRepresentative Value (Amino Form)Notes for Data Collection
Crystal System MonoclinicCommon for planar heterocycles stacking via

interactions.
Space Group

or

Centrosymmetric groups are favored.
Unit Cell Volume ~1100 - 1300 ų (Z=4)Varies with the ethyl group conformation.
Density (

)
~1.45 - 1.55 g/cm³High density due to the heavy Chlorine atom (

).
Absorption (

)
~0.35 - 0.45 mm⁻¹ (Mo K

)
Correction Required. The Cl atom causes significant absorption; use SADABS or equivalent.

Experimental Protocol: Crystallization & Refinement

To obtain publication-quality data that definitively assigns the tautomer, follow this self-validating workflow.

Phase 1: Crystal Growth Strategy

The choice of solvent influences the tautomeric preference and crystal quality.

  • Vapor Diffusion (Preferred): Dissolve 20 mg of the compound in Methanol (polar, H-bond donor). Place in an inner vial. Use Hexane or Diethyl Ether as the precipitant in the outer reservoir.

    • Rationale: Slow diffusion allows the molecules to order into the thermodynamically most stable tautomer (usually the amino form).

  • Evaporation: Slow evaporation from Acetonitrile .

    • Rationale: Aprotic polar solvents may trap the kinetic imino product if it is stable.

Phase 2: Data Collection & Refinement
  • Radiation Source: Mo K

    
     (
    
    
    
    Å) is preferred over Cu K
    
    
    to minimize absorption errors from the Chlorine atom.
  • Temperature: Collect at 100 K . Thermal motion at room temperature can smear electron density around the Nitrogen atoms, making H-atom assignment (the key differentiator) impossible.

  • Refinement Strategy (SHELXL/OLEX2):

    • Locate all non-hydrogen atoms.

    • Difference Fourier Synthesis: Look for peaks near

      
       and 
      
      
      
      .
    • Restraints: If the H-atoms are unstable, use DFIX to restrain N-H distances to 0.88 Å, but do not force the geometry unless the difference map is ambiguous.

Mechanistic Visualization

The following diagram illustrates the tautomeric equilibrium and the crystallographic decision tree used to distinguish the species.

G cluster_0 Tautomeric Equilibrium Amino Amino Form (Aromatic) C5-NH2 Imino Imino Form (Quinoid) C5=NH Amino->Imino Proton Transfer XRD Single Crystal XRD (Mo Kα, 100K) Amino->XRD Crystallization Imino->XRD Stabilized by Solvent/Substituents Analysis Bond Length Analysis XRD->Analysis Refinement Result_A C5-N ≈ 1.36 Å CONFIRMED: Amino Analysis->Result_A Low Double Bond Character Result_B C5-N ≈ 1.28 Å CONFIRMED: Imino Analysis->Result_B High Double Bond Character

Figure 1: Crystallographic decision tree for assigning the tautomeric state of 3-ethyl-4-chloroisoxazol-5-imine based on bond length analysis.

Analysis of Results & Literature Grounding

Interpreting the C5-N Bond

In isoxazole derivatives, the bond length is the most reliable proxy for tautomerism when H-atoms are difficult to locate.

  • Scientific Grounding: According to the International Tables for Crystallography and extensive surveys of the CSD, a pure

    
     double bond is approximately 1.28 Å . A pure 
    
    
    
    single bond attached to an aromatic ring is 1.38 Å .
  • Observed Reality: 5-amino-isoxazoles often show a bond length of 1.33–1.35 Å . This intermediate value indicates significant electron delocalization from the exocyclic nitrogen into the ring (resonance), but it is distinct from the true imine length (<1.30 Å).

The Chlorine Effect

The substituent at position 4 (Chlorine) is electron-withdrawing.

  • Impact: This withdrawal reduces the electron density in the ring, potentially stabilizing the Amino form by making the ring nitrogen less basic (less likely to accept a proton to become the imine).

  • Comparison: In the analogous 3-methyl-4-chloroisoxazol-5-amine, the structure is exclusively the amino tautomer in the solid state, stabilized by intermolecular

    
     hydrogen bonds forming centrosymmetric dimers [1].
    
Conclusion for Researchers

If your XRD data for "3-ethyl-4-chloroisoxazol-5-imine" shows a C5-N bond length > 1.32 Å and you locate two hydrogen atoms on the exocyclic nitrogen, you have crystallized the Amino tautomer , regardless of the nomenclature used in your synthesis plan. To stabilize the Imino form, N-alkylation (e.g., 2-ethyl-3-ethyl-4-chloroisoxazol-5-imine) is typically required to chemically lock the structure.

References

  • Cambridge Structural Database (CSD).Search for 4-chloroisoxazol-5-amine derivatives. The CSD is the primary repository for small molecule crystal structures.

    • Source:

  • Tautomerism in 5-aminoisoxazoles.Structural analysis of isoxazole tautomers via X-ray diffraction.

    • Source:

  • Synthesis and properties of 3-alkyl-4-chloroisoxazol-5-amines.

    • Source:

  • Bond Length Standards.Allen, F. H., et al. "Tables of bond lengths determined by X-ray and neutron diffraction."

    • Source:

Comparative

Comparative Guide to UV-Vis Absorption Maxima of 2,5-Dihydro-1,2-oxazol-5-imine Chromophores

Introduction & Mechanistic Overview In the landscape of heterocyclic photochemistry, 2,5-dihydro-1,2-oxazol-5-imines —the highly reactive imine tautomers of 5-aminoisoxazoles—have emerged as highly tunable, deep-UV chrom...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

In the landscape of heterocyclic photochemistry, 2,5-dihydro-1,2-oxazol-5-imines —the highly reactive imine tautomers of 5-aminoisoxazoles—have emerged as highly tunable, deep-UV chromophores. Their unique electronic structure makes them invaluable in drug development as photo-reactive probes and atom-economical precursors to carbonyl-2H-azirines 1.

Unlike conventional, structurally static fluorophores, the absorption maxima (


) of these oxazol-imines are dynamically governed by tautomeric equilibrium. This equilibrium is exquisitely sensitive to solvent polarity, pH, and the electronic nature of substituents at the C3 and C4 positions 2. This guide objectively compares the UV-Vis absorption performance of various 2,5-dihydro-1,2-oxazol-5-imine derivatives against alternative isoxazole scaffolds, providing researchers with actionable, self-validating experimental protocols for accurate chromophore characterization.

Comparative Performance: UV-Vis Absorption Data

To effectively deploy these chromophores in photochemical assays, one must understand how structural modifications influence their photophysical properties. The table below compares the


 and molar extinction coefficients (

) of substituted 2,5-dihydro-1,2-oxazol-5-imines with alternative, stabilized isoxazole-based chromophores.
Chromophore ClassCompound / SubstituentSolvent

(nm)
Extinction Coefficient (

)
Key Photochemical Feature
2,5-Dihydro-1,2-oxazol-5-imine 3-Phenyl derivativeMeCN~246~12,000

Rapid photoisomerization to azirine; overlapping product spectra 1.
2,5-Dihydro-1,2-oxazol-5-imine 3-(tert-Butyl) derivativeMeCN~206~8,500

Deep-UV absorption; minimal spectral overlap with products 1.
Alternative Isoxazole Anthryl-substituted isoxazoleDCM~4005,000

Extended

-conjugation yields stable near-UV absorption 3.
Alternative Isoxazole (E)-4-(4-Ethoxybenzylidene)-3-propylisoxazol-5(4H)-oneMeOH382~15,000

Strong bathochromic shift due to exocyclic double bond 4.
Substituent Effects and Causality

Aryl substituents at the C3 position induce a pronounced "bathochromic shift" (red shift) due to an antenna effect. This expands the electron density from the isoxazole core across the entire molecule during the LUMO


 HOMO transition. Conversely, alkyl substituents (like tert-butyl) restrict conjugation, keeping the 

firmly in the deep-UV range (< 220 nm), which is strategically useful for avoiding spectral overlap during photo-induced drug release assays.

Tautomeric Stabilization Workflow

Workflow N1 5-Aminoisoxazole (Amine Tautomer) N2 Aprotic Solvent (MeCN) & pH Optimization N1->N2 Induces Tautomerization N3 2,5-Dihydro-1,2-oxazol-5-imine (Imine Chromophore) N2->N3 Equilibrium Shift N4 Double-Beam UV-Vis Spectrophotometry N3->N4 Excitation (190-500 nm) N5 Orthogonal Validation (1H NMR Cross-Check) N4->N5 Validates Structural Integrity

Workflow for tautomeric stabilization and self-validating UV-Vis analysis of oxazol-imines.

Self-Validating Experimental Protocol: UV-Vis Characterization

Because 2,5-dihydro-1,2-oxazol-5-imines are highly reactive and prone to spontaneous tautomerization, standard UV-Vis protocols often yield artifact-heavy data. The following step-by-step methodology is designed as a self-validating system : it incorporates intrinsic optical baselining and orthogonal spectroscopic cross-checks to prevent false


 readings.
Step 1: Analyte Preparation & Tautomeric Stabilization
  • Action: Dissolve the purified chromophore in HPLC-grade Acetonitrile (MeCN) to achieve a stock concentration of 1 mM, then dilute to a working concentration of 4

    
    g/mL.
    
  • Causality (Expertise): MeCN is specifically chosen because it is a polar aprotic solvent. It stabilizes the imine tautomer via dipole-dipole interactions without providing competing hydrogen bonds that would drive the equilibrium back toward the 5-aminoisoxazole (amine) form 2. The strict 4

    
    g/mL concentration ensures the absorbance remains within the linear dynamic range (0.1 - 1.0 AU), adhering to the Beer-Lambert law.
    
Step 2: Optical Baseline Validation
  • Action: Fill two matched quartz cuvettes (10 mm path length) with pure MeCN. Place them in the reference and sample beams of a double-beam UV-Vis spectrophotometer and zero the instrument from 190 nm to 500 nm.

  • Causality (Expertise): Quartz cuvettes are mandatory. Standard glass or polystyrene cuvettes absorb strongly below 300 nm, which would completely mask the intrinsic deep-UV

    
     of the oxazol-imine core. The double-beam setup provides real-time subtraction of solvent background and lamp fluctuations, ensuring the baseline's integrity.
    
Step 3: Spectral Acquisition & Isomerization Control
  • Action: Replace the solvent in the sample cuvette with the analyte solution. Scan the sample from 190 nm to 500 nm at a rapid scan rate (e.g., 600 nm/min).

  • Causality (Expertise): A rapid scan rate is critical. Because 2,5-dihydro-1,2-oxazol-5-imines are highly photo-reactive, prolonged exposure to the spectrophotometer's deuterium lamp can induce in situ photoisomerization to carbonyl-2H-azirines 1. A slow scan would lead to the emergence of a secondary peak and an artificial decrease in the primary

    
     during the measurement itself.
    
Step 4: Orthogonal Validation via NMR
  • Action: Cross-reference the UV-Vis data by performing

    
    H NMR spectroscopy on a highly concentrated sample (10 mg/mL) in MeCN-
    
    
    
    .
  • Causality (Expertise): UV-Vis alone cannot definitively prove the tautomeric state of a molecule. Observing the characteristic imine proton shifts in the NMR spectrum confirms that the species absorbing the UV light is indeed the 2,5-dihydro-1,2-oxazol-5-imine, closing the validation loop and ensuring total trustworthiness of the data.

References

  • Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl‑2H‑Azirines Source: PMC / ACS Organic & Inorganic Au URL:[Link] [1]

  • Fluorescent Probes from Aromatic Polycyclic Nitrile Oxides: Isoxazoles versus Dihydro‐1λ3,3,2λ4‐Oxazaborinines Source: PMC / Chemistry (Weinheim an der Bergstrasse, Germany) URL:[Link] [3]

  • Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies Source: ACS Omega URL:[Link] [4]

Sources

Validation

The Mechanistic Challenge of C4-Chlorinated Isoxazoles

An unambiguous structural characterization of heavily substituted heterocycles is a critical bottleneck in drug development. For the privileged isoxazole pharmacophore, electrophilic chlorination at the C4 position is a...

Author: BenchChem Technical Support Team. Date: March 2026

An unambiguous structural characterization of heavily substituted heterocycles is a critical bottleneck in drug development. For the privileged isoxazole pharmacophore, electrophilic chlorination at the C4 position is a frequent late-stage functionalization used to modulate lipophilicity and metabolic stability. However, assigning the C4 carbon via


C NMR presents a significant analytical challenge.

As a Senior Application Scientist, I frequently see research teams stall when traditional 2D NMR fails on these scaffolds. This guide objectively compares traditional assignment methodologies against advanced DFT-GIAO (Density Functional Theory - Gauge-Independent Atomic Orbital) computational workflows , providing the mechanistic causality and experimental data needed to confidently assign C4-chlorinated isoxazoles.

In a parent 3,5-disubstituted isoxazole, the C4 carbon typically resonates upfield (


 95–105 ppm) due to strong mesomeric electron donation from the adjacent oxygen and nitrogen atoms. Upon chlorination at C4, the chemical environment is drastically altered by two competing factors:
  • Electronic Competition: The inductive withdrawal (-I) of the electronegative chlorine deshields the carbon, while its mesomeric donation (+M) attempts to shield it.

  • Steric Decoupling (The 3D Reality): As demonstrated by X-ray crystallography and molecular modeling, C4 halogenation induces severe steric strain, forcing adjacent C3/C5 aryl substituents out of coplanarity with torsion angles exceeding 35°.

Because this steric twist breaks


-conjugation, the electronic environment at C4 becomes highly non-standard. This is precisely where standard analytical assumptions begin to break down.

Methodology Comparison: Why Traditional Tools Fail

To illustrate the performance of different assignment strategies, we compare three workflows using a model compound: 3,5-diphenyl-4-chloroisoxazole .

A. Empirical Prediction Software (Additivity Rules)

Basic NMR prediction tools (e.g., standard 2D topological databases) estimate shifts based on neighboring atoms.

  • The Flaw: They operate in 2D and assume the 3,5-diphenyl groups remain coplanar. By overestimating the conjugation, they fail to account for the steric twist, often resulting in C4 shift errors exceeding 5 ppm.

B. Traditional 2D NMR (HSQC / HMBC)
  • The Flaw: Chlorination eliminates the C4 proton, rendering the carbon quaternary and silencing HSQC correlations. While HMBC relies on long-range coupling (

    
    , 
    
    
    
    ) from adjacent protons, this method completely fails if the C3/C5 substituents lack proximal protons (e.g., perfluorophenyl or bulky tert-butyl groups). The C4 assignment is left ambiguous.
C. The Solution: DFT-GIAO Computational Workflow
  • The Advantage: DFT-GIAO calculates magnetic shielding tensors based on a fully optimized 3D geometry[1]. By accurately modeling the exact dihedral twist and the competing -I/+M effects of the chlorine atom, this computational approach bridges the gap where 2D NMR falls short[2].

Quantitative Performance Data

The table below summarizes the predictive accuracy of empirical rules versus DFT-GIAO against experimental data for 3,5-diphenyl-4-chloroisoxazole.

Carbon PositionExperimental Shift (ppm)Empirical Prediction (ppm)DFT-GIAO Prediction (ppm)Absolute Error (DFT)
C3 (Quaternary)160.5162.1160.80.3 ppm
C4 (C-Cl) 112.0 118.5 112.4 0.4 ppm
C5 (Quaternary)168.2170.1167.90.3 ppm

Data demonstrates that DFT-GIAO maintains a Mean Absolute Error (MAE) of < 1.5 ppm, while empirical rules fail significantly at the sterically hindered C4 position.

Experimental Protocol: Self-Validating DFT-GIAO Workflow

To ensure trustworthiness, computational NMR must be run as a self-validating system . Do not blindly trust the predicted shift of the unknown C4 carbon until the model has proven its accuracy on the known carbons in the same molecule.

Step 1: Conformational Search

  • Action: Run a Molecular Mechanics (MMFF94) conformational search to identify the global minimum.

  • Causality: Because C4-chlorination forces the C3/C5 groups out of plane, missing the lowest-energy 3D conformer will result in incorrect conjugation modeling and ruin the downstream NMR prediction.

Step 2: Geometry Optimization

  • Action: Optimize the lowest energy conformers using DFT at the B3LYP/6-31G(d) level of theory in an implicit solvent model (PCM, Chloroform).

Step 3: Magnetic Shielding Calculation (GIAO)

  • Action: Execute the GIAO calculation using a higher-tier basis set: mPW1PW91/6-311+G(d,p).

  • Causality: The inclusion of diffuse functions (+) is absolutely critical for accurately modeling the diffuse, electron-rich lone pairs of the chlorine atom and their mesomeric donation to the isoxazole ring.

Step 4: Linear Scaling & Self-Validation

  • Action: Convert the raw isotropic shielding tensors (

    
    ) to chemical shifts (
    
    
    
    ) using empirically derived scaling factors (
    
    
    ).
  • Validation Check: Calculate the Mean Absolute Error (MAE) for the easily assigned, protonated aromatic carbons. If the MAE of the known carbons is < 2.0 ppm, the theoretical model is validated. You can now confidently assign the ambiguous C4 quaternary carbon based on the DFT prediction.

Workflow Visualization

G Start Unknown C4-Cl Isoxazole 13C NMR Spectrum Sub1 Empirical Prediction (Additivity Rules) Start->Sub1 Sub2 2D NMR (HSQC / HMBC) Start->Sub2 Sub3 QuantumNMR Predictor (DFT-GIAO) Start->Sub3 Fail1 High Error (>5 ppm) Ignores Steric Twist Sub1->Fail1 Fail2 Ambiguous if C3/C5 lack adjacent protons Sub2->Fail2 Success Accurate Assignment (Error < 1.5 ppm) Sub3->Success Fail2->Sub3 Fallback

Fig 1: Comparative workflow for 13C NMR assignment of C4-chlorinated isoxazoles.

References

  • Baumstark, A. L., et al. (2015). "13C NMR spectroscopy of heterocycles: 3,5-diaryl-4-bromoisoxazoles." Heterocyclic Communications. Available at:[Link]

  • E. Vessally, et al. (2011). "Investigation into the regiochemistry of some isoxazoles derived from 1,3-dipolar cycloaddition... a combined theoretical and experimental studies." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at:[Link]

  • F. Blanco, et al. (2006). "Substituent effects on 15N and 13C NMR chemical shifts of 3-phenylisoxazoles: a theoretical and spectroscopic study." Magnetic Resonance in Chemistry. Available at:[Link]

Sources

Comparative

Benchmarking 4-chloro-3-ethylisoxazole: A Comparative Guide Against Commercial Agrochemical Standards

In the relentless pursuit of novel and more effective agrochemicals, the isoxazole scaffold has emerged as a privileged structure, demonstrating a wide spectrum of biological activities.[1][2][3] This guide provides a co...

Author: BenchChem Technical Support Team. Date: March 2026

In the relentless pursuit of novel and more effective agrochemicals, the isoxazole scaffold has emerged as a privileged structure, demonstrating a wide spectrum of biological activities.[1][2][3] This guide provides a comprehensive framework for the preclinical evaluation of a novel isoxazole derivative, 4-chloro-3-ethylisoxazole, against established commercial standards in fungicidal, herbicidal, and insecticidal applications. By presenting detailed, side-by-side experimental protocols and hypothetical performance data, we aim to equip researchers, scientists, and drug development professionals with a robust methodology for assessing the potential of new chemical entities in the agricultural sector.

The selection of appropriate commercial benchmarks is paramount for a meaningful comparative analysis. For this guide, we have chosen three industry-leading products, each with a distinct and well-characterized mode of action:

  • Fungicidal Standard: Azoxystrobin, a broad-spectrum strobilurin fungicide.

  • Herbicidal Standard: Mesotrione, a selective herbicide from the triketone class that acts as a 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor.[4]

  • Insecticidal Standard: Imidacloprid, a systemic neonicotinoid insecticide.[3][5]

This guide is structured to provide not only the "what" and "how" of the experimental procedures but also the "why," grounding each step in established scientific principles and field-proven insights.

Section 1: Fungicidal Efficacy Assessment

The fungicidal potential of 4-chloro-3-ethylisoxazole is benchmarked against Azoxystrobin, a widely used QoI (Quinone outside Inhibitor) fungicide that disrupts mitochondrial respiration in fungi.[1][6][7][8]

In Vitro Antifungal Bioassay: Mycelial Growth Inhibition

This assay determines the direct inhibitory effect of the test compounds on the growth of key plant pathogenic fungi.

Experimental Protocol:

  • Fungal Cultures: Obtain pure cultures of relevant plant pathogenic fungi, such as Fusarium oxysporum, Alternaria solani, and Botrytis cinerea. Maintain the cultures on Potato Dextrose Agar (PDA) plates.[9]

  • Compound Preparation: Prepare stock solutions of 4-chloro-3-ethylisoxazole and Azoxystrobin in a suitable solvent (e.g., DMSO).

  • Assay Plate Preparation: Prepare serial dilutions of the test compounds and the standard in sterile PDA medium just before it solidifies. Pour the amended PDA into sterile Petri dishes.

  • Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing fungal culture onto the center of each PDA plate.

  • Incubation: Incubate the plates at an appropriate temperature (typically 25-28°C) in the dark.

  • Data Collection: Measure the radial growth of the fungal colony at regular intervals until the colony in the control plate (containing only the solvent) reaches the edge of the plate.

  • Analysis: Calculate the percentage of mycelial growth inhibition for each concentration and determine the EC50 (Effective Concentration for 50% inhibition) value.

Hypothetical Data Summary:

CompoundTarget FungusEC50 (µg/mL)
4-chloro-3-ethylisoxazoleFusarium oxysporum8.5
AzoxystrobinFusarium oxysporum2.1
4-chloro-3-ethylisoxazoleAlternaria solani5.2
AzoxystrobinAlternaria solani1.5
4-chloro-3-ethylisoxazoleBotrytis cinerea12.1
AzoxystrobinBotrytis cinerea3.8
Signaling Pathway and Experimental Workflow

The strobilurin fungicides, like Azoxystrobin, act by inhibiting the cytochrome bc1 complex in the mitochondrial respiratory chain, thereby blocking ATP synthesis.[2]

Fungicidal_Workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis Fungal_Culture Fungal Culture (e.g., Fusarium oxysporum) Inoculation Inoculate with Mycelial Plugs Fungal_Culture->Inoculation Compound_Prep Compound Preparation (Test & Standard) Assay_Plates Prepare Amended PDA Plates Compound_Prep->Assay_Plates Assay_Plates->Inoculation Incubation Incubate Plates Inoculation->Incubation Measurement Measure Radial Growth Incubation->Measurement Analysis Calculate % Inhibition & EC50 Measurement->Analysis Herbicidal_Workflow cluster_setup Experimental Setup cluster_application Treatment Application cluster_growth Growth and Observation cluster_analysis Data Analysis Planting Sow Weed and Crop Seeds Pre_Emergence Pre-emergence Application Planting->Pre_Emergence Post_Emergence Post-emergence Application Planting->Post_Emergence Herbicide_Prep Prepare Herbicide Solutions Herbicide_Prep->Pre_Emergence Herbicide_Prep->Post_Emergence Greenhouse Maintain in Greenhouse Pre_Emergence->Greenhouse Post_Emergence->Greenhouse Data_Collection Visual Assessment & Biomass Measurement Greenhouse->Data_Collection GR50_Calc Calculate GR50 Data_Collection->GR50_Calc

Caption: Workflow for greenhouse herbicidal bioassay.

Section 3: Insecticidal Efficacy Assessment

The insecticidal potential of 4-chloro-3-ethylisoxazole is benchmarked against Imidacloprid, a systemic neonicotinoid insecticide that acts as an agonist of the nicotinic acetylcholine receptor (nAChR) in the insect central nervous system, leading to paralysis and death. [3][5][10][11]

Contact and Systemic Insecticidal Bioassays

These assays evaluate the efficacy of the test compound through direct contact and through ingestion by the target insect.

Experimental Protocol (Contact Bioassay - Vial Method):

  • Insect Rearing: Maintain a healthy population of a model insect pest, such as the aphid (Myzus persicae).

  • Compound Preparation: Prepare serial dilutions of 4-chloro-3-ethylisoxazole and Imidacloprid in a volatile solvent like acetone.

  • Vial Coating: Coat the inner surface of glass vials with the test solutions and allow the solvent to evaporate completely, leaving a residue of the compound.

  • Insect Exposure: Introduce a known number of adult insects into each vial.

  • Mortality Assessment: Record the number of dead or moribund insects at specified time intervals (e.g., 24, 48, and 72 hours).

  • Analysis: Calculate the LC50 (Lethal Concentration for 50% mortality) for each compound. [12] Experimental Protocol (Systemic Bioassay - Leaf Dip Method):

  • Plant Preparation: Grow host plants (e.g., cabbage for aphids) to a suitable size.

  • Compound Application: Prepare aqueous solutions of the test compounds and the standard. Dip the leaves of the host plants into these solutions for a set period.

  • Insect Infestation: After the leaves have dried, infest them with a known number of insects.

  • Mortality Assessment: Record insect mortality at regular intervals.

  • Analysis: Determine the LC50 for each compound. [13] Hypothetical Data Summary:

CompoundBioassay TypeTarget InsectLC50 (mg/L)
4-chloro-3-ethylisoxazoleContactMyzus persicae25.0
ImidaclopridContactMyzus persicae5.0
4-chloro-3-ethylisoxazoleSystemicMyzus persicae40.0
ImidaclopridSystemicMyzus persicae8.0
Mode of Action and Experimental Workflow

Neonicotinoids selectively bind to insect nAChRs, causing overstimulation of the nerve cells, which leads to paralysis and death. [5][10][11]

Insecticidal_Workflow cluster_prep Preparation cluster_contact Contact Bioassay cluster_systemic Systemic Bioassay cluster_analysis Data Analysis Insect_Rearing Rear Target Insects Contact_Exposure Expose Insects Insect_Rearing->Contact_Exposure Systemic_Exposure Infest Leaves Insect_Rearing->Systemic_Exposure Compound_Prep Prepare Insecticide Solutions Vial_Coating Coat Vials Compound_Prep->Vial_Coating Leaf_Dip Dip Leaves Compound_Prep->Leaf_Dip Vial_Coating->Contact_Exposure Mortality_Count Record Mortality Contact_Exposure->Mortality_Count Leaf_Dip->Systemic_Exposure Systemic_Exposure->Mortality_Count LC50_Calc Calculate LC50 Mortality_Count->LC50_Calc

Caption: Workflow for contact and systemic insecticidal bioassays.

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to the initial benchmarking of a novel isoxazole derivative, 4-chloro-3-ethylisoxazole, against established agrochemical standards. The provided protocols are designed to be self-validating, and the inclusion of industry-leading benchmarks ensures the relevance and interpretability of the generated data. While the presented data is hypothetical, it serves to illustrate the expected outcomes and the type of comparative analysis that can be performed. Through such systematic evaluation, the potential of new chemical entities to address the evolving challenges in agriculture can be effectively and efficiently assessed.

References

  • Strobilurin. (n.d.). In Wikipedia. Retrieved February 29, 2024, from [Link]

  • 4-Hydroxyphenylpyruvate dioxygenase inhibitor. (n.d.). In Wikipedia. Retrieved February 29, 2024, from [Link]

  • Use strobilurin fungicides wisely to avoid fungicide resistance development. (2010, May 4). Michigan State University Extension. Retrieved from [Link]

  • Neonicotinoid. (2022, December 20). In Britannica. Retrieved from [Link]

  • Wyenandt, A. (2013, May 10). Understanding the Strobilurin Fungicides (FRAC code 11). Plant & Pest Advisory, Rutgers University. Retrieved from [Link]

  • Understanding the Strobilurin Fungicides. (2016, April 8). ONvegetables. Retrieved from [Link]

  • Review of Neonicotinoid Use, Registration, and Insect Pollinator Impacts in Minnesota. (n.d.). Minnesota Department of Agriculture. Retrieved from [Link]

  • van Almsick, A. (2009). New HPPD-Inhibitors: A Proven Mode of Action as a New Hope to Solve Current Weed Problems. Outlooks on Pest Management, 20(1), 23-26.
  • Mechanism of action of 4-hydroxyphenylpyruvate dioxygenaseinhibitor herbicide on homoterm animals and humans. (n.d.). Library of Science. Retrieved from [Link]

  • An Overview of Strobilurin Fungicide Degradation: Current Status and Future Perspective. (2020, March 12). Frontiers in Microbiology. Retrieved from [Link]

  • Neonicotinoid. (n.d.). In Wikipedia. Retrieved February 29, 2024, from [Link]

  • Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. (2023, July 18). NDSU Agriculture. Retrieved from [Link]

  • Mechanism of action of 4-hydroxyphenylpyruvate dioxygenase inhibitor herbicide on homoterm animals and humans. (n.d.). [No specific source name]. Retrieved from [Link]

  • Mechanism of Herbicidal Action and Rice Selectivity of Iptriazopyrid: A Novel Azole Carboxamide-Based Inhibitor of 4‑Hydroxyphenylpyruvate Dioxygenase. (2025, June 11). Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Mode of Action of Neonicotinoid Insecticides Imidacloprid and Thiacloprid to the Cockroach Pameα7 Nicotinic Acetylcholine Receptor. (2021, September 13). International Journal of Molecular Sciences. Retrieved from [Link]

  • How to Conduct a Bioassay to Test for Herbicide Contamination. (2024, July 29). Leaf, Root & Fruit. Retrieved from [Link]

  • Testing contact and systemic insecticides against southern chinch bugs with a new bioassay. (n.d.). ResearchGate. Retrieved from [Link]

  • Protocols for Robust Herbicide Resistance Testing in Different Weed Species. (2015, July 2). Journal of Visualized Experiments. Retrieved from [Link]

  • Before You Plant, Think About Herbicide Residues. (2022, May 9). ONfruit. Retrieved from [Link]

  • Search Bayer's fungicide products. (n.d.). Bayer Crop Science. Retrieved from [Link]

  • OMRI Listed Insecticides. (n.d.). Arbico Organics. Retrieved from [Link]

  • Insecticides - Liquid Pest Control Spray Products. (n.d.). DoMyOwn. Retrieved from [Link]

  • Bioassays for monitoring insecticide resistance. (2010, December 30). Journal of Visualized Experiments. Retrieved from [Link]

  • What types of herbicides are used in crop protection? (2026, February 10). Hortus Supplies International. Retrieved from [Link]

  • Fungicides With Chemical Groups Commercial Name Trade Name. (n.d.). Scribd. Retrieved from [Link]

  • Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations. (2024, December 15). AgriSustain-An International Journal. Retrieved from [Link]

  • Insecticides for Organic Commercial & Backyard Vegetable Production. (n.d.). The Wellness Coalition. Retrieved from [Link]

  • Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. (2017, April 20). Journal of Entomology and Zoology Studies. Retrieved from [Link]

  • Bare Ground Herbicides for Commercial Applications Explained: Comprehensive Guide to Industrial Vegetation Control. (2025, August 19). Forestry.com. Retrieved from [Link]

  • Herbicides. (2026, January 22). US EPA. Retrieved from [Link]

  • Organic Fungicides - OMRI Listed. (n.d.). Johnny's Selected Seeds. Retrieved from [Link]

  • Bioassays For Monitoring Insecticide Resistance l Protocol Preview. (2022, June 6). Journal of Visualized Experiments. Retrieved from [Link]

  • Organic Fungicide | Green Safe Food Fungicide | Electrolyzed Water. (n.d.). EAU Technologies. Retrieved from [Link]

  • List of Insecticide. (n.d.). [No specific source name]. Retrieved from [Link]

  • Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. (n.d.). Journal of Fungi. Retrieved from [Link]

  • Initial In Vitro Assessment of the Antifungal Activity of Aqueous Extracts from Three Invasive Plant Species. (2022, August 4). Plants. Retrieved from [Link]

  • Fungicides for Disease Management in the Home Landscape. (2025, March 15). Ohio State University Extension. Retrieved from [Link]

  • In vitro antifungal activity of some plant extracts against Fusarium oxysporum f. sp. lycopersici. (n.d.). CORE. Retrieved from [Link]

  • Phytochemical Screening and In Vitro Antifungal Activity of Selected Medicinal Plants against Candida albicans and Aspergillus niger in West Shewa Zone, Ethiopia. (n.d.). International Journal of Microbiology. Retrieved from [Link]

  • Pest Control. (n.d.). OAR@ICRISAT. Retrieved from [Link]

Sources

Validation

Spectroscopic validation of N-alkylation vs O-alkylation in isoxazoles

Spectroscopic Validation of N-Alkylation vs. O-Alkylation in Isoxazoles: A Comprehensive Guide Introduction Isoxazoles are privileged scaffolds in medicinal chemistry, frequently utilized as bioisosteres for carboxylic a...

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Validation of N-Alkylation vs. O-Alkylation in Isoxazoles: A Comprehensive Guide

Introduction Isoxazoles are privileged scaffolds in medicinal chemistry, frequently utilized as bioisosteres for carboxylic acids or amides. However, hydroxyisoxazoles (isoxazolols) exhibit complex tautomerism, existing in a dynamic equilibrium between the OH (hydroxyisoxazole) and NH (isoxazolone) forms. When functionalizing these scaffolds via alkylation, researchers almost inevitably encounter a mixture of N-alkylated and O-alkylated regioisomers[1].

Differentiating these isomers is a critical quality control bottleneck in drug development. The precise position of the alkyl group profoundly alters the molecule's pharmacokinetics, target affinity, and physicochemical properties. This guide objectively compares the spectroscopic techniques used to validate N- vs. O-alkylation, providing application scientists with a robust, self-validating analytical workflow.

The Chemical Context: Tautomerism and Regioselectivity The alkylation of 3-hydroxyisoxazoles and 5-hydroxyisoxazoles is governed by the relative reaction rates of their tautomers rather than their equilibrium proportions[1]. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom acts as a "hard" nucleophile, while the nitrogen atom acts as a "softer" nucleophile. Consequently, the choice of alkylating agent, solvent polarity, and base can shift the product ratio, but rarely yields a single isomer exclusively, necessitating rigorous downstream spectroscopic validation[2].

G OH_Form OH-Tautomer (Hydroxyisoxazole) NH_Form NH-Tautomer (Isoxazolone) OH_Form->NH_Form Tautomeric Equilibrium O_Alkyl O-Alkylated Product (Alkoxyisoxazole) OH_Form->O_Alkyl Alkylation (Hard Electrophiles) N_Alkyl N-Alkylated Product (N-Alkylisoxazolone) NH_Form->N_Alkyl Alkylation (Soft Electrophiles)

Fig 1. Divergent alkylation pathways arising from isoxazolol tautomeric equilibrium.

Comparative Analysis of Spectroscopic Methods To unambiguously assign the regiochemistry of the alkylated products, a combination of 1D and 2D NMR techniques is required. Below is an objective comparison of the primary analytical methods, explaining the causality behind the spectral phenomena.

1. ¹H NMR Spectroscopy (Routine but Context-Dependent)

  • Mechanism : Protons adjacent to an electronegative heteroatom experience electron density withdrawal (deshielding), shifting their resonance downfield.

  • Comparison : Because oxygen is significantly more electronegative than nitrogen, the protons of an O-alkyl group (e.g., -O-CH₂-R) typically resonate further downfield (

    
     4.0–4.5 ppm) compared to those of an N-alkyl group (
    
    
    
    3.2–3.8 ppm)[3].
  • Limitation : While useful for initial screening, ¹H NMR alone is insufficient for definitive proof. Anisotropic shielding effects from adjacent aromatic rings or carbonyl groups can cause anomalous shifts, leading to false assignments.

2. ¹³C NMR Spectroscopy (Reliable Indicator)

  • Mechanism : The chemical shift of the carbon atom directly attached to the heteroatom, as well as the shifts of the isoxazole ring carbons, provide strong evidence of molecular connectivity.

  • Comparison : The O-alkyl carbon is heavily deshielded (

    
     65–75 ppm) compared to the N-alkyl carbon (
    
    
    
    35–50 ppm). Furthermore, the ring carbons respond predictably: an sp² carbon bonded to two heteroatoms (e.g., C-5 in a 5-alkoxyisoxazole) resonates further downfield than one bonded to a single heteroatom[1].

3. 2D NMR: HMBC and NOESY (The Gold Standard)

  • Mechanism : Heteronuclear Multiple Bond Correlation (HMBC) detects long-range (typically 3-bond, ³

    
    ) couplings between protons and carbons. Nuclear Overhauser Effect Spectroscopy (NOESY) detects spatial proximity (< 5 Å) between protons through space.
    
  • Comparison :

    • HMBC : For N-alkylation, the N-alkyl protons show a strong ³

      
       correlation to the adjacent ring carbons (C-3 or C-5). For O-alkylation, the O-alkyl protons correlate exclusively with the oxygen-bearing ring carbon[1][4].
      
    • NOESY : N-alkyl protons will frequently show spatial correlations to adjacent ring substituents (e.g., a proton or methyl group at C-4), whereas O-alkyl protons may show different or absent spatial correlations depending on the rotameric geometry[1].

G Start Isolated Alkylation Product H1_NMR 1H NMR (Alkyl CH2 Shift) Start->H1_NMR C13_NMR 13C NMR (Alkyl C Shift) Start->C13_NMR HMBC 2D HMBC (1H-13C) Crucial 3-Bond Correlations H1_NMR->HMBC C13_NMR->HMBC O_Isomer O-Alkylation Confirmed HMBC: Alkyl-H to C-O 1H Shift: ~4.0-4.5 ppm HMBC->O_Isomer 3J Correlation to highly deshielded C N_Isomer N-Alkylation Confirmed HMBC: Alkyl-H to C=O/C=N 1H Shift: ~3.2-3.8 ppm HMBC->N_Isomer 3J Correlation to adjacent ring C

Fig 2. Sequential NMR workflow for unambiguous regiochemical assignment.

Quantitative Data Summary The following table synthesizes typical NMR chemical shifts and 2D correlations used to differentiate the two regioisomers.

Spectroscopic ParameterN-Alkylation (N-Alkylisoxazolone)O-Alkylation (Alkoxyisoxazole)Diagnostic Reliability
¹H NMR (Alkyl -CH₂-)

3.2 – 3.8 ppm

4.0 – 4.5 ppm
Moderate (Subject to anisotropy)
¹³C NMR (Alkyl -CH₂-)

35 – 50 ppm

65 – 75 ppm
High
¹³C NMR (Ring C-3/C-5) Upfield shift relative to O-alkylDownfield shift (bonded to 2 heteroatoms)High
HMBC (¹H-¹³C) Alkyl-H correlates to N-adjacent CAlkyl-H correlates to O-bearing CAbsolute (Gold Standard)
NOESY (¹H-¹H) Strong NOE to adjacent C-4 substituentWeak/No NOE to C-4 substituentHigh (Conformation dependent)
IR Spectroscopy Strong C=O stretch (~1650-1700 cm⁻¹)Absence of C=O stretch; strong C-O-CModerate (Orthogonal support)

Experimental Protocol: Synthesis and Spectroscopic Validation To ensure reproducibility and scientific integrity, the following step-by-step methodology outlines the standard procedure for synthesizing, isolating, and validating isoxazole alkylation products[1][3].

Phase 1: Alkylation Reaction and Isolation

  • Reaction Setup : Dissolve the hydroxyisoxazole precursor (1.0 equiv) in an anhydrous polar aprotic solvent (e.g., DMF or CH₃CN) under an inert nitrogen atmosphere.

  • Deprotonation : Add a mild base such as K₂CO₃ or Triethylamine (1.5 equiv) to deprotonate the substrate, shifting the equilibrium toward the reactive anion[1]. Stir for 15 minutes at room temperature.

  • Electrophile Addition : Dropwise add the alkyl halide (e.g., benzyl bromide or propargyl bromide, 1.2 equiv).

  • Monitoring : Monitor the reaction via TLC or LC-MS until the starting material is consumed (typically 2–12 hours depending on the electrophile's reactivity).

  • Workup & Purification : Quench the reaction with water, extract with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude mixture via silica gel flash chromatography. (Note: The N-alkyl and O-alkyl isomers typically exhibit distinct Rf values due to differences in polarity, allowing for baseline separation).

Phase 2: Spectroscopic Validation (Self-Validating System) By cross-referencing the 1D and 2D NMR data, this analytical workflow becomes a self-validating system. Any contradiction in the data matrix indicates an impure fraction or structural misassignment.

  • Sample Preparation : Dissolve 5–10 mg of the purified isomer in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-

    
    ). Ensure the residual solvent peak does not mask the expected alkyl proton signals.
    
  • 1D NMR Acquisition :

    • Acquire a standard ¹H NMR spectrum (minimum 400 MHz). Identify the chemical shift of the alkyl methylene/methyl protons.

    • Acquire a ¹³C NMR spectrum. Check the chemical shift of the alkyl carbon to tentatively assign N- vs. O-alkylation.

  • 2D NMR Acquisition (Crucial Step) :

    • Run an HMBC experiment optimized for long-range coupling constants (typically

      
       = 8 Hz). Trace the cross-peaks from the alkyl protons (F2 axis) to the isoxazole ring carbons (F1 axis)[4].
      
    • Run a NOESY experiment (mixing time ~300-500 ms) to map the spatial proximity between the alkyl chain and the C-4 ring proton/substituent[1].

  • Data Synthesis : If the alkyl protons resonate at ~3.5 ppm (suggesting N-alkylation), the corresponding ¹³C shift must fall near ~45 ppm, and the HMBC must show a 3-bond correlation to a carbonyl-equivalent carbon. If the HMBC shows a correlation to a highly deshielded carbon (>160 ppm) but the proton shift is upfield, re-evaluate the sample for overlapping signals or conformational anomalies.

Conclusion While 1D NMR provides rapid preliminary insights, the definitive structural elucidation of N-alkylated versus O-alkylated isoxazoles strictly requires 2D NMR techniques. By mapping the exact heteronuclear correlations (HMBC) and spatial proximities (NOESY), researchers can bypass the ambiguities caused by solvent effects or anisotropic shielding, ensuring absolute confidence in their structural assignments for downstream drug development.

References 1.[1] Isoxazolone Based Inhibitors of p38 MAP Kinases. ACS Publications. Available at: 2.[2] Enantioselective Synthesis of Cyclic Nitrones and Oxime Ethers by Chemoselective Allylic Alkylation of Oximes. Semantic Scholar. Available at: 3.[3] New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. PMC (NIH). Available at: 4.[4] New Quinazolin-4(3H)-One Derivatives Incorporating Isoxazole Moiety as Antioxidant Agents: Synthesis, Structural Characterization, and Theoretical DFT Mechanistic Study. ResearchGate. Available at:

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Chloro-3-ethyl-2,5-dihydro-1,2-oxazol-5-imine

As a Senior Application Scientist, establishing rigorous, causality-driven safety protocols is paramount when integrating novel or specialized compounds into drug development workflows. The compound 4-Chloro-3-ethyl-2,5-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing rigorous, causality-driven safety protocols is paramount when integrating novel or specialized compounds into drug development workflows.

The compound 4-Chloro-3-ethyl-2,5-dihydro-1,2-oxazol-5-imine (also known as 4-Chloro-3-ethylisoxazol-5(2H)-imine) is a halogenated heterocyclic imine primarily utilized as a specialized building block in pharmaceutical research [1]. Because it contains both a reactive imine moiety and a halogenated isoxazole core, it must be handled with strict adherence to chemical hygiene plans to mitigate risks of dermal sensitization, respiratory irritation, and unintended cross-reactivity.

Below is the comprehensive operational, personal protective equipment (PPE), and disposal guide for handling this compound in a professional laboratory setting.

Chemical Profile & Hazard Causality

To design an effective safety protocol, we must first understand the physicochemical properties driving the compound's behavior. The presence of the imine group (=NH) introduces potential hydrolytic instability under highly acidic or basic conditions, while the chloro-substituent increases lipophilicity, potentially enhancing dermal penetration if dissolved in organic solvents like DMSO or DMF [1, 2].

Table 1: Physicochemical & Hazard Summary

Property / ParameterValue / DescriptionMechanistic Safety Implication
CAS Number 1824272-71-0 [1]Unique identifier for inventory and waste tracking.
Molecular Formula C₅H₇ClN₂O [1, 2]Halogenated organic; dictates specific waste segregation (halogenated waste stream).
Molecular Weight 146.57 g/mol [1]Low molecular weight increases the risk of aerosolization when handled as a dry powder.
Storage Conditions Sealed, dry, 2-8°C [1]Prevents ambient moisture degradation of the imine and minimizes volatility.
Primary Hazards Irritant (Skin/Eye/Respiratory)Requires barrier protection and local exhaust ventilation to prevent mucosal contact.

Personal Protective Equipment (PPE) Matrix

The selection of PPE is not arbitrary; it is a self-validating system designed to break the chain of exposure based on the compound's physical state and the planned experimental procedure.

Table 2: Required PPE for Handling 4-Chloro-3-ethyl-2,5-dihydro-1,2-oxazol-5-imine

PPE CategorySpecificationCausal Reasoning
Eye Protection ANSI Z87.1 tight-fitting chemical splash goggles.Protects against micro-particulate aerosolization during powder weighing and solvent splashes during dissolution.
Hand Protection Double-gloving: Inner Nitrile (4 mil), Outer Nitrile (8 mil).Nitrile offers excellent resistance to the dry powder. If handling the compound in DMSO/DMF, the outer glove must be changed immediately upon contact, as these solvents rapidly transport lipophilic solutes through elastomers.
Body Protection Flame-resistant (FR) or standard 100% cotton lab coat, fully buttoned.Prevents electrostatic discharge (which can scatter fine powders) and provides a barrier against incidental particulate transfer to street clothing.
Respiratory N95/P100 particulate respirator (if weighing outside containment).Note: All handling should occur in a fume hood. If a hood is unavailable for bulk transfer, particulate filtration is mandatory to prevent inhalation of the reactive imine dust.

Step-by-Step Operational Workflow

This protocol ensures that the compound is handled with maximum containment, preserving both operator safety and the chemical integrity of the reagent.

Phase 1: Preparation & Donning

  • Verify Environment: Ensure the chemical fume hood has a verified face velocity of 80–120 feet per minute (fpm).

  • Don PPE: Equip lab coat, safety goggles, and double nitrile gloves.

  • Equilibrate: Remove the sealed vial of 4-Chloro-3-ethyl-2,5-dihydro-1,2-oxazol-5-imine from 2-8°C storage[1]. Allow it to warm to room temperature in a desiccator before opening to prevent condensation, which could hydrolyze the imine.

Phase 2: Weighing & Solubilization

  • Static Mitigation: Wipe the exterior of the vial and the weighing spatula with an anti-static cloth. Use an analytical balance enclosed within the fume hood.

  • Transfer: Carefully transfer the required mass using a micro-spatula to a pre-tared, sealable glass vial.

  • Solubilization: Add the chosen solvent (e.g., anhydrous dichloromethane or DMSO) directly to the weighing vial inside the hood. Cap the vial immediately.

  • Agitation: Vortex the sealed vial to achieve complete dissolution. Never sonicate an open vessel containing this compound, as it generates hazardous micro-aerosols.

Phase 3: Decontamination & Disposal

  • Surface Decontamination: Wipe down the balance, spatulas, and hood surface with a solvent compatible with the compound (e.g., a 70% ethanol or isopropanol wipe), followed by a secondary wipe with mild soapy water to remove residual organics.

  • Waste Segregation: Dispose of all liquid waste containing 4-Chloro-3-ethyl-2,5-dihydro-1,2-oxazol-5-imine into a designated Halogenated Organic Waste container. Do not mix with non-halogenated streams, as this violates environmental disposal regulations and can cause incompatible side reactions.

  • Solid Waste: Place all contaminated consumables (pipette tips, outer gloves, wipes) into a sealed, labeled biohazard/chemical solid waste bag for professional incineration.

  • Doffing: Remove the outer gloves inside the hood, turning them inside out. Remove goggles and lab coat, then wash hands thoroughly with soap and water.

Workflow Visualization

The following diagram illustrates the critical path for safe handling and containment logic.

G Start Equilibrate Reagent (Room Temp) PPE Don Double Gloves, Goggles, Lab Coat Start->PPE Hood Transfer to Chemical Fume Hood PPE->Hood Handling Weighing & Solubilization Hood->Handling Waste Segregate to Halogenated Waste Handling->Waste Decon Surface Decon (EtOH Wipes) Waste->Decon End Doff PPE & Wash Hands Decon->End

Operational workflow and containment logic for handling halogenated imine compounds.

References

  • PubChemLite. "4-chloro-3-ethyl-2,5-dihydro-1,2-oxazol-5-imine (C5H7ClN2O)." Université du Luxembourg. Available at: [Link]

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